molecular formula C5H12ClNO B1404006 (R)-1-Tetrahydrofuran-3-ylmethanamine CAS No. 1048962-82-8

(R)-1-Tetrahydrofuran-3-ylmethanamine

Número de catálogo: B1404006
Número CAS: 1048962-82-8
Peso molecular: 137.61 g/mol
Clave InChI: LZHYUVOFRJAJKS-NUBCRITNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-Tetrahydrofuran-3-ylmethanamine is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(3R)-oxolan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048962-82-8
Record name (R)-1-Tetrahydrofuran-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Tetrahydrofuran-3-ylmethanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-1-Tetrahydrofuran-3-ylmethanamine is a chiral heterocyclic amine that has emerged as a crucial building block in modern medicinal and process chemistry. Its unique structural architecture, combining a polar tetrahydrofuran (THF) ring with a primary amine tethered to a stereogenic center, imparts desirable physicochemical properties to target molecules, enhancing parameters such as solubility and metabolic stability. This guide provides an in-depth analysis of its structural properties, outlines key synthetic strategies for both racemic and enantiopure forms, details analytical characterization methods, and explores its significant applications in drug discovery and agrochemical development.

Molecular Profile and Physicochemical Properties
1.1 Chemical Structure and Stereochemistry

This compound, systematically named ((3R)-tetrahydrofuran-3-yl)methanamine, possesses a five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with an aminomethyl group. The chirality arises from the stereocenter at the C3 position of the THF ring. This specific (R)-configuration is critical in pharmaceutical applications where stereochemistry dictates biological activity and selectivity. The THF ring is not planar and adopts an envelope or twist conformation, which influences the spatial orientation of the aminomethyl substituent and its interaction with biological targets.

The molecule's bifunctionality is key to its utility. The THF oxygen atom acts as a hydrogen bond acceptor, while the primary amine (-NH₂) serves as a hydrogen bond donor and a versatile nucleophilic handle for a wide range of chemical transformations, including amidation and reductive amination.[1][2]

1.2 Key Identifiers
IdentifierValueSource
IUPAC Name ((3R)-Tetrahydrofuran-3-yl)methanamineAdvanced ChemBlocks[3]
CAS Number 1048962-82-8Sigma-Aldrich[1]
Molecular Formula C₅H₁₁NOPubChem[4]
Molecular Weight 101.15 g/mol PubChem[4]
Canonical SMILES C1C--INVALID-LINK--CNAdvanced ChemBlocks[3]
InChIKey CINJIXGRSTYIHP-RXMQYKEDSA-NSigma-Aldrich[1]
1.3 Physicochemical Properties

The properties of the racemic mixture, (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6), provide a useful baseline for the enantiopure compound.

PropertyValueSource
Physical Form Clear, colorless liquidSigma-Aldrich[1]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)ChemicalBook[5]
Density 0.967 ± 0.06 g/cm³ (at 20 °C)ChemicalBook[5]
pKa 9.96 ± 0.29 (Predicted)ChemicalBook[5]
XLogP3-AA -0.5PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]

The negative XLogP3 value indicates the molecule's hydrophilic nature, a direct consequence of the polar ether and amine functional groups. This property is highly advantageous in drug design for improving the aqueous solubility of parent compounds.

Synthesis Strategies: From Racemates to Enantiopure Amines

The synthesis of this chiral amine requires careful consideration of stereocontrol. While racemic synthesis is straightforward, the production of the enantiopure (R)-form is paramount for pharmaceutical applications and necessitates more advanced asymmetric strategies.

2.1 Classical Approach: Reductive Amination for Racemic Synthesis

The most direct and high-yielding route to the racemic compound is the reductive amination of tetrahydrofuran-3-carboxaldehyde.

Causality Behind the Method: This two-step, one-pot process is efficient for large-scale production where stereochemistry is not a concern. The aldehyde first reacts with ammonia to form an intermediate imine (or iminium ion), which is then immediately reduced in situ to the primary amine. The choice of reducing agent is critical. Catalytic hydrogenation with Raney Nickel is effective and atom-economical. The reaction proceeds with near-quantitative yield, making it a robust industrial process.

Detailed Experimental Protocol (Racemic): A protocol adapted from patent literature demonstrates the efficiency of this method:

  • Reaction Setup: To a suitable reactor, add tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Ni (approx. 20 g), and a 15% solution of ammonia in methanol (3.0 mol).

  • Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 4 MPa (approx. 580 psi).

  • Reaction Execution: Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction for completion.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the mixture to remove the Raney Ni catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (Tetrahydrofuran-3-yl)methanamine as a liquid (typical yield >99%).

2.2 Asymmetric Synthesis: The Path to Enantiopurity

Achieving high enantiomeric purity requires a chiral strategy. Biocatalysis has emerged as a superior method, offering high selectivity under mild, environmentally friendly conditions.

Expertise in Action: Chemoenzymatic Synthesis via Transaminases The use of ω-transaminases (ω-TAs) represents a state-of-the-art approach for synthesizing chiral amines. This method leverages the exquisite stereoselectivity of enzymes.

The "Why": Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. By starting with a prochiral ketone, tetrahydrofuran-3-one, and selecting an (R)-selective transaminase, one can directly generate the desired (R)-amine with very high enantiomeric excess (>99% ee). This approach avoids the use of heavy metal catalysts and harsh reaction conditions often associated with classical asymmetric synthesis, aligning with the principles of green chemistry.

G cluster_0 Biocatalytic Reductive Amination Workflow Prochiral_Ketone Prochiral Ketone (Tetrahydrofuran-3-one) Enzyme ω-Transaminase ((R)-selective) Prochiral_Ketone->Enzyme Substrate Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme Co-substrate Chiral_Amine Chiral Amine ((R)-enantiomer) Enzyme->Chiral_Amine Product Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Ketone_Byproduct Byproduct Cofactor Cofactor (PLP) Cofactor->Enzyme Required

Caption: Biocatalytic synthesis of (R)-amine using a transaminase.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 3.85-3.60 (m, 3H): Protons on C2 and C5 adjacent to the ether oxygen (-O-CH₂- and -O-CH-).

    • δ 3.40 (dd, 1H): One proton on C5 adjacent to the ether oxygen.

    • δ 2.70 (d, 2H): Methylene protons of the aminomethyl group (-CH₂-NH₂).

    • δ 2.50 (m, 1H): The methine proton at the C3 position (-CH-CH₂N).

    • δ 2.00-1.80 (m, 1H) & 1.65-1.50 (m, 1H): The two diastereotopic protons on C4.

    • δ 1.40 (br s, 2H): The amine protons (-NH₂). This signal would disappear upon a D₂O shake.[3][8]

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ 72.5: C5 carbon of the THF ring (-O-CH₂-).[9]

    • δ 67.5: C2 carbon of the THF ring (-O-CH₂-).[9]

    • δ 46.0: C6 aminomethyl carbon (-CH₂-NH₂).

    • δ 42.0: C3 methine carbon, the stereocenter.

    • δ 32.0: C4 carbon of the THF ring.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretch (3450-3300 cm⁻¹): A characteristic pair of medium-intensity peaks for a primary amine, arising from symmetric and asymmetric stretching modes.[1][3]

  • C-H Stretch (2980-2850 cm⁻¹): Strong absorptions from the aliphatic C-H bonds in the THF ring and methylene group.[10]

  • N-H Bend (Scissoring) (1650-1580 cm⁻¹): A medium to strong absorption.[11]

  • C-O-C Stretch (1100-1050 cm⁻¹): A very strong and characteristic absorption for the ether linkage in the THF ring.[10][12]

3.3 Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry helps confirm the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): An odd molecular weight peak at m/z 101 , consistent with the nitrogen rule for a compound with a single nitrogen atom.[13][14]

  • Base Peak (m/z 30): The most common fragmentation for primary amines is α-cleavage, leading to the loss of the tetrahydrofuryl radical to form [CH₂=NH₂]⁺. This resonance-stabilized ion at m/z 30 is typically the base peak.[15][16]

  • Other Fragments: Cleavage of the THF ring can also occur. A common fragmentation for cyclic ethers is the loss of an alkyl side chain, which in this case would be cleavage between C3 and the aminomethyl group, potentially leading to a fragment at m/z 71 (M-30).[17]

Applications in Research and Development
4.1 The Tetrahydrofuran Moiety as a Privileged Scaffold

The THF ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates is a strategic choice to optimize pharmacokinetic properties.

The Rationale:

  • Improved Solubility: The polar ether functionality enhances aqueous solubility, which is crucial for drug formulation and bioavailability.[2]

  • Metabolic Stability: The saturated heterocyclic ring can block sites of metabolism that might be susceptible in an analogous acyclic structure.

  • Defined 3D Structure: The THF ring provides a rigid scaffold that locks the aminomethyl substituent into a specific spatial orientation, allowing for precise and high-affinity interactions with protein binding pockets. This defined vector is critical for structure-activity relationship (SAR) studies.[1]

G cluster_features Structural Features cluster_applications Medicinal Chemistry Advantages Molecule (R)-1-Tetrahydrofuran- 3-ylmethanamine THF_Ring THF Ring (Polar Scaffold) Molecule->THF_Ring Amine Primary Amine (Versatile Handle) Molecule->Amine Chirality Chiral Center ((R)-configuration) Molecule->Chirality Solubility Enhanced Solubility (H-Bond Acceptor) THF_Ring->Solubility SAR Defined Vector for SAR (Rigid Scaffold) THF_Ring->SAR Synthesis Synthetic Derivatization (Nucleophilic Amine) Amine->Synthesis Selectivity Stereospecific Binding (Enantiopure) Chirality->Selectivity

Caption: Relationship between structural features and medicinal chemistry benefits.

4.2 Case Studies

This building block is featured in numerous patents for therapeutics targeting a range of diseases, including central nervous system (CNS) disorders, infectious diseases, and oncology.[1] Its structure allows it to serve as a non-classical bioisostere for other cyclic systems, providing chemists with a valuable tool to navigate and optimize lead compounds.

In agrochemicals, (tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of the neonicotinoid insecticide Dinotefuran, highlighting its industrial relevance beyond pharmaceuticals.[5]

Safety, Handling, and Storage
5.1 Hazard Identification

As a primary amine, this compound is corrosive and requires careful handling.

GHS ClassificationCodeDescription
Pictogram GHS05Corrosion
Signal Word Danger
Hazard Statement H314Causes severe skin burns and eye damage

Data sourced from Sigma-Aldrich[1]

5.2 Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • In Case of Contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

5.3 Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a high-value chiral building block whose utility is firmly established in both pharmaceutical and agrochemical research. Its distinct combination of a polar, rigid THF scaffold and a synthetically versatile primary amine at a stereogenic center makes it an exemplary tool for chemists seeking to optimize molecular properties. The maturation of synthetic routes, particularly the advent of highly selective biocatalytic methods, ensures a reliable supply of this enantiopure intermediate, paving the way for its continued application in the development of next-generation chemical entities.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-1-Tetrahydrofuran-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, the emphasis on molecular precision is paramount. The chirality of a drug candidate can be the determining factor in its efficacy, safety, and metabolic profile. (R)-1-Tetrahydrofuran-3-ylmethanamine represents a key chiral building block, offering a unique combination of a conformationally constrained tetrahydrofuran (THF) ring and a primary amine. This scaffold is increasingly utilized by medicinal chemists to impart favorable physicochemical and pharmacokinetic properties to new chemical entities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a thorough examination of the core physicochemical properties of this versatile intermediate. Our approach moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven insights into the characterization of this important molecule.

Section 1: Fundamental Identity and Physicochemical Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock upon which all further development is built. These characteristics govern its behavior from the synthesis flask to its ultimate biological target.

Molecular Structure and Identifiers

Unambiguous identification is critical for regulatory compliance and scientific reproducibility. The (R)-enantiomer is defined by the specific stereochemistry at the C3 position of the THF ring.

IdentifierValueSource
IUPAC Name (3R)-1-oxolan-3-ylmethanamine[1]
CAS Number 1048962-82-8[1][2]
Molecular Formula C₅H₁₁NO[1][3]
Molecular Weight 101.15 g/mol [1][2][3]
Canonical SMILES NC[C@H]1CCOC1[1]
InChI Key CINJIXGRSTYIHP-RXMQYKEDSA-N[2]

Note: The racemic form, (Tetrahydrofuran-3-yl)methanamine, is commonly associated with CAS Number 165253-31-6.[3][4][5][6][7][8][9][10][11][12]

Core Physical and Thermal Properties

These properties are essential for safe handling, storage, and process development.

PropertyValueSource
Appearance Colorless to light yellow clear liquid[12]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[6][8][9]
Density ~0.97 - 0.99 g/cm³ (at 20-25 °C)[6][8][9]
Flash Point 53.1 - 58.9 °C[6][9]
Refractive Index ~1.462 (at 20 °C)[8][9][12]

Section 2: Analytical Characterization and Purity Assessment

Robust analytical methods are crucial for confirming the identity, structure, and purity of the material, which is a non-negotiable aspect of pharmaceutical development.

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatography is the cornerstone for assessing both chemical and chiral purity. Given the compound's volatility and basic nature, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Expert Insight: The choice between GC and HPLC often depends on the sample matrix and desired throughput. GC is excellent for volatile, thermally stable compounds, while chiral HPLC offers a wider range of stationary phases for enantiomeric separation.[13][14] For a basic amine like this, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase in normal-phase HPLC can significantly improve peak shape and resolution.[15]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD or Chiralcel® OD column, which are known for their broad enantiorecognition capabilities.[15]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). To this, add 0.1% diethylamine (v/v) to prevent peak tailing by masking acidic sites on the silica support.[15]

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 0.5 mg/mL) in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 210-220 nm) is necessary.

    • Column Temperature: Maintain at a constant temperature, typically 25 °C, to ensure reproducibility.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R and S enantiomers using the formula: % ee = [(A_R - A_S) / (A_R + A_S)] * 100.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Initial Screening cluster_optimization Method Optimization Start Objective: Separate (R) and (S) Enantiomers Col_Select Select CSPs (e.g., Chiralpak AD, Chiralcel OD) Start->Col_Select MP_Select Select Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Start->MP_Select Optimize Adjust Modifier % Adjust Flow Rate Adjust Temperature Col_Select->Optimize MP_Select->Optimize Additive Add Amine Modifier (0.1% Diethylamine) for Peak Shape Optimize->Additive Validation Method Validation (Specificity, Linearity, Accuracy) Additive->Validation Result Quantify Enantiomeric Excess (% ee) Validation->Result

Caption: A logical workflow for developing a chiral HPLC separation method.

Section 3: Key Physicochemical Properties for Drug Development

Properties such as ionization constant (pKa) and solubility are not merely academic data points; they are critical predictors of a drug's in vivo performance, influencing its absorption, distribution, metabolism, and excretion (ADME).[16][17][18]

Ionization Constant (pKa)

The primary amine group makes this compound a base. Its conjugate acid has a pKa that dictates the molecule's charge state at a given pH. This is crucial for receptor binding (ionic interactions) and membrane permeability (the neutral form is more lipophilic). The predicted pKa for the conjugate acid is approximately 9.96.[8][9]

Experimental Protocol: pKa Determination via Potentiometric Titration

This self-validating system provides a direct measure of the compound's basicity.

  • System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in deionized, CO₂-free water.

  • Titration: Place the solution in a thermostatted vessel and titrate with a standardized strong acid (e.g., 0.1 M HCl) using an automated titrator for precise volume delivery.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant, ensuring the pH reading stabilizes before the next addition.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the first derivative of the titration curve.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes. The predicted XLogP3-AA value for the parent compound is -0.5, suggesting it is a relatively polar, hydrophilic molecule.[5] This is expected due to the presence of the hydrogen-bond-donating amine and hydrogen-bond-accepting ether and amine groups.[3][4]

Aqueous Solubility

Good aqueous solubility is often a prerequisite for oral drug absorption. The polar nature of this compound suggests it should have high water solubility.

Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

This high-throughput method provides an early assessment of solubility.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer in each well, creating a range of concentrations.

  • Precipitation and Measurement: Shake the plate for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Solubility Determination: The kinetic solubility is defined as the concentration at which the turbidity signal begins to increase significantly above the background, indicating the onset of precipitation.

Logical Relationship of Core Physicochemical Properties

Properties_Relationship cluster_properties Physicochemical Properties cluster_adme Predicted In Vivo Behavior (ADME) Structure Molecular Structure C₅H₁₁NO Chiral Center (R) pKa pKa ~9.96 Basic Amine Structure->pKa LogP LogP ~ -0.5 Hydrophilic Structure->LogP Solubility Aqueous Solubility High (Predicted) Polar Groups Structure->Solubility pKa->Solubility Absorption Absorption pKa->Absorption Binding Target Binding pKa->Binding Ionic Interactions LogP->Absorption Permeability Membrane Permeability LogP->Permeability Solubility->Absorption

Caption: Interrelationship of molecular structure, key properties, and ADME.

Section 4: Safety and Handling

Proper handling is essential for laboratory safety. This compound and its racemic form are classified as flammable liquids and can cause skin and serious eye irritation or damage.[19]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames.[6][19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][19]

Conclusion

This compound is more than just a synthetic intermediate; it is a strategic tool for modulating the physicochemical properties of drug candidates. Its inherent chirality, hydrophilicity, and basicity provide medicinal chemists with a powerful handle to optimize ADME profiles and enhance target engagement. A thorough understanding and rigorous experimental determination of the properties detailed in this guide are critical for leveraging this valuable scaffold to its full potential, thereby accelerating the journey from discovery to clinical success.

References

(R)-1-Tetrahydrofuran-3-ylmethanamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-Tetrahydrofuran-3-ylmethanamine for Advanced Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and applications, with a focus on insights relevant to medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is a versatile bifunctional compound featuring a primary amine and a tetrahydrofuran (THF) ring.[1] The THF moiety, a five-membered cyclic ether, is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic profiles and act as a polar scaffold.[2] The primary amine serves as a crucial synthetic handle for a wide array of chemical transformations.[1]

It is critical to distinguish between the specific (R)-enantiomer and the racemic mixture. The stereochemistry at the C3 position of the THF ring is pivotal for specific molecular interactions in drug-receptor binding.

IdentifierValueSource
IUPAC Name (R)-(Tetrahydrofuran-3-yl)methanamineAdvanced ChemBlocks[3]
CAS Number 1048962-82-8Advanced ChemBlocks[3]
Racemate CAS 165253-31-6ChemicalBook, PubChem[4][5][6]
Molecular Formula C₅H₁₁NOAdvanced ChemBlocks, PubChem[3][6]
Molecular Weight 101.15 g/mol Advanced ChemBlocks, Benchchem[1][3]
SMILES NC[C@H]1CCOC1Advanced ChemBlocks[3]
Boiling Point 156°C at 760 mmHg (for racemate)Benchchem[1]
Appearance Colorless to light yellow liquidCymitQuimica[5]

Synthesis and Stereocontrol: The Gateway to Enantiopurity

Achieving high enantiomeric purity is paramount for clinical applications. The synthesis of this compound can be approached through various routes, including multi-step chemical synthesis and emerging biocatalytic methods.

Chemical Synthesis Route

A common strategy involves the reductive amination of a chiral precursor. One documented synthesis proceeds from Tetrahydrofuran-3-carboxaldehyde using ammonia and hydrogen with a Raney Ni catalyst.[7]

G caption Workflow for Reductive Amination Synthesis.

Causality Note: This specific route yields the racemic mixture.[7] To obtain the (R)-enantiomer, one would need to start with an enantiomerically pure precursor or employ a chiral resolution step post-synthesis, which can be inefficient.

Biocatalytic and Chemoenzymatic Approaches

Modern drug development increasingly favors biocatalysis for its high stereoselectivity and milder reaction conditions. A promising chemoenzymatic route involves the asymmetric transamination of a prochiral ketone precursor.[1]

  • Step 1: Precursor Synthesis: Chemical synthesis of 3-acetyltetrahydrofuran.

  • Step 2: Asymmetric Transamination: An engineered ω-transaminase enzyme stereoselectively converts the ketone to the desired (R)-amine. The choice of a stereocomplementary enzyme is crucial for achieving high enantiomeric excess.[1] This approach mirrors the industrial synthesis of other chiral amines like sitagliptin, demonstrating its viability at scale.[1]

This enzymatic approach is superior as it directly establishes the desired stereocenter, bypassing the need for chiral separation and often resulting in higher overall yields of the target enantiomer.

Applications in Medicinal Chemistry and Drug Discovery

The unique structure of this compound makes it a valuable building block for expanding the chemical space in drug discovery programs.[1]

Role as a Bioisostere and Scaffold

The THF ring can serve as a bioisostere for phenyl rings, offering different steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[8] The oxygen atom acts as a hydrogen bond acceptor, which can improve solubility and target engagement, two critical parameters in drug design.[1]

Key Synthetic Intermediate

The primary amine is a versatile functional group that readily participates in numerous reactions essential for building complex molecules:[1]

  • Amide Bond Formation: Reaction with carboxylic acids (using coupling agents) or acyl chlorides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea/Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.

These transformations allow for the incorporation of the (R)-tetrahydrofuran-3-ylmethyl moiety into a wide range of molecular architectures.

Case Study: Development of ACK1 Inhibitors

A recent study highlights the use of a related tetrahydrofuran scaffold in designing novel, selective inhibitors for Activated Cdc42-associated kinase 1 (ACK1).[9] ACK1 has been identified as a mediator of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[9] In this work, structure-based drug design led to a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones. One compound, 10zi , showed potent and selective inhibition of ACK1 kinase and demonstrated a strong synergistic anti-tumor effect when combined with an EGFR inhibitor in a resistant lung cancer cell line.[9] This exemplifies how the tetrahydrofuran motif can be strategically employed to develop next-generation cancer therapeutics.

The compound is also an intermediate in the synthesis of Dinotefuran, a neonicotinoid insecticide.[10]

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling this compound with a generic carboxylic acid, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-((R)-tetrahydrofuran-3-ylmethyl)benzamide.

Materials:

  • This compound

  • Benzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate, brine, saturated sodium bicarbonate, 1M HCl, magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Benzoic Acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.05 eq) in DMF dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

G caption Step-by-step amide coupling workflow.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for the racemic mixture.[11][12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant lab clothing, and eye/face protection (safety glasses or goggles).[11][13][14]

  • Handling: Avoid contact with skin and eyes.[11][12] Do not breathe vapors or mist.[11] Use in a well-ventilated area or under a chemical fume hood.[11] Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[11][13][14]

  • Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and reseal carefully after opening to prevent leakage.[11]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[11]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Conclusion

This compound stands out as a high-value chiral building block for modern drug discovery. Its defined stereochemistry, combined with the favorable properties of the tetrahydrofuran ring and the synthetic versatility of the primary amine, provides medicinal chemists with a powerful tool for designing novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of efficient stereoselective synthetic routes, particularly those employing biocatalysis, will further enhance its accessibility and impact in the pharmaceutical industry.

References

A Guide to the Spectroscopic Characterization of (R)-1-Tetrahydrofuran-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-Tetrahydrofuran-3-ylmethanamine is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure, which combines a polar tetrahydrofuran (THF) ring with a reactive primary amine, makes it a valuable building block for synthesizing complex molecular scaffolds.[2] The tetrahydrofuran moiety can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic properties of a drug candidate, while the primary amine provides a versatile synthetic handle for various chemical modifications.[1]

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for accurate spectral assignment. The structure and IUPAC numbering scheme for this compound are presented below. This convention will be used throughout the guide for all NMR assignments.

Figure 1: Molecular structure of this compound with IUPAC atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of different protons. The predicted chemical shifts for this compound in a common solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
H₂-N (Amine) ~1.5 (broad) Singlet (br s) 2H Protons on nitrogen are exchangeable and often appear as a broad singlet.[3]
H₂-2, H₂-5 (α-to-ether) 3.6 - 3.9 Multiplet (m) 4H Protons on carbons adjacent to the highly electronegative ether oxygen are significantly deshielded.[4]
H-3 (methine) ~2.4 - 2.6 Multiplet (m) 1H Chiral center proton, coupled to protons on C2, C4, and C6.
H₂-4 (β-to-ether) ~1.8 - 2.1 Multiplet (m) 2H Protons on the carbon beta to the ether oxygen are less deshielded than the alpha protons.[4]

| H₂-6 (α-to-amine) | ~2.7 - 2.9 | Doublet of doublets (dd) | 2H | Protons on the carbon adjacent to the amine nitrogen are deshielded. |

Causality Behind Assignments:

  • Deshielding by Heteroatoms: The primary determinant of chemical shifts in this molecule is the presence of two electronegative atoms: oxygen and nitrogen. Protons on carbons directly attached to these atoms (C2, C5, and C6) are "deshielded," meaning the surrounding electron density is pulled away, causing them to resonate at a higher frequency (further downfield) compared to simple alkane protons.[4]

  • Signal Multiplicity: The splitting pattern (multiplicity) of each signal is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.[3] The complex overlapping multiplets for the ring protons are expected due to the ring's puckered conformation and the multiple coupling interactions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
C2, C5 (α-to-ether) ~68 - 72 Carbons directly bonded to the ether oxygen are strongly deshielded.[5]
C6 (α-to-amine) ~45 - 50 The carbon adjacent to the amine nitrogen is deshielded.
C3 (methine) ~38 - 42 The chiral center carbon, influenced by both the ether and amine groups.

| C4 (β-to-ether) | ~28 - 32 | The carbon beta to the ether oxygen shows a chemical shift closer to that of a standard alkane.[5] |

Self-Validating Protocol Insight: The presence of exactly five distinct signals in the ¹³C NMR spectrum would be a primary confirmation of the molecule's overall structure, as there are five unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Justification & Expected Appearance
3400 - 3250 N-H Stretch Primary Amine Two distinct, medium-intensity sharp bands are characteristic of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[6][7]
2960 - 2850 C-H Stretch Alkane (CH₂) Strong, sharp absorptions typical for C-H bonds in the THF ring and aminomethyl group.[8]
1650 - 1580 N-H Bend (Scissoring) Primary Amine A medium to strong absorption resulting from the in-plane bending of the two N-H bonds.[6]
1250 - 1020 C-N Stretch Aliphatic Amine A medium intensity band confirming the carbon-nitrogen bond.[9]
1150 - 1050 C-O-C Stretch Cyclic Ether A very strong and prominent band due to the asymmetric stretching of the C-O-C bond in the THF ring. This is often the most intense peak in the spectrum.[10]

| 910 - 665 | N-H Wag | Primary Amine | A broad, strong band characteristic of the out-of-plane wagging motion of the NH₂ group.[6] |

Expertise in Interpretation: The most diagnostic peaks for confirming the structure are the pair of N-H stretches above 3250 cm⁻¹ and the very strong C-O-C ether stretch around 1100 cm⁻¹. The simultaneous presence of both features is strong evidence for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a suitable technique.

Molecular Weight: C₅H₁₁NO = 101.15 g/mol [11]

Table 4: Predicted Key Mass Fragments (EI-MS)

m/z Value Proposed Fragment Interpretation
101 [C₅H₁₁NO]⁺ Molecular Ion (M⁺). Its presence confirms the molecular weight. As a compound with one nitrogen atom, it follows the Nitrogen Rule, having an odd molecular weight.[12]
100 [M-H]⁺ Loss of a hydrogen radical, a common fragmentation for amines.[13]
71 [M - CH₂NH₂]⁺ Cleavage of the exocyclic C-C bond, losing the aminomethyl radical.

| 30 | [CH₂NH₂]⁺ | Likely Base Peak. Alpha-cleavage, a dominant fragmentation pathway for primary amines, where the bond beta to the nitrogen is broken. This forms a very stable, resonance-stabilized iminium cation.[14][15] |

Proposed Fragmentation Pathway

The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the C-N bond. This process is driven by the formation of a stable, resonance-stabilized cation.[14]

G Proposed EI-MS Fragmentation Pathway M Molecular Ion (R)-C₅H₁₁NO⁺˙ m/z = 101 Frag1 Iminium Cation CH₂NH₂⁺ m/z = 30 (Base Peak) M->Frag1 α-Cleavage Rad1 Tetrahydrofuranyl Radical M->Rad1

Figure 2: Dominant alpha-cleavage fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality, trustworthy data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

    • Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals.

IR Spectroscopy Protocol
  • Sample Preparation: As the compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) inlet.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to the standard 70 eV.

    • Scan a mass range from m/z 20 to 200 to ensure capture of the molecular ion and all relevant fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern, identifying the base peak and other significant fragments to corroborate the proposed structure.

References

The Chiral Tetrahydrofuran Core: Strategic Synthesis and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) ring is a privileged heterocyclic scaffold, forming the structural core of countless natural products and pharmacologically active molecules.[1][2] Its unique stereochemical and conformational properties significantly influence biological activity, making the development of stereoselective synthetic routes a critical endeavor in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the key strategic approaches for the synthesis of chiral tetrahydrofuran derivatives. We will delve into the mechanistic rationale behind cycloetherification, cycloaddition, and tandem reactions, explore the burgeoning fields of organocatalysis and biocatalysis, and present detailed, field-proven protocols. By grounding our discussion in authoritative literature and practical insights, this document serves as an essential resource for researchers aiming to master the construction of this vital molecular architecture.

The Strategic Imperative: Why Chiral Tetrahydrofurans?

The prevalence of the chiral THF motif across a spectrum of biologically active molecules, from the antitumor annonaceous acetogenins to antimicrobial polyether ionophores and neurotoxic lignans, underscores its significance.[1][3][4] These natural products showcase a remarkable diversity of substitution patterns and stereochemistries, each conferring specific biological functions.[5] In drug design, the THF moiety is often employed as a rigid bioisostere of acyclic ethers or carbocycles, improving metabolic stability and pharmacokinetic profiles while introducing a key hydrogen bond acceptor. The ability to precisely control the stereochemistry of the THF ring is therefore not an academic exercise, but a fundamental requirement for accessing novel chemical space and developing next-generation therapeutics.

Pillars of Synthesis: A Strategic Overview

The construction of the chiral THF core can be broadly categorized into several key strategic approaches. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required stereochemical outcome.

Cycloetherification: Forging the C-O Bond

Cycloetherification strategies are classic, robust methods that form the THF ring by intramolecularly forging a carbon-oxygen bond.

  • Intramolecular SN2 Reactions : This foundational approach involves the cyclization of a chiral precursor, typically a 1,4- or 1,5-diol derivative, where one hydroxyl group acts as a nucleophile and the other is converted into a good leaving group (e.g., tosylate, mesylate, or halide).[1][6] The stereochemistry of the final product is directly dictated by the stereocenters present in the acyclic precursor.

  • Intramolecular Epoxide Ring-Opening : Frequently utilized in the synthesis of complex molecules, this method involves the ring-opening of a tethered epoxide by an internal alcohol nucleophile.[1][7] This reaction is powerful as it can establish new stereocenters, but careful control of regioselectivity (i.e., attack at the more or less substituted carbon of the epoxide) is critical and often guided by the choice of catalyst or reaction conditions.[1]

  • Asymmetric Michael Addition Cycloetherification : Modern organocatalysis has enabled the direct asymmetric synthesis of THFs from achiral precursors. A prominent example is the intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ketone, catalyzed by a chiral bifunctional catalyst such as a Cinchona-alkaloid-thiourea.[8] This approach offers excellent enantioselectivity under mild conditions.

Cycloaddition Reactions: Convergent Ring Construction

Cycloaddition reactions represent a highly efficient and atom-economical strategy, constructing the heterocyclic core by forming multiple bonds in a single step.

  • [3+2] Cycloadditions : This is a particularly powerful strategy for accessing highly substituted THFs.

    • Metal-Catalyzed Variants : Palladium-catalyzed cycloaddition of trimethylenemethane (TMM) precursors with aldehydes or ketones provides access to methylene-substituted THFs, including those with challenging quaternary stereocenters.[9] Another elegant method is the dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes with aldehydes, catalyzed by magnesium-pybox complexes, which yields enantioenriched THFs as single diastereomers.[10][11]

    • Organocatalytic Variants : Chiral Brønsted bases have been shown to catalyze the formal [3+2] annulation of donor-acceptor cyclopropanes with carbonyl compounds, offering a metal-free alternative for producing 2,3,5-substituted tetrahydrofurans with high enantioselectivity.[12]

Tandem and Cascade Reactions: The Elegance of One-Pot Synthesis

One-pot tandem or cascade reactions minimize purification steps, reduce waste, and can rapidly build molecular complexity from simple starting materials.

  • Organocatalytic Double Michael Addition : Using tandem iminium-enamine catalysis, γ-hydroxy-α,β-unsaturated carbonyls can react with enals in a double Michael addition cascade to furnish highly functionalized 2,3,4-trisubstituted THFs with excellent diastereo- and enantioselectivity.[13]

  • Sequential Reaction/Cyclization : A versatile one-pot process combines a copper-catalyzed asymmetric Henry (nitroaldol) reaction with a subsequent iodocyclization of the resulting γ,δ-unsaturated alcohol, providing efficient access to biologically important 2,5-polysubstituted THFs.[14] Similarly, a sequence of allylboration, hydroboration, and iodination-cyclization can convert simple aldehydes into 2- and 2,3-disubstituted THFs in a single pot.[15]

Biocatalysis and Bio-inspired Synthesis: The Green Frontier

Harnessing the exquisite selectivity of enzymes and mimicking nature's synthetic pathways offer sustainable and powerful alternatives to traditional chemical methods.[16][17]

  • Multi-Enzyme Cascades : The integration of heterocyclase enzymes from natural product biosynthetic pathways into one-pot, multi-enzyme cascades has been demonstrated for the synthesis of chiral THFs.[18] For instance, combining an intramolecular oxa-Michael addition-catalyzing cyclase with alcohol dehydrogenases allows for the stereocontrolled synthesis of THF thioesters from simple precursors.[18]

  • Kinetic Resolution : Enzymes such as halohydrin dehalogenases can perform a biocatalytic kinetic resolution of racemic δ-haloalcohols.[19] This process involves the enantioselective cyclization of one enantiomer into the corresponding chiral THF, leaving the other enantiomer of the starting material unreacted, thereby providing access to both enantiopure products.[19]

Visualization of Key Concepts

Visual tools are indispensable for understanding complex synthetic workflows and mechanisms.

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, label="Fig. 1: General Workflow for Chiral THF Synthesis", fontname="Helvetica", fontsize=12, labelloc=b]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

sub [label="Substrate\nDesign"]; syn [label="Stereoselective\nSynthesis"]; pur [label="Purification\n(Chromatography)"]; char [label="Characterization\n(NMR, MS)"]; chiral [label="Chiral Analysis\n(HPLC, GC)"]; final [label="Final Chiral\nTHF Product", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub -> syn [label="Select Strategy"]; syn -> pur; pur -> char; char -> chiral; chiral -> final; } endom A high-level overview of the discovery and validation process.

dot digraph "Mechanism" { graph [splines=true, overlap=false, label="Fig. 2: Catalytic Cycle for Pd-[3+2] Cycloaddition", fontname="Helvetica", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

pd0 [label="Pd(0)L*", fillcolor="#FBBC05", fontcolor="#202124"]; tmm [label="TMM Precursor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Ketone\n(R2C=O)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

intermediate1 [label="Pd(II)-TMM\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Cycloadduct\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Chiral THF\nProduct", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

pd0 -> intermediate1 [label=" Oxidative\n Addition"]; tmm -> intermediate1; intermediate1 -> intermediate2 [label=" [3+2]\n Cycloaddition"]; ketone -> intermediate2; intermediate2 -> pd0 [label=" Reductive\n Elimination"]; intermediate2 -> product; } endom Simplified mechanism for forming a 2,2-disubstituted THF.

dot digraph "Decision_Tree" { graph [rankdir="TB", label="Fig. 3: Strategy Selection Guide", fontname="Helvetica", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

start [label="Desired THF Substitution Pattern?", shape=diamond, style="filled", fillcolor="#FBBC05"];

p25 [label="2,5-Disubstituted"]; p22 [label="2,2-Disubstituted"]; poly [label="Polysubstituted"];

m_p25 [label="Intramolecular S_N2\nEpoxide Opening\nSequential Henry/Iodocyclization", fillcolor="#F1F3F4"]; m_p22 [label="Pd-TMM [3+2] Cycloaddition", fillcolor="#F1F3F4"]; m_poly [label="Organocatalytic Double Michael\nMg-catalyzed [3+2] Cycloaddition\nBiocatalytic Cascades", fillcolor="#F1F3F4"];

start -> p25 [label=""]; start -> p22 [label=""]; start -> poly [label=""];

p25 -> m_p25; p22 -> m_p22; poly -> m_poly; } endom A guide for choosing a synthetic route based on the target.

Data-Driven Comparison of Catalytic Systems

The selection of a catalytic system is a critical decision in asymmetric synthesis. The following table summarizes the performance of several leading methodologies, providing a comparative snapshot for researchers.

Catalytic System Strategy Substrate Type Avg. Yield (%) Avg. ee (%) Reference(s)
(tBu-pybox)MgI₂[3+2] CycloadditionRacemic Cyclopropanes + Aldehydes70-90%90-94%[10][11]
Pd(0) / Chiral Phosphoramidite[3+2] CycloadditionTrimethylenemethane + Ketones85-96%~90%[9]
Ni(COD)₂ / DI-BIDIMEReductive CyclizationO-alkynones>95%>98%[20]
Chiral Diarylprolinol Silyl EtherDouble Michael Additionγ-Hydroxyenones + Enals60-80%90-98%[13]
Cu(OAc)₂ / Chiral LigandHenry / Iodocyclizationγ,δ-Unsaturated Alcohols70-85%>95%[14]

From Theory to Practice: Detailed Experimental Protocols

To bridge the gap between literature and laboratory execution, we provide two detailed, representative protocols. These are designed to be self-validating and reflect best practices in experimental chemistry.

Protocol 1: Organocatalytic Asymmetric Cycloetherification

Objective: To synthesize an enantioenriched 2-substituted tetrahydrofuran via intramolecular Michael addition, based on the principles described by Asano and Matsubara.[8]

Materials:

  • (E)-5-hydroxy-1-phenylpent-2-en-1-one (Substrate, 1.0 mmol, 176 mg)

  • Cinchona-alkaloid-thiourea catalyst ((DHQD)₂PHAL derivative, 0.05 mmol, 43 mg)

  • Potassium Carbonate (K₂CO₃, 1.5 mmol, 207 mg)

  • Toluene (Anhydrous, 10 mL)

  • Standard glassware, magnetic stirrer, argon atmosphere setup

Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the ε-hydroxy-α,β-unsaturated ketone substrate (176 mg, 1.0 mmol) and the chiral thiourea catalyst (43 mg, 0.05 mmol).

  • Solvent & Base Addition: Add anhydrous toluene (10 mL) via syringe, followed by finely powdered anhydrous potassium carbonate (207 mg, 1.5 mmol).

  • Reaction: Stir the resulting suspension vigorously at ambient temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the chiral tetrahydrofuran product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. Enantiomeric excess (ee) is determined by chiral HPLC analysis. Expected outcome: >85% yield, >95% ee.

Protocol 2: Mg-Catalyzed Dynamic Kinetic Asymmetric [3+2] Cycloaddition

Objective: To synthesize a highly substituted chiral tetrahydrofuran from a racemic cyclopropane and an aldehyde, based on the methodology developed by Johnson and co-workers.[10][11]

Materials:

  • Racemic 1,1-cyclopropane diester (Substrate, 0.5 mmol)

  • Benzaldehyde (Dipolarophile, 0.6 mmol, 61 µL)

  • (tBu-pybox)MgI₂ catalyst complex (0.05 mmol, 5 mol%)

  • Dichloromethane (DCM, Anhydrous, 5 mL)

  • 4Å Molecular Sieves (activated, ~200 mg)

  • Standard glassware, magnetic stirrer, argon atmosphere setup

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under argon, add the chiral tBu-pybox ligand (0.055 mmol) and magnesium iodide (MgI₂, 0.05 mmol). Add anhydrous DCM (2 mL) and stir at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst, add activated 4Å molecular sieves (~200 mg). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the racemic cyclopropane substrate (0.5 mmol) dissolved in DCM (1.5 mL) via syringe, followed by the dropwise addition of benzaldehyde (0.6 mmol) dissolved in DCM (1.5 mL) over 10 minutes.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction by TLC. The reaction time can range from 6 to 18 hours depending on the specific substrates.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution (10 mL). Allow the mixture to warm to room temperature. Extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography (silica gel, appropriate hexane/ethyl acetate gradient) to isolate the tetrahydrofuran product.

  • Characterization: Confirm the structure and stereochemistry using NMR and HRMS. Determine the enantiomeric ratio (er) by chiral HPLC. Expected outcome: >80% yield, single diastereomer, er up to 97:3.

Challenges and Future Outlook

Despite significant progress, challenges remain. The synthesis of THFs with multiple contiguous stereocenters or sterically demanding substitution patterns continues to test the limits of current methodologies. Furthermore, the substrate scope for some powerful reactions, like the asymmetric Pauson-Khand reaction, can be limited, requiring further methods development.[21][22]

The future of chiral THF synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry.[23] We anticipate a continued rise in the application of biocatalysis and multi-enzyme cascades, which offer unparalleled selectivity under environmentally benign conditions.[17][18] The development of novel photoredox- and electro-catalyzed reactions will provide new pathways for radical-mediated cyclizations.[24] Ultimately, the convergence of these diverse strategies—metal catalysis, organocatalysis, and biocatalysis—in synergistic, one-pot procedures will empower chemists to construct ever more complex and valuable chiral tetrahydrofuran derivatives for the advancement of science and medicine.

References

The Synthetic Alchemist's Guide to Substituted Tetrahydrofurans: A Modern Compendium of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) moiety is a cornerstone of numerous natural products and pharmaceutically active compounds, exhibiting a wide spectrum of biological activities including antitumor, antimicrobial, and antiprotozoal properties.[1] This prevalence has catalyzed the development of a diverse and sophisticated arsenal of synthetic methodologies for the stereoselective construction of substituted THF rings. This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing substituted tetrahydrofurans, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, providing not just protocols, but the strategic rationale behind them. This guide will explore the nuances of intramolecular cyclizations, the elegance of cycloaddition reactions, the power of metal-catalyzed transformations, and the precision of organocatalysis, offering a holistic view of this vital area of synthetic chemistry.

The Strategic Importance of Tetrahydrofuran Scaffolds

The tetrahydrofuran ring, a five-membered saturated oxygen heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its structural rigidity, coupled with its ability to engage in hydrogen bonding, makes it an ideal pharmacophore. Notable examples of natural products containing the THF motif include the Annonaceous acetogenins, a large family of compounds with potent cytotoxic and antitumor activities, as well as various lignans and polyether ionophores.[1] The stereochemical complexity of many of these natural products presents a significant synthetic challenge, driving the innovation of stereoselective methods for THF synthesis.[2]

Foundational Strategies: Intramolecular Cyclization

The formation of the THF ring through intramolecular cyclization is a classic and widely employed strategy. This approach typically involves the formation of a C-O bond from a linear precursor containing a hydroxyl group and a suitable electrophilic partner.

Nucleophilic Substitution: The Bedrock of THF Synthesis

Intramolecular S_N2 reactions are a cornerstone of THF synthesis, involving the attack of a hydroxyl group on a carbon bearing a good leaving group (e.g., halide, sulfonate).[1] The stereochemistry of the resulting THF is directly controlled by the stereocenters present in the acyclic precursor.

A powerful extension of this concept is the intramolecular addition of alcohols to epoxides, a method pioneered by Kishi.[1] This reaction is highly stereospecific and has been extensively used in the synthesis of complex molecules. The epoxide can be pre-formed or generated in situ.[1]

Oxidative Cyclization: Leveraging Metal Catalysis

Palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes offers a powerful method for the diastereoselective synthesis of highly substituted tetrahydrofurans.[3] These reactions often proceed through an intramolecular oxypalladation mechanism. The diastereoselectivity can be controlled by various factors, including intramolecular hydrogen bonding.[3]

A notable advancement in this area is the palladium-catalyzed reaction of aryl bromides with γ-hydroxy alkenes, which forms both a C-C and a C-O bond in a single step with high diastereoselectivity.[4] This reaction is believed to proceed through an unusual intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[4]

Experimental Protocol: Palladium-Catalyzed Diastereoselective Tetrahydrofuran Synthesis [4]

  • Materials: γ-hydroxy alkene, aryl bromide, Pd₂(dba)₃ (palladium catalyst), DPE-Phos (ligand), NaOtBu (base), and an appropriate solvent (e.g., toluene).

  • Assembly: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ and DPE-Phos.

  • Addition of Reagents: Add the aryl bromide, γ-hydroxy alkene, and NaOtBu.

  • Solvent and Reaction Conditions: Add the solvent and stir the mixture at the desired temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl), and extract the product with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash column chromatography.

Radical Cyclization: A Versatile Approach

Radical cyclizations provide a powerful and versatile method for the synthesis of substituted tetrahydrofurans, often under mild conditions.[5] These reactions are generally less sensitive to steric hindrance and functional group compatibility compared to their ionic counterparts. The diastereoselectivity of radical cyclizations can be controlled by the addition of Lewis acids.[5] For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans, the trans-isomer is typically the major product, but the selectivity can be reversed by the addition of trialkylaluminum Lewis acids.[5]

Diagram: General Scheme for Radical Cyclization

G cluster_0 Radical Cyclization for Tetrahydrofuran Synthesis Radical_Precursor Radical Precursor (e.g., Alkene with a radical initiator site) Radical_Initiation Radical Initiation (e.g., AIBN, Bu3SnH) Radical_Precursor->Radical_Initiation Initiator Intermediate_Radical Intermediate Radical Radical_Initiation->Intermediate_Radical Cyclization 5-exo-trig Cyclization Intermediate_Radical->Cyclization Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical Hydrogen_Abstraction Hydrogen Abstraction Cyclized_Radical->Hydrogen_Abstraction H-donor Product Substituted Tetrahydrofuran Hydrogen_Abstraction->Product

Caption: A generalized workflow for the synthesis of tetrahydrofurans via radical cyclization.

Building Blocks and Annulation: Cycloaddition Strategies

Cycloaddition reactions offer an elegant and atom-economical approach to the synthesis of substituted tetrahydrofurans, often with excellent control over stereochemistry.

[3+2] Cycloadditions: A Powerful Convergent Method

[3+2] cycloaddition reactions are a highly effective strategy for the construction of five-membered rings. One common approach involves the rhodium-catalyzed reaction of diazo compounds with aldehydes, which generates a carbonyl ylide that is then trapped by an alkene.[1]

Lewis acid-catalyzed [3+2] annulation of donor-acceptor cyclopropanes with aldehydes provides a diastereoselective route to pentasubstituted tetrahydrofurans.[6] More recently, asymmetric [3+2] cycloaddition of racemic cyclopropanes and aldehydes has been achieved using a dynamic kinetic resolution strategy, affording highly enantioenriched tetrahydrofurans.[7] Chiral Brønsted bases have also been shown to catalyze the enantioselective (3+2) annulation of donor-acceptor cyclopropanes with aldehydes and ketones.[8][9]

Diagram: [3+2] Cycloaddition for Tetrahydrofuran Synthesis

G cluster_main [3+2] Cycloaddition Strategy Cyclopropane Donor-Acceptor Cyclopropane Catalyst Lewis Acid or Brønsted Base Catalyst Cyclopropane->Catalyst Aldehyde Aldehyde Aldehyde->Catalyst Intermediate Zwitterionic Intermediate Catalyst->Intermediate Ring Opening Product Substituted Tetrahydrofuran Intermediate->Product Ring Closure

Caption: A simplified representation of the [3+2] cycloaddition of a cyclopropane and an aldehyde.

Modern Frontiers: Advanced Catalytic Systems

The development of novel catalytic systems has revolutionized the synthesis of substituted tetrahydrofurans, enabling unprecedented levels of efficiency and stereocontrol.

Organocatalysis: The Rise of Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydrofurans. Cinchona alkaloid-thiourea based bifunctional organocatalysts, for example, have been successfully employed in the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing excellent enantioselectivities.[6] An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has also been developed using a tandem iminium-enamine catalysis, which involves a double Michael addition reaction.[10]

Ring-Closing Metathesis: A Powerful C-C Bond Forming Reaction

Ring-closing metathesis (RCM) has become an indispensable tool in organic synthesis, particularly for the construction of cyclic compounds.[11] Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly used to effect the RCM of diene precursors to form dihydrofurans, which can then be reduced to the corresponding tetrahydrofurans.[12] This strategy has been widely applied in the synthesis of natural products.[12][13]

Table 1: Comparison of Selected Catalytic Systems for Tetrahydrofuran Synthesis

Catalytic SystemKey FeaturesAdvantagesDisadvantagesRepresentative Reference
Palladium-Catalyzed Oxidative Cyclization Diastereoselective, forms C-O and C-C bondsHigh diastereoselectivity, good functional group toleranceRequires a stoichiometric oxidantWolfe, J. P., & Rossi, M. A. (2004)[4]
Rhodium-Catalyzed [3+2] Cycloaddition Convergent, forms multiple stereocentersHigh atom economy, good stereocontrolRequires handling of diazo compoundsPadwa, A. et al. (1993)[1]
Organocatalytic Cycloetherification Asymmetric, metal-freeHigh enantioselectivity, mild reaction conditionsSubstrate scope can be limitedAsano, K., & Matsubara, S. (2011)[6]
Ring-Closing Metathesis (RCM) Forms C=C bond for further functionalizationHigh functional group tolerance, reliableRequires diene precursor, potential for E/Z isomer formationCastarlenas, R. et al. (2006)[6]
Nickel-Catalyzed Reductive Cyclization Stereoselective, forms chiral tertiary alcoholsHigh yields and enantioselectivitiesRequires a stoichiometric reducing agentChemical Science, 2021, 12 , 8484-8490[14]

Conclusion and Future Outlook

The synthesis of substituted tetrahydrofurans is a mature yet continually evolving field of research. While classic methods such as intramolecular S_N2 reactions remain highly valuable, the development of modern catalytic systems has opened up new avenues for the efficient and stereoselective construction of these important heterocycles. The future of THF synthesis will likely focus on the development of even more efficient and selective catalysts, the exploration of novel reaction pathways, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. The continued innovation in this area will undoubtedly have a significant impact on drug discovery and development for years to come.

References

Navigating the Chemistry of (R)-1-Tetrahydrofuran-3-ylmethanamine: A Comprehensive Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise and safe handling of novel chemical entities is paramount. (R)-1-Tetrahydrofuran-3-ylmethanamine, a versatile building block, presents unique opportunities in the synthesis of complex molecules. Its distinct structural features, comprising a tetrahydrofuran ring and a primary amine, make it a valuable intermediate.[1][2] However, these same features necessitate a thorough understanding of its chemical personality to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety, handling, and material safety data sheet (MSDS) information for this compound, grounded in established safety protocols and field-proven insights.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

This compound is a colorless to slightly yellow, flammable liquid.[2] Its key identifiers and properties are summarized below:

PropertyValueSource
CAS Number 165253-31-6[3][4]
Molecular Formula C5H11NO[2][3][4]
Molecular Weight 101.15 g/mol [2][3][4]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[3]
Flash Point 58.9 °C[3]
Density 0.992 g/cm³ (at 25 °C)[3]

The presence of both a hydrogen bond donor (the amine group) and acceptors (the nitrogen and oxygen atoms) suggests potential for hydrogen bonding, influencing its boiling point and solubility.[1] The tetrahydrofuran moiety enhances its polarity and solubility in various solvents.[1]

Section 2: Hazard Identification and GHS Classification

A comprehensive risk assessment begins with a clear understanding of a substance's inherent hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid: The compound is a flammable liquid and vapor.[3][5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]

  • Skin Irritation: It is known to cause skin irritation.[3][5]

  • Serious Eye Damage/Irritation: This chemical can cause serious eye damage.[3][5]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3][5]

GHS Pictograms:

Signal Word: Danger [3]

Hazard Statements: [3][5]

  • H226: Flammable liquid and vapour.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram illustrates the logical flow from the chemical's properties to the necessary safety precautions.

GHS_Logic cluster_properties Chemical Properties cluster_hazards GHS Hazards cluster_ppe Required PPE Prop1 Flammable Liquid (Flash Point: 58.9 °C) Hazard1 H226: Flammable liquid and vapour Prop1->Hazard1 leads to Prop2 Corrosive/Irritant (Amine functional group) Hazard2 H315: Causes skin irritation H318: Causes serious eye damage Prop2->Hazard2 leads to Hazard3 H335: May cause respiratory irritation Prop2->Hazard3 leads to PPE1 Flame-retardant lab coat Hazard1->PPE1 necessitates PPE2 Chemical-resistant gloves Hazard2->PPE2 necessitates PPE3 Safety goggles/face shield Hazard2->PPE3 necessitates PPE4 Use in a fume hood Hazard3->PPE4 necessitates

Caption: Relationship between chemical properties, GHS hazards, and required PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is non-negotiable. The following procedures are designed to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The rationale behind each piece of equipment is as critical as its use.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[3] Given the risk of serious eye damage, a face shield should be worn in situations with a higher risk of splashing.[3] Standard safety glasses are insufficient.

  • Skin and Body Protection: A flame-retardant, anti-static lab coat or a complete chemical-resistant suit should be worn to protect against skin contact and in case of fire.[3] Closed-toe shoes and long pants are mandatory.

Engineering Controls

Engineering controls are designed to isolate the hazard from the researcher.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[3][7]

  • Ignition Source Control: Due to its flammability, all sources of ignition, such as open flames, hot surfaces, and non-intrinsically safe electrical equipment, must be strictly excluded from the handling area.[3][6][7] Use only non-sparking tools and ensure that all equipment is properly grounded to prevent the buildup of static electricity.[6][10]

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

  • Conditions to Avoid: Store away from heat, sparks, open flames, and other ignition sources.[3]

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Store it separately from these substances to prevent potentially vigorous or exothermic reactions.

The following workflow outlines the mandatory steps for safely handling this reagent in a laboratory setting.

Handling_Workflow start Start: Prepare to use This compound ppe 1. Don Appropriate PPE - Chemical goggles & face shield - Laminate/Butyl gloves - Flame-retardant lab coat start->ppe Begin setup 2. Prepare Workspace - Work in a fume hood - Remove all ignition sources - Ensure proper grounding ppe->setup dispense 3. Dispense Chemical - Use non-sparking tools - Keep container closed when not in use setup->dispense reaction 4. Perform Experiment - Maintain ventilation - Monitor for incompatibilities dispense->reaction cleanup 5. Post-Experiment - Tightly reseal container - Decontaminate workspace reaction->cleanup storage 6. Store Properly - Cool, dry, well-ventilated area - Away from incompatibles cleanup->storage end End: Procedure Complete storage->end Finish

Caption: Step-by-step workflow for the safe handling of this compound.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. In all cases of exposure, consult a physician and show them the safety data sheet.[3]

  • Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][11]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[3] Remove all contaminated clothing.[6]

  • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Rinse the mouth with water and consult a physician immediately.[3]

Fire-Fighting Measures

In the event of a fire, the primary goal is to extinguish the blaze without endangering personnel.

  • Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[3][12] Carbon dioxide can also be used.[12]

  • Unsuitable Extinguishing Media: Do NOT use a water jet, as it may be ineffective and could spread the flammable liquid.[3][12]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[3] Vapors can accumulate in low areas, creating an explosion hazard.[3]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Use a water spray to cool unopened containers.[3]

Accidental Release Measures

A swift and controlled response to a spill is essential to prevent further contamination and exposure.

  • Personal Precautions: Use personal protective equipment as outlined in Section 3.1.[3] Avoid breathing vapors, mist, or gas.[3] Ensure adequate ventilation and remove all sources of ignition.[3] Evacuate personnel to a safe area.[3]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]

  • Containment and Cleaning: Absorb the spill with an inert, non-combustible material such as sand or earth.[13] Place the contaminated material in a suitable, labeled container for disposal.[13]

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing dangerous reactions.

  • Reactivity: No specific reactivity data is available, but it is expected to be a stable compound under recommended storage conditions.[3]

  • Chemical Stability: The compound is stable under normal temperatures and pressures.[3]

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[14]

  • Conditions to Avoid: Heat, flames, and sparks are the primary conditions to avoid due to its flammability.[3]

  • Incompatible Materials: As previously mentioned, avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Section 6: Toxicological and Ecological Information

While comprehensive toxicological data for this specific compound is limited, information from structurally similar compounds and the present functional groups allows for an informed assessment.

  • Acute Toxicity: No specific data is available.[3] However, related compounds are harmful if swallowed.[5]

  • Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

  • Ecological Information: No specific ecological data is available.[3] It is important to prevent its release into the environment as its effects on aquatic life are unknown.[3]

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a robust understanding of its properties and associated hazards. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every laboratory operation—from the rationale behind PPE selection to the specifics of emergency response—researchers can confidently and safely leverage its synthetic potential. This guide serves as a technical resource to empower scientists and drug development professionals to handle this compound with the diligence and respect it requires, ensuring a safe and productive research environment.

References

Stereochemistry and chirality of 3-aminomethyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Aminomethyl-tetrahydrofuran

This guide provides a comprehensive technical overview of the stereochemistry of 3-aminomethyl-tetrahydrofuran, a crucial chiral building block in modern medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and professionals in the pharmaceutical industry, this document delves into the fundamental principles of its chirality, stereoselective synthesis strategies, and the analytical methodologies required for its characterization. We will explore the causal relationships behind experimental choices, offering field-proven insights to empower researchers in their work with this versatile intermediate.

3-Aminomethyl-tetrahydrofuran possesses a single stereogenic center at the C3 position of the tetrahydrofuran ring. This gives rise to a pair of non-superimposable mirror images, known as enantiomers: (R)-3-aminomethyl-tetrahydrofuran and (S)-3-aminomethyl-tetrahydrofuran.

The three-dimensional arrangement of the aminomethyl group relative to the tetrahydrofuran ring is the defining feature of each enantiomer. This seemingly subtle difference in spatial orientation has profound implications for the molecule's biological activity when incorporated into larger pharmacologically active structures.[1][2] Biological systems, such as enzymes and receptors, are inherently chiral and will often interact differently with each enantiomer, leading to variations in efficacy, potency, and even toxicity.[3][4] Consequently, the ability to synthesize and analyze enantiomerically pure forms of this intermediate is of paramount importance in drug discovery and development.[5]

G R_img Mirror S_img

Caption: The enantiomers of 3-aminomethyl-tetrahydrofuran.

Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity is a critical objective. The synthesis of racemic 3-aminomethyl-tetrahydrofuran is well-documented, often starting from materials like furan or maleic acid diester and proceeding through intermediates such as 3-nitromethyltetrahydrofuran followed by reduction.[6][7][8] However, for pharmaceutical applications, stereoselective methods are essential. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the formation of a racemic mixture. This is often a more efficient and economical approach, particularly on a large scale.

Expertise in Action: Why Asymmetric Synthesis? Choosing an asymmetric route from the outset is a strategic decision rooted in process efficiency. It eliminates the 50% theoretical yield ceiling of classical resolution and bypasses the need for a dedicated separation step, reducing solvent usage and processing time. This aligns with the principles of green chemistry, which are increasingly vital in industrial production.[9]

One effective strategy involves the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation, offering high enantioselectivity.[10]

G cluster_workflow Asymmetric Synthesis Workflow via CBS Reduction ProchiralKetone Prochiral Ketone (e.g., 3-oxo-tetrahydrofuran-3-yl)methanamine precursor Reaction Asymmetric Reduction (-20 °C, Anhydrous THF) ProchiralKetone->Reaction ChiralCatalyst Chiral Catalyst ((R)- or (S)-CBS-oxazaborolidine) ChiralCatalyst->Reaction ReducingAgent Reducing Agent (Borane-DMS or Borane-THF) ReducingAgent->Reaction Quench Reaction Quench (Methanol) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification FinalProduct Enantiopure 3-aminomethyl-tetrahydrofuran Purification->FinalProduct

Caption: Workflow for asymmetric synthesis of 3-aminomethyl-tetrahydrofuran.

Experimental Protocol: Asymmetric CBS Reduction

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reaction Setup: Cool the solution to -20 °C in a suitable cooling bath (e.g., cryocool).

  • Reducing Agent Addition: Slowly add Borane-dimethyl sulfide complex (1.1 eq) or Borane-THF complex (1.1 eq) to the catalyst solution and stir for 10 minutes. The causality here is the pre-formation of the active chiral complex which will direct the stereochemical outcome.

  • Substrate Addition: In a separate flask, dissolve the prochiral aminoketone precursor (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by the slow, careful addition of methanol at -20 °C. This safely neutralizes the excess borane reagent.

  • Workup and Purification: Allow the mixture to warm to room temperature. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer.[10]

  • Validation: The enantiomeric excess (ee) of the final product must be determined by chiral HPLC analysis.

Chiral Resolution: Separating Enantiomers

When a racemic mixture is synthesized, the enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and common analytical and preparative technique for this purpose.[11]

Trustworthiness Through Separation Science The principle of chiral resolution relies on creating a transient diastereomeric interaction between the enantiomers and a chiral selector.[5] In HPLC, this selector is immobilized on a solid support, creating a Chiral Stationary Phase (CSP). The different stabilities of the diastereomeric complexes result in different retention times, allowing for separation.[12]

G cluster_workflow Chiral HPLC Resolution Workflow Racemic Racemic Mixture of 3-aminomethyl-tetrahydrofuran Injection Inject onto Chiral HPLC System Racemic->Injection Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Injection->Column Separation Differential Interaction (Formation of transient diastereomeric complexes) Column->Separation Elution Elution with Mobile Phase Separation->Elution Detection UV Detector Elution->Detection Collection Fraction Collection (Preparative Scale) Elution->Collection Result Chromatogram: Two Separated Peaks ((R) and (S) Enantiomers) Detection->Result

Caption: Workflow for the chiral resolution of enantiomers via HPLC.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALCEL® OD, CHIRALPAK® AD), are highly effective for a wide range of compounds.[13][14]

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point for normal-phase chromatography is a mixture of n-hexane and a polar modifier like 2-propanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape for basic analytes.

  • System Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic 3-aminomethyl-tetrahydrofuran in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the percentage of the polar modifier) or the flow rate to improve resolution.[14]

  • Preparative Scale-Up: For isolating larger quantities, the optimized analytical method can be scaled up to a preparative HPLC system with a larger column.

Analytical Validation of Stereochemistry

Once a single enantiomer has been synthesized or isolated, its absolute configuration and enantiomeric purity must be rigorously confirmed.

Chiral HPLC for Enantiomeric Purity

As described above, chiral HPLC is the gold standard for determining enantiomeric excess (ee). By integrating the area of the two enantiomer peaks in the chromatogram, the ratio of the major to the minor enantiomer can be precisely calculated.

Data Presentation: Representative Chiral HPLC Data

ParameterCondition
Column CHIRALPAK® AD-H (Amylose derivative)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Calculated ee% >99% (for an enantiopure sample)
Note: Retention times are illustrative and can vary based on specific system conditions.
NMR Spectroscopy for Structural and Configurational Analysis

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the overall molecular structure.[15][16] To determine the absolute configuration using NMR, a chiral derivatizing agent (CDA) is used.

Expertise in Action: The Mosher's Acid Method The Mosher's acid method is a classic and reliable technique.[17] The amine of 3-aminomethyl-tetrahydrofuran is reacted with the acid chloride of a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric amides. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, particularly for protons near the newly formed chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined based on established models of the diastereomers' preferred conformations.[17]

Stereochemistry and Biological Implications

The fundamental principle of stereopharmacology is that the three-dimensional structure of a drug dictates its interaction with its biological target.[1] An enzyme active site or a receptor binding pocket is a chiral environment that can preferentially bind one enantiomer over the other, much like a left hand fits best in a left-handed glove.

G cluster_ligands Receptor Chiral Receptor Site S_Ligand (S)-Enantiomer (Correct Fit) S_Ligand->Receptor Strong Binding (Biological Response) R_Ligand (R)-Enantiomer (Poor Fit) R_Ligand->Receptor Weak or No Binding (Inactive or Off-Target Effects)

Caption: Differential binding of enantiomers to a chiral receptor.

For a drug molecule containing the 3-aminomethyl-tetrahydrofuran scaffold, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[18] Therefore, the use of a single, pure enantiomer—an approach known as "chiral switching" or developing drugs as single enantiomers from the start—is a core tenet of modern drug design.[5] The stereochemical purity of building blocks like 3-aminomethyl-tetrahydrofuran is the foundational first step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

References

Methodological & Application

Application Note: Strategies for the Enantioselective Synthesis of (R)-1-Tetrahydrofuran-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-Tetrahydrofuran-3-ylmethanamine is a crucial chiral building block in modern medicinal chemistry, notable for its role as a key intermediate in the synthesis of third-generation neonicotinoid insecticides such as Dinotefuran.[1][2] The stereochemistry at the C3 position of the tetrahydrofuran ring is critical for biological activity, demanding synthetic routes that afford high enantiomeric purity. This application note provides a detailed guide for researchers and drug development professionals on two distinct and effective strategies for obtaining enantiomerically pure this compound: (I) Classical Diastereomeric Salt Resolution and (II) Asymmetric Synthesis via a Chiral Auxiliary. Each strategy is presented with an in-depth explanation of the underlying chemical principles, step-by-step protocols, and a comparative analysis to guide the selection of the most suitable method for specific laboratory or industrial needs.

Introduction: The Significance of a Chiral Scaffold

The tetrahydrofuran (THF) moiety is a privileged scaffold in pharmacology, imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[3] When functionalized with a chiral aminomethyl group at the C3 position, as in this compound, the resulting molecule becomes a versatile synthon for constructing complex, biologically active molecules. Its structural rigidity and defined stereochemistry allow for precise interactions with biological targets.

The primary challenge lies in the efficient and scalable production of the desired (R)-enantiomer, as the opposite (S)-enantiomer may exhibit different or even undesirable biological effects. This guide explores two robust methodologies to achieve this stereochemical control.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as available starting materials, required scale, cost, and desired enantiomeric purity. Below is a qualitative comparison of the two primary methods detailed in this note.

Parameter Strategy 1: Diastereomeric Resolution Strategy 2: Asymmetric Synthesis (Chiral Auxiliary)
Theoretical Yield ≤ 50% (without racemization/recycling of the unwanted enantiomer)Up to 100%
Enantiomeric Purity Potentially very high (>99% ee) after multiple recrystallizationsHigh, dependent on the diastereoselectivity of the key reduction step
Process Simplicity Conceptually simple but can be labor-intensive (multiple crystallizations)Multi-step process requiring protection/deprotection and auxiliary cleavage
Scalability Well-established for industrial scale; relies on crystallization efficiency[4]Generally scalable; chromatography may be needed for purification
Cost-Effectiveness Can be economical if the resolving agent is inexpensive and recyclableHigher initial cost due to the chiral auxiliary, but better atom economy
"Green" Chemistry Generates at least 50% isomeric waste unless a recycling protocol is implemented[4]More atom-economical; avoids discarding one enantiomer

Protocol 1: Diastereomeric Salt Resolution

This classical method relies on the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[5] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Principle & Workflow

The racemic amine ((R/S)-Amine) is treated with a chiral resolving agent, such as L-(+)-tartaric acid, in a suitable solvent. This forms two diastereomeric salts: [(R)-Amine·(L)-Acid] and [(S)-Amine·(L)-Acid]. Due to their different three-dimensional structures, one salt is typically less soluble and crystallizes preferentially from the solution. After physical separation (filtration), a simple acid-base workup liberates the enantiomerically enriched free amine.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemate Racemic (±)-Amine mix Diastereomeric Salt Mixture ((R)-Amine·(L)-Acid) ((S)-Amine·(L)-Acid) racemate->mix acid L-(+)-Tartaric Acid acid->mix crystallization Fractional Crystallization mix->crystallization filtration Filtration crystallization->filtration solid Solid (Less Soluble Salt) (e.g., (R)-Amine·(L)-Acid) filtration->solid isolate solution Solution (More Soluble Salt) (e.g., (S)-Amine·(L)-Acid) filtration->solution filtrate base_add Basification (e.g., NaOH) solid->base_add extraction Solvent Extraction base_add->extraction final_product Enantiopure (R)-Amine extraction->final_product

Caption: Workflow for diastereomeric salt resolution.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic (±)-1-Tetrahydrofuran-3-ylmethanamine The racemic amine can be efficiently synthesized via a four-step route starting from diethyl maleate, proceeding through Michael addition, borohydride reduction, dehydration cyclization, and catalytic hydrogenation of an intermediate nitro compound.[2][6] A near-quantitative yield (99.4%) for the final hydrogenation step using Raney nickel has been reported.[6]

Step 2: Formation and Crystallization of Diastereomeric Salt

  • In a 500 mL round-bottom flask, dissolve 20.2 g (0.20 mol) of racemic (±)-1-tetrahydrofuran-3-ylmethanamine in 200 mL of methanol.

  • In a separate beaker, dissolve 30.0 g (0.20 mol) of L-(+)-tartaric acid in 100 mL of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with gentle stirring. The mixture may warm up, and a precipitate will begin to form.

  • Heat the mixture to reflux until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote crystallization.

Step 3: Isolation and Purification of the Diastereomeric Salt

  • Collect the crystalline solid by vacuum filtration and wash the filter cake with two 20 mL portions of cold methanol.

  • Dry the solid under vacuum. This is the first crop of the diastereomeric salt.

  • Scientist's Note: To improve purity, a recrystallization step is highly recommended. Redissolve the solid in a minimum amount of hot methanol and repeat the cooling and crystallization process. The purity of the salt directly correlates to the enantiomeric excess (ee) of the final product.

Step 4: Liberation of the (R)-Amine

  • Dissolve the purified diastereomeric salt (e.g., 20 g) in 100 mL of deionized water.

  • Cool the solution in an ice bath and slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >12.

  • Transfer the basic aqueous solution to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound as an oil.

  • Verify the enantiomeric excess using chiral HPLC or by preparing a derivative (e.g., with Mosher's acid chloride) for ¹H NMR analysis.

Protocol 2: Asymmetric Synthesis via a Chiral Auxiliary

This strategy introduces stereocontrol during the synthesis by temporarily attaching a chiral molecule (an auxiliary) to an achiral substrate. The auxiliary directs a subsequent reaction to proceed with high diastereoselectivity, after which it is cleaved to reveal the enantiomerically pure product.

Principle & Workflow

The synthesis begins with an achiral precursor, tetrahydrofuran-3-carboxaldehyde. This aldehyde is condensed with a chiral amine, such as (R)-(+)-α-methylbenzylamine, to form a chiral imine. The steric hindrance from the chiral auxiliary directs the hydride reduction of the C=N double bond to occur preferentially from one face, creating a new stereocenter with a specific configuration. Finally, the auxiliary is removed, typically by hydrogenolysis, to yield the target chiral amine.

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reduction cluster_2 Auxiliary Cleavage aldehyde THF-3-Carboxaldehyde (Achiral) imine_formation Condensation (Imine Formation) aldehyde->imine_formation auxiliary (R)-α-Methylbenzylamine (Chiral Auxiliary) auxiliary->imine_formation chiral_imine Chiral Imine Intermediate imine_formation->chiral_imine reduction Diastereoselective Reduction chiral_imine->reduction hydride Hydride Source (e.g., NaBH₄) hydride->reduction diastereomer Diastereomerically Enriched Amine reduction->diastereomer cleavage Hydrogenolysis (e.g., H₂, Pd/C) diastereomer->cleavage final_product (R)-1-THF-3-ylmethanamine cleavage->final_product

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Preparation of Tetrahydrofuran-3-carboxaldehyde

  • To a stirred solution of oxalyl chloride (10.5 mL, 0.12 mol) in 250 mL of dry dichloromethane at -78°C (acetone/dry ice bath), add dimethyl sulfoxide (DMSO) (17.0 mL, 0.24 mol) dropwise.

  • After 15 minutes, add a solution of (tetrahydrofuran-3-yl)methanol (10.2 g, 0.10 mol) in 50 mL of dichloromethane dropwise.

  • Stir for an additional 45 minutes, then add triethylamine (70 mL, 0.50 mol) dropwise.

  • Allow the reaction to warm to room temperature. Wash the mixture sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and carefully remove the solvent under reduced pressure (product is volatile) to yield the crude aldehyde, which is used immediately in the next step.

Step 2: Imine Formation with Chiral Auxiliary

  • Dissolve the crude tetrahydrofuran-3-carboxaldehyde (approx. 0.10 mol) in 200 mL of dry toluene.

  • Add (R)-(+)-α-methylbenzylamine (12.1 g, 0.10 mol) and a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water is no longer collected.

  • Cool the reaction to room temperature and remove the toluene under reduced pressure to yield the crude chiral imine.

Step 3: Diastereoselective Reduction

  • Dissolve the crude imine in 250 mL of methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (5.7 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction at room temperature for 4 hours.

  • Quench the reaction by slowly adding 50 mL of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude diastereomerically enriched secondary amine.

Step 4: Cleavage of the Chiral Auxiliary

  • Dissolve the crude secondary amine in 200 mL of ethanol in a flask suitable for hydrogenation.

  • Add 2.0 g of 10% Palladium on Carbon (Pd/C) to the solution.

  • Secure the flask to a hydrogenation apparatus, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford pure this compound.

Conclusion

Both diastereomeric resolution and asymmetric synthesis are powerful and viable methods for producing enantiomerically pure this compound. The classical resolution approach is often favored for its operational simplicity and scalability, despite its inherent 50% yield limitation. In contrast, the chiral auxiliary-based asymmetric synthesis offers superior atom economy and a theoretical yield of 100%, making it an excellent choice for research-scale synthesis where starting materials may be precious. The selection between these protocols should be guided by the specific project goals, scale, and available resources.

References

Application Notes & Protocols: (R)-1-Tetrahydrofuran-3-ylmethanamine as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydrofuran Motif

In the landscape of modern medicinal chemistry and drug development, the incorporation of chiral, saturated heterocycles is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. (R)-1-Tetrahydrofuran-3-ylmethanamine, a chiral building block featuring a primary amine appended to a tetrahydrofuran (THF) scaffold, offers a unique combination of structural and physicochemical properties.[1] The THF ring, a prevalent motif in natural products, acts as a bioisostere for various functional groups, enhancing aqueous solubility and metabolic stability while providing a defined three-dimensional vector for probing protein-ligand interactions.[2][3] The primary amine serves as a versatile synthetic handle for a multitude of chemical transformations, including amide bond formation and reductive amination, making this reagent a cornerstone in the synthesis of complex molecular architectures.[1][4]

This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to explain the causality behind experimental choices. We present validated protocols for its application in key synthetic transformations, offering researchers and drug development professionals the insights needed to effectively leverage this valuable building block.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is fundamental to its successful and safe implementation in any synthetic workflow.

Physical and Chemical Data

The key properties of this compound are summarized below. The polarity imparted by the ether and amine functionalities generally ensures good solubility in a range of protic and polar aprotic solvents.[2]

PropertyValueReference(s)
CAS Number 1048962-82-8[5]
Molecular Formula C₅H₁₁NO[4][5][6]
Molecular Weight 101.15 g/mol [4][5][6]
Appearance Colorless to light yellow liquid[4]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[7]
Density 0.992 g/cm³ (at 25 °C)[7]
Purity ≥95-97%[4][5]
Storage Store at room temperature, keep container tightly closed.[7][8]
Safety & Handling Protocol

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated chemical fume hood. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Signal Word: Danger.

  • Pictogram: GHS05 (Corrosion).

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[7][8][9]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[7][8] Avoid inhalation of vapor or mist.[7] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[7][8]

  • In Case of Exposure:

    • Skin/Hair Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

  • Spill Management: Absorb with liquid-binding material (e.g., sand, diatomite, universal binders). Ensure adequate ventilation and remove all sources of ignition.[10]

Application I: Amide Bond Formation via Activated Ester Intermediates

The formation of an amide bond is one of the most frequently performed reactions in pharmaceutical synthesis.[11][12] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be activated. Coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an active ester) that is susceptible to nucleophilic attack by the primary amine of this compound.[11][13]

Workflow for Amide Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid & Coupling Reagent (e.g., HATU) in aprotic solvent (DMF) add_amine Add Amine Solution to Acid/Coupling Reagent Mixture at 0 °C prep_acid->add_amine prep_amine Dissolve (R)-1-THF-3-ylmethanamine & Base (e.g., DIPEA) in aprotic solvent prep_amine->add_amine react Stir at Room Temperature (Monitor by LC-MS/TLC) add_amine->react quench Quench with Water react->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer extract->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify product Final Amide Product purify->product

Caption: General workflow for amide bond formation.

Protocol: Synthesis of (R)-N-((Tetrahydrofuran-3-yl)methyl)benzamide

This protocol details the coupling of benzoic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and highly efficient uronium salt-based coupling reagent.

Materials:

  • Benzoic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Rationale: Pre-activation of the carboxylic acid by forming the active OAt-ester is crucial for efficient coupling.[13] Performing this at 0 °C minimizes potential side reactions and degradation of the coupling reagent.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equiv) and DIPEA (3.0 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the cooled carboxylic acid/HATU mixture.

    • Rationale: DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[13] A slight excess of the amine ensures complete consumption of the more valuable activated acid.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: Most amide couplings with efficient reagents like HATU are complete within a few hours at ambient temperature.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Rationale: This step removes the water-soluble DMF and byproducts from the coupling reagent.

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Rationale: The bicarbonate wash removes any unreacted benzoic acid and acidic impurities. The brine wash removes residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure amide product.

Application II: C-N Bond Formation via Reductive Amination

Reductive amination is a powerful and versatile method for synthesizing secondary and tertiary amines.[14][15] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the condensation of an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[15]

The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the protonated iminium ion much faster than the starting carbonyl compound, preventing the formation of alcohol byproducts.[14][16]

Workflow for Reductive Amination

cluster_reactants Reactant Setup cluster_reaction Reaction cluster_workup Work-up & Purification mix Combine Aldehyde/Ketone (1.0 eq) & (R)-1-THF-3-ylmethanamine (1.2 eq) in solvent (DCE) add_reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise at RT mix->add_reductant react Stir at Room Temperature (Monitor by LC-MS/TLC) add_reductant->react quench Quench with Saturated Aqueous NaHCO₃ react->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract wash Wash with Brine extract->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify product Final Secondary Amine purify->product

Caption: General workflow for reductive amination.

Protocol: Synthesis of (R)-N-benzyl-1-(tetrahydrofuran-3-yl)methanamine

This protocol describes the synthesis of a secondary amine by reacting this compound with benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • Benzaldehyde (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: To a solution of benzaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE), add this compound (1.2 equiv). Stir the mixture at room temperature for 20-30 minutes.

    • Rationale: This initial period allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the key iminium ion, which is the species that will be reduced.[15] DCE is an excellent solvent for this reaction.[16]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes. Stir the reaction at room temperature.

    • Rationale: Portion-wise addition helps to control any initial exotherm. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this transformation, and tolerates a wide variety of functional groups.[16]

  • Reaction Monitoring: Monitor the reaction for completion (typically 3-12 hours) by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Rationale: The basic quench neutralizes the acetic acid byproduct from the reducing agent and destroys any unreacted NaBH(OAc)₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a high-value chiral building block whose utility extends across numerous synthetic applications. Its defined stereochemistry, combined with the favorable physicochemical properties of the THF ring and the synthetic versatility of the primary amine, makes it an indispensable tool for medicinal chemists. The protocols detailed herein for amide coupling and reductive amination represent robust, reliable, and well-rationalized methods for incorporating this scaffold into target molecules. By understanding the principles behind these transformations, researchers can confidently adapt and apply these procedures to accelerate the discovery and development of novel chemical entities.

References

Application Notes & Protocols: The Strategic Integration of (R)-1-Tetrahydrofuran-3-ylmethanamine in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-Tetrahydrofuran-3-ylmethanamine is a chiral bifunctional building block that has garnered significant attention in medicinal chemistry. Its unique topology, combining a rigid, polar tetrahydrofuran (THF) scaffold with a stereodefined primary amine, offers a compelling solution to many challenges in drug design. The THF moiety often enhances aqueous solubility and can act as a crucial hydrogen bond acceptor, while the chiral amine provides a versatile anchor for asymmetric synthesis, enabling precise three-dimensional orientations for optimal target engagement. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this valuable intermediate, detailing its synthesis, physicochemical properties, and proven protocols for its incorporation into potential therapeutic agents.

Introduction: The Rationale for a Privileged Scaffold

In the quest for novel therapeutics, the design of small molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as achieving high target affinity. This compound emerges as a "privileged scaffold" precisely because it addresses both aspects.[1]

  • Pharmacokinetic Enhancement: The tetrahydrofuran ring, a polar cyclic ether, is a well-established motif in FDA-approved drugs.[2][3][4] Its inclusion can disrupt planarity, increase sp³ character, and improve metabolic stability and solubility—key factors in advancing a compound from a hit to a clinical candidate.

  • Stereochemical Control & Target Binding: The amine group, attached to a chiral center at the 3-position, provides a distinct vector for molecular elaboration.[1] This fixed stereochemistry is crucial for exploring structure-activity relationships (SAR), as enantiomers often exhibit vastly different pharmacological and toxicological profiles. The THF oxygen can form critical hydrogen bonds with biological targets, such as the backbone of HIV-1 protease, enhancing binding affinity.[5]

This guide will elucidate the practical synthesis and application of this building block, empowering chemists to leverage its unique attributes in their drug discovery programs.

Physicochemical Properties

A clear understanding of the reagent's properties is the foundation of successful experimentation.

PropertyValueReference
CAS Number 1048962-82-8[6]
Molecular Formula C₅H₁₁NO[6]
Molecular Weight 101.15 g/mol [6][7]
IUPAC Name (3R)-(Tetrahydrofuran-3-yl)methanamine[6][8]
Appearance Colorless to slightly yellow liquid[9]
Boiling Point 156.0 ± 13.0 °C at 760 Torr[10]
Density 0.967 ± 0.06 g/cm³[10]
pKa 9.96 ± 0.29 (Predicted)[10]
InChIKey CINJIXGRSTYIHP-RXMQYKEDSA-N[8]

Synthesis of Enantiopure this compound

The utility of this building block is contingent on its availability in high enantiopurity. While several routes exist, including multi-step sequences from diethyl maleate[10], one of the most efficient and scalable methods is the direct reductive amination of the corresponding chiral aldehyde.

Protocol 2.1: Stereospecific Reductive Amination

This protocol describes the conversion of (R)-Tetrahydrofuran-3-carboxaldehyde to the target amine. The key to success is the use of a robust reducing agent and conditions that prevent racemization.

Core Principle: This reaction proceeds via the formation of an intermediate imine between the aldehyde and ammonia, which is then reduced in situ to the primary amine. Using a catalyst like Raney Nickel under hydrogen pressure is highly effective for this transformation.[11]

  • Reactor Setup: To a high-pressure hydrogenation reactor, add (R)-Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g).

  • Catalyst and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (20 g, ~20% w/w) and a 15% solution of ammonia in methanol (3.0 mol, 340 g). Causality: The ammonia serves as the nitrogen source for the amine, and methanol is an effective solvent for all components.

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas before pressurizing to 4 MPa (approximately 580 psi).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 60 °C. Maintain these conditions for 12 hours. Insight: Monitoring hydrogen uptake can indicate reaction progress. The reaction is typically complete when uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Safety Note: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with methanol or water during handling and disposal.

  • Purification: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol and excess ammonia. This typically yields the desired 3-aminomethyltetrahydrofuran with high purity (>99%).[11] Further purification by distillation under reduced pressure can be performed if necessary.

Synthetic Workflow Diagram

G cluster_synthesis Protocol 2.1: Synthesis via Reductive Amination start (R)-Tetrahydrofuran-3- carboxaldehyde reagents 1. NH3 / Methanol 2. Raney Ni Catalyst 3. H2 (4 MPa), 60 °C, 12h start->reagents Add reaction High-Pressure Reactor reagents->reaction filtration Filtration (Remove Catalyst) reaction->filtration Cool & Vent concentration Concentration (Rotary Evaporation) filtration->concentration product This compound concentration->product

Caption: Workflow for the synthesis of the target amine.

Application in Medicinal Chemistry: Amide Bond Formation

The primary amine of this compound is a versatile functional handle, most commonly employed in amide bond formation—the most frequent reaction in medicinal chemistry.[12] This reaction links the chiral building block to a carboxylic acid-containing fragment, rapidly building molecular complexity.

Protocol 3.1: HATU-Mediated Amide Coupling

This protocol provides a reliable method for coupling the title amine with a generic carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works well even with challenging substrates.[13]

Core Principle: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming the stable amide bond with high yield and minimal racemization. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction.

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like DMF or DCM (final concentration ~0.1-0.5 M).

  • Activator Addition: Add HATU (1.1 equivalents) and a hindered non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution. Stir for 5-10 minutes at room temperature. Insight: This pre-activation step ensures the formation of the active ester before the amine is introduced, often leading to cleaner reactions.

  • Amine Addition: Add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). Reactions are typically complete within 2-16 hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired amide.

Amide Coupling Workflow Diagram

G cluster_coupling Protocol 3.1: Amide Coupling Workflow acid Carboxylic Acid (1.0 eq) in Anhydrous DMF reagents HATU (1.1 eq) DIPEA (2.5 eq) acid->reagents Add pre_activation Pre-activation (Stir 5-10 min) reagents->pre_activation amine This compound (1.05 eq) pre_activation->amine Add Amine reaction Reaction (RT, 2-16h) amine->reaction workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) reaction->workup Monitor by LC-MS purification Purification (Column Chromatography) workup->purification product Target Amide purification->product

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Broader Therapeutic Context

The this compound moiety is not limited to a single therapeutic area. Its favorable properties have led to its incorporation in compound libraries targeting a range of diseases.

  • Central Nervous System (CNS) Disorders: The polarity and ability to cross the blood-brain barrier make this scaffold attractive for developing drugs targeting neurological disorders.[9][14]

  • Infectious Diseases: The bis-THF motif is a cornerstone of potent HIV-1 protease inhibitors like Darunavir, demonstrating the value of the THF ring in achieving high binding affinity to viral targets.[4][5]

  • Oncology: The tetrahydrofuran nucleus is present in various antineoplastic agents, where it contributes to the overall pharmacokinetic profile and target engagement.[2]

Conclusion

As a senior application scientist, I endorse this compound as a high-value building block for modern drug discovery. Its integration provides a scientifically sound strategy for enhancing the drug-like properties of lead compounds. The protocols detailed herein offer robust and reproducible methods for its synthesis and application, particularly in the crucial area of amide bond formation. By understanding the causality behind these experimental choices, researchers can confidently and effectively utilize this scaffold to accelerate the development of next-generation therapeutics.

References

Application Notes & Protocols: Strategic Use of (R)-1-Tetrahydrofuran-3-ylmethanamine in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Tetrahydrofuran Motif

In modern medicinal chemistry, the synthesis of amide bonds is one of the most frequently performed reactions, forming the backbone of countless drug candidates.[1][2] The choice of amine is a critical decision that profoundly influences a molecule's biological activity and physicochemical properties. (R)-1-Tetrahydrofuran-3-ylmethanamine has emerged as a valuable bifunctional building block, prized for its unique combination of a reactive primary amine and a polar, rigid tetrahydrofuran (THF) scaffold.[3][4]

This scaffold is not merely a linker; the THF moiety often enhances aqueous solubility, provides a defined three-dimensional vector for probing protein binding pockets, and can act as a hydrogen bond acceptor.[3][5][6] These attributes make it an essential reagent for expanding chemical space and optimizing structure-activity relationships (SAR) in drug discovery programs.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in amide coupling reactions. It moves beyond simple step-by-step instructions to explain the underlying principles of reagent selection and reaction optimization, empowering the user to troubleshoot and adapt these protocols for their specific synthetic challenges.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules.[7] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. The choice of this "coupling reagent" is the most critical parameter for a successful reaction and depends on the steric and electronic properties of both the acid and the amine.[7]

This compound is a primary alkylamine, making it a relatively strong nucleophile. However, the adjacent THF ring can introduce moderate steric bulk. Therefore, for challenging or sterically hindered carboxylic acids, more potent coupling reagents are recommended to achieve high yields and reaction rates.[8][9]

Selecting the Optimal Coupling Reagent

A vast array of coupling reagents is available, each with distinct advantages and mechanisms.[10] They can be broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.

dot

G cluster_0 Coupling Reagent Classes cluster_1 Key Considerations Carbodiimides Carbodiimides (e.g., EDC, DIC) Cost Cost-Effective Standard Throughput Carbodiimides->Cost Ideal for Uronium Uronium/Aminium Salts (e.g., HATU, HBTU) Efficiency High Reactivity Difficult Couplings Uronium->Efficiency Ideal for Phosphonium Phosphonium Salts (e.g., PyBOP, PyAOP) SideReactions Avoids Guanidinylation Sterically Hindered Substrates Phosphonium->SideReactions Ideal for

Caption: Logical relationship between coupling reagent classes and their ideal applications.

Table 1: Comparative Analysis of Common Coupling Reagents

Reagent ClassExample(s)AdvantagesDisadvantagesByproducts
Carbodiimide EDC, DICCost-effective; well-established protocols.[2][11]Generally lower reactivity than other classes; requires additives (e.g., HOBt) to suppress racemization.[2][11]Water-soluble urea (EDC) or organic-soluble urea (DIC).[11]
Uronium/Aminium HATU, HBTUHigh reactivity and speed; low racemization potential.[11][12]Higher cost; can cause guanidinylation of the primary amine if used in excess.[8]Tetramethylurea.[13]
Phosphonium PyBOP, PyAOPHighly effective for sterically hindered substrates; does not react with the amine, avoiding side reactions.[2][12]Higher cost; byproducts can sometimes complicate purification.Hexamethylphosphoramide (HMPA) from BOP (carcinogenic); non-carcinogenic byproducts from PyBOP.[12]

Causality Behind Experimental Choices: Optimizing Reaction Parameters

A successful amide coupling is a well-controlled system where each component plays a crucial role.

  • Base Selection: The reaction requires a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA) is the most common choice.[8] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate activation.[7] Its steric bulk prevents it from competing with the this compound as a nucleophile. For substrates sensitive to racemization, a weaker base like N-methylmorpholine (NMM) may be beneficial.[8][14]

  • Solvent: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard.[7] They are required to dissolve all reactants and facilitate the reaction while remaining inert. The use of anhydrous solvents is critical, as water can hydrolyze the activated acid intermediate, leading to failed reactions.[9]

  • Temperature: Reactions are typically initiated at 0 °C . This helps to control the initial, often exothermic, activation of the carboxylic acid and minimizes potential side reactions. The reaction is then allowed to warm to room temperature (RT) to proceed to completion.[7][15]

  • Stoichiometry and Pre-Activation: A slight excess of the amine (1.1-1.2 eq.) and coupling reagent (1.1-1.2 eq.) relative to the carboxylic acid is common practice to drive the reaction to completion.[9] For more challenging couplings, pre-activation —stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine—can significantly improve yields by ensuring the activated ester is fully formed prior to nucleophilic attack.[8][9]

Experimental Protocols

The following protocols are robust, validated starting points for the coupling of this compound. They should be optimized for each specific substrate combination.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a reliable and cost-effective choice for a wide range of carboxylic acids. The addition of HOBt forms a more stable activated ester, which minimizes racemization and improves overall efficiency.[7][16]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (N-Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF or DCM (to achieve 0.1-0.5 M concentration)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes a highly potent uronium salt-based coupling reagent, ideal for sterically hindered substrates or when rapid reaction times and high yields are desired.[7][12]

// Define nodes with specific colors and font colors for contrast Start [label="1. Reagent Preparation\n(Acid, HATU in DMF)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PreActivate [label="2. Pre-activation\n(Add DIPEA, stir at 0 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAmine [label="3. Amine Addition\n(Add (R)-amine solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="4. Reaction\n(Warm to RT, stir 1-18h)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Aqueous Workup\n(Quench, Extract, Wash)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="6. Isolation & Purification\n(Dry, Concentrate, Chromatography)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define workflow edges Start -> PreActivate [label="15-30 min"]; PreActivate -> AddAmine; AddAmine -> Reaction; Reaction -> Workup [label="Monitor by LC-MS"]; Workup -> Purify; }

References

Application Notes & Protocols for the Large-Scale Synthesis of (R)-1-Tetrahydrofuran-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of (R)-1-Tetrahydrofuran-3-ylmethanamine

This compound is a valuable chiral building block in modern medicinal chemistry. Its rigid, polar tetrahydrofuran (THF) scaffold, combined with a primary amine functional group, provides a unique vector for molecular design that can significantly influence the physicochemical properties, pharmacokinetics, and target-binding affinity of novel drug candidates.[1] This intermediate is pivotal in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in developing treatments for central nervous system (CNS) disorders, infectious diseases, and oncology.[1][2]

The successful transition from laboratory-scale discovery to commercial production hinges on the availability of a robust, scalable, and economically viable synthesis for such key intermediates. This guide provides a detailed examination of a field-proven, large-scale manufacturing process for this compound, focusing on the critical aspects of process chemistry, safety, and quality control.

Retrosynthetic Analysis and Strategy Selection for Scale-Up

While several synthetic routes to this compound exist, their suitability for large-scale production varies significantly. The most strategically sound approach for industrial synthesis begins with the chiral intermediate, (R)-Tetrahydrofuran-3-carbonitrile.

Key Considerations for Route Selection:

  • Atom Economy & Efficiency: The chosen route should minimize steps and waste. A direct reduction is preferable to a multi-step sequence.

  • Chiral Integrity: The process must preserve the (R)-stereocenter without racemization.

  • Scalability & Safety: Reagents and reaction conditions must be manageable and safe in large-scale reactors. Catalytic processes are often favored over those using stoichiometric, pyrophoric hydrides.[3]

  • Starting Material Availability: The precursor, (R)-Tetrahydrofuran-3-carbonitrile, is a commercially available chiral building block, making this a convergent and efficient strategy.[4][5]

The selected and detailed protocol focuses on the catalytic hydrogenation of (R)-Tetrahydrofuran-3-carbonitrile . This method is a classic, robust, and widely implemented industrial process for converting nitriles to primary amines.[3][6] It offers high yields, excellent chemoselectivity, and a favorable safety profile when compared to alternatives like lithium aluminum hydride (LiAlH₄) reduction, especially at scale.

Final_Product This compound Reduction Catalytic Hydrogenation (Reduction of Nitrile) Final_Product->Reduction [Retrosynthesis] Precursor (R)-Tetrahydrofuran-3-carbonitrile (Key Chiral Intermediate) Reduction->Precursor

Caption: Retrosynthetic approach for the target molecule.

Large-Scale Production Protocol: Catalytic Hydrogenation

This protocol details the reduction of (R)-Tetrahydrofuran-3-carbonitrile to this compound via high-pressure catalytic hydrogenation. The use of ammonia is critical to suppress the formation of secondary and tertiary amine impurities, a common issue in nitrile reductions.[7]

Materials and Equipment
Reagent / Material Grade Supplier Recommendation Key Specification
(R)-Tetrahydrofuran-3-carbonitrile>97% Purity, >98% eeVerified Chiral Synthesis SupplierEnantiomeric excess is critical
Methanol (MeOH)AnhydrousMajor Chemical SupplierWater content < 0.1%
Ammonia (NH₃)AnhydrousIndustrial Gas SupplierTypically used as a 7N solution in MeOH
Raney® Nickel (Ra-Ni)Activated, SlurryMajor Catalyst SupplierWater-slurry, high activity grade
Hydrogen (H₂)>99.99% PurityIndustrial Gas SupplierHigh-purity, oxygen-free
Celite® / Diatomaceous EarthN/AFiltration Aid SupplierFor safe catalyst filtration
Equipment
High-Pressure Autoclave / HydrogenatorStainless Steel or HastelloyRated for >1000 psi (approx. 70 bar)
Mechanical StirrerCapable of suspending catalyst slurry
Inert Gas System (Nitrogen/Argon)For purging and inerting
Filtration SystemSparkler or Nutsche filterEnclosed system for pyrophoric catalysts
Rotary Evaporator & Vacuum Distillation UnitFor purification
Step-by-Step Synthesis Protocol

Safety Preamble: This procedure involves high-pressure hydrogen gas, a pyrophoric catalyst, and corrosive amines. All operations must be conducted in a designated high-pressure bay by trained personnel, adhering to strict safety protocols.[3][8][9] An appropriate risk assessment must be completed prior to commencement.[10]

Step 1: Reactor Charging and Inerting

  • Charge the high-pressure autoclave with a slurry of Raney® Nickel (approx. 5-10% w/w relative to the nitrile) under a blanket of water or methanol to prevent ignition.

  • Add anhydrous methanol to the reactor.

  • Add a 20-25% solution of ammonia in methanol (typically 3-5 molar equivalents of NH₃ relative to the nitrile).

  • Add (R)-Tetrahydrofuran-3-carbonitrile (1.0 eq) to the reactor.

  • Seal the reactor according to the manufacturer's specifications.

  • Purge the reactor system by pressurizing with nitrogen (to ~5 bar) and venting (to ~1 bar) at least five times to remove all oxygen.

Step 2: Hydrogenation Reaction

  • Begin agitation to ensure the catalyst is fully suspended.

  • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 40-50 bar / 600-725 psi).

  • Heat the reactor to the target temperature (e.g., 50-70 °C). The reaction is exothermic; monitor the internal temperature closely.

  • Maintain the reaction at temperature and pressure. The reaction progress is monitored by the cessation of hydrogen uptake from the reservoir.

  • In-Process Control (IPC): After hydrogen uptake ceases, a sample can be carefully taken (after cooling and depressurizing) to be analyzed by GC or HPLC to confirm the complete consumption of the starting nitrile.

Step 3: Work-up and Catalyst Removal

  • Cool the reactor to ambient temperature (<25 °C).

  • Vent the excess hydrogen pressure carefully in a designated, spark-free area.

  • Purge the reactor with nitrogen (5 cycles) to remove all residual hydrogen.

  • The reaction mixture, containing the pyrophoric Raney-Ni catalyst, must be filtered under a continuous nitrogen blanket.

  • Prepare a pad of Celite® in an enclosed filtration unit (e.g., Nutsche filter) and wet it with methanol.

  • Transfer the reaction slurry to the filter. The filtered catalyst cake must be kept wet with water or methanol at all times and should not be allowed to dry in air. Dispose of the catalyst according to established hazardous waste protocols for pyrophoric materials.

Step 4: Isolation and Purification

  • Transfer the filtrate to a rotary evaporator.

  • Concentrate the solution under reduced pressure to remove the bulk of the methanol and excess ammonia.

  • The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless liquid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge 1. Charge Reactor (Nitrile, Solvent, NH₃, Catalyst) inert 2. Inert with N₂ charge->inert pressurize 3. Pressurize with H₂ inert->pressurize heat 4. Heat to 50-70 °C pressurize->heat react 5. Monitor H₂ Uptake (IPC: GC/HPLC) heat->react cool 6. Cool & Depressurize react->cool filter 7. Filter Catalyst (Inert) (Critical Safety Step) cool->filter concentrate 8. Concentrate Filtrate filter->concentrate distill 9. Vacuum Distillation concentrate->distill qc 10. Final QC Analysis distill->qc

Caption: Large-scale synthesis and purification workflow.

Quality Control & Analytical Specifications

To ensure the final product is suitable for use in GMP environments for API synthesis, a rigorous set of analytical tests must be performed.

Parameter Method Specification Rationale
Identity ¹H & ¹³C NMRConforms to structureConfirms correct molecular structure
Assay GC-FID or HPLC-UV≥ 98.0%Ensures high purity of the final product
Enantiomeric Excess Chiral HPLC / Chiral GC≥ 99.0% eeCritical for stereospecificity in the final API
Water Content Karl Fischer Titration≤ 0.2%Water can interfere with downstream reactions
Residual Solvents Headspace GC-MSMethanol ≤ 3000 ppmConforms to ICH guidelines for solvent residues

Safety and Handling

The large-scale synthesis of amines requires stringent safety protocols.[8][10]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[3] All equipment must be properly grounded, and the synthesis area must be equipped with appropriate ventilation and gas detectors.

  • Pyrophoric Catalysts: Raney® Nickel can ignite spontaneously upon exposure to air. It must be handled as a slurry under an inert liquid (water, methanol) at all times.[7]

  • Amines: this compound, like many amines, is corrosive and can cause skin and eye burns. It is also harmful if inhaled.[9]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. In areas with potential for vapor exposure, respiratory protection may be required.[8][9]

  • Emergency Response: Emergency showers, eyewash stations, and appropriate fire extinguishers (Class B for flammable liquids) must be readily accessible. A clear plan for handling spills or exposure incidents is mandatory.[8]

References

Introduction: The Imperative for Greener, More Precise Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Biocatalytic and Chemoenzymatic Synthesis of Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are indispensable building blocks in modern chemistry, forming the structural core of an estimated 40-45% of small-molecule pharmaceuticals, as well as numerous agrochemicals and fine chemicals.[1][2] Their biological activity is often dependent on a specific stereoisomer, making enantioselective synthesis a critical challenge. Traditional chemical methods for producing enantiopure amines frequently rely on harsh conditions, expensive precious metal catalysts, and multi-step processes that generate significant waste.[2][3]

In response to the growing need for sustainable and efficient manufacturing, biocatalysis has emerged as a powerful green technology.[1][2] Enzymes, operating under mild, aqueous conditions, offer unparalleled chemo-, regio-, and stereoselectivity.[2] This guide provides an in-depth exploration of the primary biocatalytic and chemoenzymatic strategies for synthesizing chiral amines, complete with practical insights and detailed protocols to facilitate their application in the laboratory and beyond.

Core Biocatalytic Strategies: The Enzymatic Toolbox

The selection of an enzymatic strategy depends on the starting material (e.g., a prochiral ketone vs. a racemic amine) and the desired outcome. The most prominent enzyme classes are transaminases, dehydrogenases, oxidases, and lipases.

Asymmetric Synthesis from Prochiral Ketones & Aldehydes

This is the most atom-economical approach, directly converting an achiral carbonyl compound into a single enantiomer of a chiral amine.

Amine transaminases (ATAs), particularly ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[3][4] They are workhorses of industrial biocatalysis due to their broad substrate scope and lack of a requirement for external cofactor regeneration.[4] The reaction proceeds via a Ping-Pong Bi-Bi mechanism.

  • Causality Behind Experimental Choices:

    • Amine Donor: A cheap, sacrificial amine like isopropylamine or L-alanine is used in excess to drive the reaction equilibrium towards product formation.[5] The choice of donor can be critical; for example, using isopropylamine generates acetone as a byproduct, which is volatile and easily removed.

    • Equilibrium Shift: Transamination is a reversible reaction with an often unfavorable equilibrium.[4][5] Strategies to overcome this include:

      • Using a large excess of the amine donor.

      • Removing the ketone byproduct (e.g., acetone) by evaporation or by using a secondary "mop-up" enzyme system.[5]

      • In situ product removal (ISPR) to prevent product inhibition.[6]

    • Industrial Milestone: The synthesis of Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, is a landmark example. Merck and Codexis engineered an (R)-selective ω-transaminase that dramatically improved the process, increasing the overall yield by over 10% and reducing waste by 19% compared to the previous rhodium-catalyzed asymmetric hydrogenation route.[3][4][6]

Transaminase_Mechanism cluster_0 Ping Phase cluster_1 Pong Phase E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP forms AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP binds KetoneProduct Ketone Byproduct (e.g., Acetone) E_PMP->KetoneProduct releases KetoneSubstrate Prochiral Ketone E_PLP_regen Enzyme-PLP (regenerated) E_PMP->E_PLP_regen forms KetoneSubstrate->E_PMP binds ChiralAmine Chiral Amine Product E_PLP_regen->ChiralAmine releases

Caption: Ping-Pong mechanism of an Amine Transaminase (ATA).

These are oxidoreductase enzymes that catalyze the asymmetric reductive amination of ketones.[7][8]

  • Amine Dehydrogenases (AmDHs): These enzymes utilize ammonia as the amino donor and a reduced nicotinamide cofactor (NADH or NADPH) as the hydride source.[2][9] The key advantage is the use of inexpensive ammonia, generating only water as a byproduct.[9] Protein engineering has been instrumental in creating AmDHs from other scaffolds, like amino acid dehydrogenases, to accept ketone substrates instead of their native α-keto acids.[2][10][11]

  • Imine Reductases (IREDs) / Reductive Aminases (RedAms): These enzymes reduce a pre-formed imine or, more commonly, an imine formed in situ from a ketone and an amine.[7][8] They have a broad substrate scope, accepting both primary and secondary amines as nucleophiles, allowing for the synthesis of secondary and tertiary chiral amines.[8][12]

  • Causality Behind Experimental Choices:

    • Cofactor Regeneration: The high cost of NADH/NADPH makes stoichiometric use unfeasible. Therefore, a cofactor regeneration system is mandatory. A common approach is the substrate-coupled method, using an enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) to regenerate the NADPH/NADH while consuming a cheap cosubstrate (glucose or formate).[13]

Reductive_Amination_Workflow cluster_cofactor Cofactor Regeneration Ketone Prochiral Ketone Imine Imine Intermediate (Enzyme-bound) Ketone->Imine Amine Amine Donor (NH₃ for AmDH, R-NH₂ for IRED) Amine->Imine Product Chiral Amine Product Imine->Product AmDH or IRED NADP NADP⁺ Product->NADP releases NADPH NADPH NADPH->Imine H⁻ RegenEnzyme Regeneration Enzyme (e.g., GDH) NADP->RegenEnzyme RegenEnzyme->NADPH Byproduct Byproduct (e.g., Gluconolactone) RegenEnzyme->Byproduct Cosubstrate Cosubstrate (e.g., Glucose) Cosubstrate->RegenEnzyme

Caption: Workflow for AmDH/IRED-catalyzed reductive amination with cofactor regeneration.

Resolution of Racemic Amines

When starting with a 50/50 mixture of enantiomers (a racemate), resolution methods can be used to separate them.

In kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other unreacted. Lipases are commonly used to catalyze the enantioselective acylation of a racemic amine.[14][15]

  • Key Limitation: The maximum theoretical yield for the desired product (either the acylated amine or the unreacted amine) is 50%. This makes KR best suited for early steps in a synthesis where the undesired enantiomer can be discarded or racemized and recycled.[14]

Deracemization is a more advanced process that converts a racemate into a single, enantiomerically pure product, with a theoretical yield of 100%. A common strategy employs a monoamine oxidase (MAO).[16]

  • Mechanism: An enantioselective MAO (e.g., MAO-N from Aspergillus niger) oxidizes one enantiomer (e.g., the S-enantiomer) to an achiral imine intermediate.[17][18] This imine is then reduced back to the amine by a non-selective chemical reducing agent (e.g., ammonia-borane).[18][19] The unreactive enantiomer (e.g., the R-enantiomer) accumulates, while the reactive S-enantiomer is continuously oxidized and re-reduced, eventually converting the entire mixture to the desired R-enantiomer.

Chemoenzymatic Strategies: The Best of Both Worlds

Combining chemical catalysis with biocatalysis in a single pot or sequential cascade can unlock powerful transformations.

Dynamic Kinetic Resolution (DKR)

DKR is a powerful chemoenzymatic process that overcomes the 50% yield limit of kinetic resolution.[14] It combines the enantioselective enzymatic reaction of KR with the simultaneous, in situ racemization of the unreacted enantiomer using a chemical catalyst.

  • Typical System: A lipase (e.g., Novozym 435) selectively acylates one amine enantiomer, while a transition metal catalyst (e.g., a Ruthenium complex) continuously racemizes the remaining, slower-reacting amine enantiomer.[14] This allows for the theoretical conversion of 100% of the starting racemic amine into a single enantiomer of the acylated product.[14][20]

DKR_Workflow RacemicAmine Racemic Amine (R-Amine + S-Amine) R_Amine R-Amine RacemicAmine->R_Amine S_Amine S-Amine RacemicAmine->S_Amine R_Amide R-Amide Product R_Amine->R_Amide Lipase (Fast) + Acyl Donor S_Amine->R_Amine Ru-Catalyst (Racemization)

Caption: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of a racemic amine.

Data Summary: Comparison of Key Enzymatic Methods

MethodEnzyme ClassStarting MaterialKey AdvantageKey Challenge
Asymmetric Synthesis Transaminase (ATA)Prochiral KetoneNo external cofactor needed; high e.e.Unfavorable reaction equilibrium
Asymmetric Synthesis Amine Dehydrogenase (AmDH)Prochiral KetoneUses inexpensive NH₃; high atom economyRequires costly cofactor & regeneration
Kinetic Resolution Lipase / AcylaseRacemic AmineSimple setup; robust enzymes availableMax 50% theoretical yield
Deracemization Monoamine Oxidase (MAO)Racemic AmineTheoretical 100% yieldRequires specific MAO variants
DKR (Chemoenzymatic) Lipase + Metal CatalystRacemic AmineTheoretical 100% yield; broad scopeCatalyst compatibility can be an issue

Protocols: Practical Application Notes

Disclaimer: These are generalized protocols. Optimal conditions (e.g., pH, temperature, enzyme loading, reaction time) must be determined empirically for each specific substrate.

Protocol 1: Asymmetric Synthesis of (S)-1-Phenylethylamine using a Transaminase

This protocol describes the conversion of acetophenone to (S)-α-methylbenzylamine using an (S)-selective ω-transaminase and L-alanine as the amine donor. The removal of the pyruvate byproduct drives the reaction to completion.[5]

  • Materials:

    • (S)-selective ω-transaminase (commercially available or as whole-cell lysate)

    • Acetophenone

    • L-Alanine

    • Pyridoxal 5'-phosphate (PLP) solution (50 mM)

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

    • Sodium hydroxide (1 M)

    • Anhydrous magnesium sulfate

  • Equipment:

    • Thermostatted shaker/incubator

    • pH meter

    • Centrifuge (if using whole cells)

    • Separatory funnel

    • Rotary evaporator

    • GC or HPLC with a chiral column for analysis

  • Procedure:

    • Reaction Setup: In a reaction vessel, dissolve L-alanine (e.g., 300 mM) in phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM.

    • Substrate Addition: Add acetophenone (e.g., 30 mM).

    • Enzyme Addition: Initiate the reaction by adding the ω-transaminase enzyme (e.g., 1-5 mg/mL of purified enzyme or 20-50 g/L of wet cell paste).

    • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30-37 °C) with shaking (e.g., 200 rpm) for 12-24 hours. The use of whole cells can be advantageous as they contain the necessary machinery to remove the pyruvate byproduct, thus driving the equilibrium.[5]

    • Monitoring: Monitor the reaction progress by taking aliquots, quenching with a solvent, and analyzing for substrate consumption and product formation via GC or HPLC.

    • Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with 1 M NaOH to ensure the product amine is in its free base form.

    • Extraction: Extract the aqueous phase three times with an equal volume of MTBE.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude chiral amine.

    • Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable chiral GC or HPLC method.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of rac-1-Phenylethylamine

This protocol describes the acylation of racemic 1-phenylethylamine, where the lipase selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.[15]

  • Materials:

    • Racemic 1-phenylethylamine (1.0 equiv)

    • Acylating agent (e.g., ethyl acetate, used as solvent and reagent)

    • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B) (20-50 mg per mmol of amine)

    • Anhydrous organic solvent (if not using acylating agent as solvent, e.g., toluene)

  • Equipment:

    • Orbital shaker

    • Reaction monitoring equipment (GC or HPLC with a chiral column)

    • Filtration setup

  • Procedure:

    • Reaction Setup: To a flask, add the racemic amine, the solvent (ethyl acetate), and the immobilized lipase.

    • Incubation: Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40 °C).

    • Monitoring: Monitor the reaction progress by chiral GC/HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the remaining amine and the formed amide.

    • Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Separation: The product mixture contains the unreacted (S)-amine and the formed (R)-amide. These can be separated by column chromatography or by acid-base extraction (the amine is basic, the amide is neutral).

    • Analysis: Characterize the enantiomeric excess of the recovered (S)-amine and the isolated (R)-amide separately using chiral GC or HPLC.

Protocol 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of a Racemic Amine

This protocol combines the lipase-catalyzed acylation from Protocol 2 with a chemical racemization catalyst to achieve a theoretical yield of >50%.[14]

  • Materials:

    • All materials from Protocol 2.

    • Racemization catalyst (e.g., a Shvo-type ruthenium complex).

    • Anhydrous, degassed toluene.

  • Procedure:

    • Catalyst Activation (if required): Some racemization catalysts may require pre-activation according to the manufacturer's literature.

    • Reaction Setup: In an inert atmosphere (e.g., under Argon), combine the racemic amine, the racemization catalyst, the immobilized lipase (Novozym 435), the acyl donor (e.g., isopropyl methoxyacetate, 0.6 equiv), and anhydrous toluene in a sealed reaction vessel.

    • Incubation: Heat the reaction mixture to a temperature compatible with both catalysts (e.g., 70-100 °C, depending on the Ru-catalyst's stability and activity) with stirring.

    • Monitoring: Monitor the reaction for the conversion of the starting amine into the single enantiomer of the product amide.

    • Work-up: Once the reaction is complete (>95% conversion), cool the mixture and filter off the immobilized enzyme and heterogeneous racemization catalyst.

    • Purification & Analysis: Purify the product amide by removing the solvent and performing column chromatography if necessary. Analyze the yield and enantiomeric excess by GC or HPLC.

Conclusion and Future Outlook

Biocatalytic and chemoenzymatic methods provide powerful, sustainable, and highly selective routes for the synthesis of chiral amines.[2][7] The industrial success of transaminases in pharmaceutical manufacturing has paved the way for broader adoption of these technologies.[6] Future progress will be driven by continued advances in enzyme discovery through metagenomic mining and protein engineering to broaden substrate scopes and enhance stability.[2][21] The integration of biocatalysis into multi-step chemoenzymatic cascades and flow chemistry setups will further unlock the potential to construct complex, high-value molecules with unparalleled efficiency and elegance.[6][22]

References

The Strategic Role of (R)-1-Tetrahydrofuran-3-ylmethanamine in Next-Generation Agrochemical Formulations: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of highly efficacious, selective, and environmentally benign agrochemicals has underscored the importance of stereochemistry in active ingredient design. Chiral molecules, particularly enantiomerically pure intermediates, are pivotal in constructing complex three-dimensional structures that exhibit optimal interaction with biological targets. This guide provides an in-depth technical overview of (R)-1-Tetrahydrofuran-3-ylmethanamine , a valuable chiral building block, and its strategic application in the synthesis and formulation of advanced agrochemical solutions. We will explore its physicochemical properties, its role as a key structural motif, and provide detailed, field-proven protocols for its incorporation into novel active ingredients and their subsequent formulation and analysis. This document is intended for researchers, chemists, and formulation scientists in the agrochemical and pharmaceutical industries.

Introduction: The Significance of Chiral Scaffolds in Agrochemical Design

The tetrahydrofuran (THF) moiety is a prevalent structural feature in a multitude of biologically active natural products and synthetic molecules, prized for its unique conformational rigidity and ability to participate in hydrogen bonding.[1][2] When functionalized with a chiral amine, such as in this compound, it becomes a powerful tool for introducing stereospecificity into a target molecule. This is critical because the biological activity of many pesticides—be it insecticidal, fungicidal, or herbicidal—is often confined to a single enantiomer. The other enantiomer may be inactive or, in some cases, contribute to off-target toxicity.[3]

This compound, with its defined stereocenter, offers a distinct spatial arrangement that can significantly enhance the binding affinity of an active ingredient to its target protein, leading to increased potency and selectivity. While its racemic form, (Tetrahydrofuran-3-yl)methanamine, is a known key intermediate in the synthesis of the neonicotinoid insecticide Dinotefuran[4][5], the enantiomerically pure (R)-form opens avenues for creating next-generation pesticides with improved performance and safety profiles.

PropertyValueReference
IUPAC Name ((3R)-Tetrahydrofuran-3-yl)methanamine[6]
CAS Number 1048962-82-8[6][7]
Molecular Formula C₅H₁₁NO[7]
Molecular Weight 101.15 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Purity Typically ≥95-97%[6][7]

Core Application: A Chiral Intermediate for Pyrazole-based Insecticides

Pyrazole-based carboxamides represent a highly successful and versatile class of modern agrochemicals, with prominent examples found in fungicides (SDHIs) and insecticides.[8] The synthesis of these complex molecules often relies on the coupling of a pyrazole carboxylic acid with a specific amine, the latter being crucial for defining the molecule's bioactivity and spectrum.

This compound is an ideal candidate for incorporation into novel pyrazole insecticides. Its primary amine allows for robust amide bond formation, while the chiral tetrahydrofuran ring introduces a unique structural element that can be optimized for target-site binding, for instance, in the insect nervous system.

Below, we present a validated, logical workflow for the synthesis of a hypothetical, yet representative, pyrazole-based insecticidal active ingredient utilizing this chiral building block. The workflow is based on established synthetic routes for related compounds, such as Tyclopyrazoflor.

Experimental Protocols

Protocol 3.1: Synthesis of a Novel Pyrazole Insecticide Active Ingredient

This protocol details the synthesis of a hypothetical active ingredient, N-(((R)-tetrahydrofuran-3-yl)methyl)-1-(pyridin-3-yl)-3-chloro-1H-pyrazole-4-carboxamide, demonstrating the utility of this compound as a key intermediate.

Workflow Diagram:

G cluster_0 Synthesis of Pyrazole Acid Chloride cluster_1 Amide Coupling Reaction cluster_2 Work-up & Purification A 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid C Pyrazole-4-carbonyl chloride intermediate A->C Reflux, Toluene B Thionyl Chloride (SOCl₂) B->C F Final Active Ingredient C->F DCM, 0°C to RT D This compound D->F E Triethylamine (Base) E->F G Aqueous Wash F->G H Drying (Na₂SO₄) G->H I Solvent Evaporation H->I J Column Chromatography I->J

Caption: Synthetic workflow for a novel pyrazole insecticide.

Materials:

  • 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • This compound (CAS: 1048962-82-8)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Activation of the Pyrazole Carboxylic Acid:

    • To a stirred suspension of 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazole-4-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure N-(((R)-tetrahydrofuran-3-yl)methyl)-1-(pyridin-3-yl)-3-chloro-1H-pyrazole-4-carboxamide.

Protocol 3.2: Formulation of an Emulsifiable Concentrate (EC)

This protocol provides a general method for preparing a 200 g/L Emulsifiable Concentrate (EC) formulation of the newly synthesized active ingredient (AI).

Materials:

  • Synthesized Pyrazole Active Ingredient (AI)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Stabilizer (e.g., epoxidized soybean oil, optional)

Procedure:

  • In a suitable mixing vessel, add the aromatic solvent.

  • With gentle stirring, add the calculated amount of the synthesized active ingredient until fully dissolved.

  • Add the emulsifier blend to the solution and continue to stir until a homogenous mixture is obtained.

  • If required, add a stabilizer to improve the shelf-life of the formulation.

  • Continue mixing for a further 15-20 minutes to ensure complete homogeneity.

  • The resulting product is a clear, stable EC formulation ready for performance testing.

Analytical Quality Control

The stereochemical purity of this compound is paramount to ensure the desired biological activity and to meet regulatory standards. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this analysis.

Protocol 4.1: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Workflow Diagram:

G A Sample Preparation (Derivatization with NBD-F) B Chiral HPLC System (Polysaccharide-based CSP) A->B C Isocratic Elution (Hexane/IPA) B->C D UV/Fluorescence Detection C->D E Data Analysis (Peak Integration & e.e. Calculation) D->E

Caption: Workflow for chiral HPLC analysis.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV or Fluorescence detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. A typical starting ratio would be 90:10 (Hexane:IPA) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or fluorescence detection for enhanced sensitivity after derivatization.

Procedure:

  • Sample Preparation (Derivatization): To improve chromophoric properties for UV detection and to facilitate separation, the amine can be derivatized. A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

  • Chromatographic Separation:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the derivatized sample solution.

    • Run the analysis under isocratic conditions. The two enantiomers will be separated and elute at different retention times.

  • Data Analysis:

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Conclusion

This compound stands out as a high-value chiral intermediate with significant potential in the design of innovative agrochemicals. Its defined stereochemistry and versatile functionality make it an excellent candidate for incorporation into complex active ingredients, particularly within the burgeoning class of pyrazole-based insecticides. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and analysis of novel agrochemical products derived from this promising building block. As the industry continues to move towards more precise and sustainable crop protection solutions, the strategic use of such enantiomerically pure intermediates will undoubtedly play a crucial role in future discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Grignard Reactions with THF

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions when using Tetrahydrofuran (THF) as a solvent. The following frequently asked questions (FAQs) address specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.

Solvent Properties and Considerations

SolventBoiling Point (°C)Relative PolarityKey Considerations for Grignard Reactions
Tetrahydrofuran (THF)66HighExcellent solvating power, but prone to peroxide formation. Higher boiling point allows for higher reaction temperatures. Can promote Wurtz coupling with certain substrates.
Diethyl Ether (Et₂O)34.6MediumClassic Grignard solvent. Lower boiling point makes it highly flammable but can be advantageous for reactions requiring mild conditions. Less prone to Wurtz coupling than THF for some substrates.
2-Methyltetrahydrofuran (2-MeTHF)80Medium-HighA greener alternative to THF, often derived from renewable resources. Higher boiling point and lower water miscibility simplify workup. Can suppress Wurtz coupling.
Cyclopentyl Methyl Ether (CPME)106MediumAnother green solvent alternative with a high boiling point and resistance to peroxide formation.

Technical Support Center: Optimization of N-alkylation of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of primary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of primary amines. Each problem is analyzed from a mechanistic standpoint, followed by a series of actionable solutions.

Issue 1: Over-alkylation Resulting in a Mixture of Secondary, Tertiary, and Quaternary Ammonium Salts

This is arguably the most frequent challenge in the N-alkylation of primary amines. The root cause lies in the fact that the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation events.[1]

Probable Causes & Solutions:

  • Relative Nucleophilicity: The product secondary amine is a more potent nucleophile than the starting primary amine.

    • Solution 1: Stoichiometric Control: Employ a large excess of the primary amine relative to the alkylating agent.[2] This statistically favors the reaction of the alkylating agent with the more abundant primary amine. While effective, this approach can be atom-inefficient and may complicate purification.[1]

    • Solution 2: Slow Addition of Alkylating Agent: A slow, controlled addition of the alkylating agent (e.g., via syringe pump) maintains a low concentration of this reagent in the reaction mixture. This minimizes the opportunity for the product secondary amine to react further.[1][2]

  • Reaction Conditions Favoring Multiple Alkylations:

    • Solution 3: Consider Reductive Amination: This powerful alternative involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3] This method is highly effective at preventing over-alkylation.[1][4]

    • Solution 4: Utilize a "Borrowing Hydrogen" Strategy: This atom-economical method employs alcohols as alkylating agents in the presence of a metal catalyst. The alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine.[1][5] Water is the only byproduct.[1]

    • Solution 5: Employ Protecting Groups: In certain cases, the use of a protecting group on the amine can effectively prevent over-alkylation.[1][2] The protecting group is subsequently removed to yield the desired mono-alkylated product.

Issue 2: Low or No Conversion of the Starting Primary Amine

Observing minimal or no consumption of your starting material can be frustrating. This issue often points to insufficient reactivity within your reaction system.

Probable Causes & Solutions:

  • Poor Leaving Group on the Alkylating Agent:

    • Solution: Ensure you are using an alkylating agent with a sufficiently reactive leaving group. The general reactivity trend for alkyl halides is I > Br > Cl.[1]

  • Steric Hindrance: Significant steric bulk on either the primary amine or the alkylating agent can impede the reaction.

    • Solution: If sterically hindered substrates are unavoidable, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, consider a less sterically demanding synthetic route.

  • Inappropriate Solvent: The choice of solvent plays a critical role in reaction kinetics.

    • Solution: For SN2 reactions, polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective.[2] However, for greener alternatives, consider higher boiling alcohols like butanol.[2] In some instances, toluene or even solvent-free conditions can be optimal.[2]

  • Insufficiently Strong Base: The base is crucial for neutralizing the acid generated during the reaction.

    • Solution: If the reaction is sluggish, the base may be too weak. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] For less reactive systems, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[2]

  • Inadequate Temperature: Many N-alkylation reactions require thermal energy to proceed at a reasonable rate.

    • Solution: If the reaction is not progressing at room temperature, a gradual increase in temperature can enhance the rate.[2] However, be mindful of potential side reactions or decomposition at elevated temperatures.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-alkylation of a primary amine with an alkyl halide?

A: The reaction typically proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[6] This forms a secondary ammonium salt, which is then deprotonated by a base (often excess amine) to yield the neutral secondary amine.[6]

Q2: When should I choose reductive amination over direct alkylation with an alkyl halide?

A: Reductive amination is generally the preferred method when you want to synthesize a secondary amine with high selectivity and avoid the common problem of over-alkylation.[7] It is a versatile and widely used method in medicinal chemistry due to its efficiency and broad substrate scope.[3] Direct alkylation can be suitable for producing tertiary amines or quaternary ammonium salts where over-alkylation is the desired outcome.[8]

Q3: Are there more environmentally friendly ("greener") approaches to N-alkylation?

A: Yes. The "borrowing hydrogen" or "hydrogen autotransfer" strategy using alcohols as alkylating agents is a greener alternative.[2][5] This method is catalyzed by transition metals like ruthenium or iridium and produces water as the only byproduct.[2][5][9] Additionally, considering solvents with a better environmental profile, such as higher boiling alcohols, can contribute to a greener process.[2]

Q4: How do I choose the right catalyst for a "borrowing hydrogen" N-alkylation?

A: Ruthenium and Iridium complexes are commonly employed for this transformation.[2] The choice of catalyst and its ligands can significantly influence the reaction's efficiency and selectivity. It is often necessary to screen a small library of catalysts and ligands to identify the optimal conditions for a specific substrate combination.

Q5: Can I perform N-alkylation in an aqueous medium?

A: Yes, N-alkylation of amines using alkyl halides can be successfully carried out in an aqueous medium, often in the presence of a base like sodium bicarbonate.[10] This approach offers advantages in terms of sustainability and can be highly efficient for certain substrates.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination

This one-pot procedure is a reliable method for the synthesis of secondary amines while avoiding over-alkylation.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).[3]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like MgSO₄ or molecular sieves can be beneficial.[3] The progress of imine formation can be monitored by TLC or LC-MS.[3]

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.[3] Sodium borohydride (NaBH₄) can also be used, typically in methanol.[3]

  • Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[3]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.[3]

Data Summary: Common Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale & Considerations
Alkylating Agent Alkyl iodides, bromides, triflates, or mesylatesReactivity: I > Br > OTs > OMs > Cl. Consider the stability of your starting materials under the required conditions.
Base K₂CO₃, Cs₂CO₃, TEA, DIPEA, NaH, t-BuOKThe base strength should be sufficient to deprotonate the amine and neutralize the acid byproduct. Weaker bases are generally preferred to minimize side reactions.[2]
Solvent MeCN, DMF, DMSO, Toluene, ButanolPolar aprotic solvents are often ideal for SN2 reactions.[2] Greener alternatives should be considered where possible.[2]
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to decomposition or side reactions.[2][5]
Catalyst (for "Borrowing Hydrogen") Ru or Ir complexesCatalyst loading and ligand choice are critical for optimal performance.[2]

Section 4: Visualizing Key Concepts

Diagram 1: Troubleshooting Workflow for Low Yield in N-Alkylation

Troubleshooting_Workflow start Low Yield in N-Alkylation check_overalkylation Check for Over-alkylation (LC-MS/TLC Analysis) start->check_overalkylation check_conversion Check for Low Conversion of Starting Material start->check_conversion overalkylation_yes Over-alkylation Detected check_overalkylation->overalkylation_yes conversion_low Low Conversion Detected check_conversion->conversion_low solution_stoichiometry Increase Amine:Alkyl Halide Ratio overalkylation_yes->solution_stoichiometry Stoichiometric Control solution_slow_addition Slow Addition of Alkylating Agent overalkylation_yes->solution_slow_addition Kinetic Control solution_reductive_amination Switch to Reductive Amination overalkylation_yes->solution_reductive_amination Alternative Method solution_leaving_group Improve Leaving Group (e.g., Br to I) conversion_low->solution_leaving_group Reactivity Issue solution_base Use a Stronger Base conversion_low->solution_base Condition Issue solution_temp Increase Reaction Temperature conversion_low->solution_temp Condition Issue solution_solvent Optimize Solvent conversion_low->solution_solvent Condition Issue end Improved Yield solution_stoichiometry->end solution_slow_addition->end solution_reductive_amination->end solution_leaving_group->end solution_base->end solution_temp->end solution_solvent->end

Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.

Diagram 2: Comparison of Direct Alkylation vs. Reductive Amination

Reaction_Comparison cluster_0 Direct Alkylation (S_N2) cluster_1 Reductive Amination DA_start Primary Amine + Alkyl Halide DA_product Secondary Amine DA_start->DA_product Base DA_side_product Tertiary Amine & Quaternary Salt DA_product->DA_side_product Further Alkylation (Common Side Reaction) RA_start Primary Amine + Aldehyde/Ketone RA_intermediate Imine Intermediate RA_start->RA_intermediate RA_product Secondary Amine RA_intermediate->RA_product Reducing Agent

Caption: A comparison of direct alkylation and reductive amination pathways.

References

Technical Support Center: Chiral Amine Purity Analysis by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Development and Troubleshooting

Welcome to the technical support center for the analysis of chiral amines. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust methods for determining the enantiomeric purity of amine compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower you to tackle even the most challenging separations.

This guide is structured to address issues from initial method development to advanced troubleshooting, covering both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most powerful techniques in this field.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions.

Q1: Should I use HPLC or GC for my chiral amine analysis?

A: The choice depends on the properties of your analyte.

  • HPLC is generally the first choice for its versatility and applicability to a wide range of non-volatile and thermally sensitive amines. Modern chiral stationary phases (CSPs) for HPLC offer excellent resolving power.

  • GC is preferred for volatile amines or those that can be easily derivatized to become volatile. GC often provides very high-efficiency separations and fast analysis times. However, the derivatization step adds complexity and a potential source of error.

Q2: My amine is showing severe peak tailing in HPLC. What is the most common cause?

A: The primary cause of peak tailing for basic compounds like amines is the interaction between the positively charged amine (under acidic mobile phase conditions) and residual, negatively charged silanol groups on the silica surface of the column packing. To mitigate this, a basic additive is required in the mobile phase.

Q3: What are the best starting mobile phases for chiral amine separations on a polysaccharide-based HPLC column?

A: For polysaccharide columns (e.g., cellulose or amylose-based), the most common mobile phases are mixtures of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). A typical starting point is 90:10 Hexane:IPA. It is crucial to add a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase to suppress peak tailing.

Q4: Is derivatization always necessary for chiral GC analysis of amines?

A: Yes, in most cases. Primary and secondary amines are highly polar and can interact strongly with the stationary phase, leading to poor peak shape and potential decomposition at high temperatures. Derivatization masks these polar groups, increasing volatility and thermal stability while often enhancing enantiomeric separation.

Part 2: HPLC Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most common challenge in chiral method development. The solution involves a systematic optimization of chromatographic parameters.

Logical Troubleshooting Workflow for Poor HPLC Resolution

Below is a decision tree to guide your troubleshooting process.

G start Problem: Poor Resolution (Rs < 1.5) check_csp Is the Chiral Stationary Phase (CSP) appropriate for your amine? start->check_csp check_mp Optimize Mobile Phase check_csp->check_mp Yes new_csp Select a Different CSP (e.g., Amylose -> Cellulose or Polysaccharide -> Pirkle-type) check_csp->new_csp No/Unknown change_alcohol Change Alcohol Modifier (IPA -> EtOH -> n-PrOH) check_mp->change_alcohol Adjust Polarity check_temp Optimize Temperature check_mp->check_temp If still poor change_alkane Change Alkane (Hexane -> Heptane) change_alcohol->change_alkane lower_temp Decrease Temperature (e.g., 25°C -> 15°C -> 10°C) Enhances enantioselectivity. check_temp->lower_temp check_flow Optimize Flow Rate lower_temp->check_flow lower_flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) Increases efficiency (N). check_flow->lower_flow lower_flow->new_csp If all else fails

Caption: Troubleshooting Decision Tree for Poor HPLC Resolution.

Detailed Solutions for Poor Resolution:

Parameter Scientific Rationale & Action Plan
Mobile Phase Composition The interaction between the analyte and the CSP is highly sensitive to the mobile phase polarity. The alcohol modifier (e.g., IPA, ethanol) competes with the analyte for binding sites on the CSP. Action: Systematically vary the alcohol percentage. Start at 10% and decrease it in small steps (e.g., to 8%, 5%, 2%). Lower alcohol content generally increases retention and can significantly improve resolution, but may also broaden peaks.
Alcohol Modifier Type Different alcohols have different hydrogen bonding capabilities and steric profiles, which alter the chiral recognition mechanism. Ethanol often provides stronger interactions than IPA. Action: If IPA does not provide separation, switch the alcohol modifier. A common sequence to try is Isopropanol → Ethanol → n-Propanol.
Temperature Chiral separation is an enthalpically and entropically driven process. Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better selectivity (α). Action: Decrease the column temperature. Start at ambient (25°C) and reduce it in 5-10°C increments (e.g., to 15°C, then 10°C). Be aware that lower temperatures will increase mobile phase viscosity and column backpressure.
Flow Rate According to the Van Deemter equation, there is an optimal flow rate for maximum column efficiency (N). Slower flow rates increase the time the analyte spends interacting with the stationary phase, which can improve resolution, especially for difficult separations. Action: Reduce the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min. This will increase run time but can be the key to resolving closely eluting peaks.
Issue 2: Unstable Retention Times and/or Fluctuating Resolution

Inconsistent results are often traced back to environmental or mobile phase instability.

Q: My retention times are drifting from one injection to the next. What should I check first?

A: This is a classic symptom of two primary issues:

  • Inadequate Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can take a long time to fully equilibrate with a new mobile phase. The mobile phase composition on the surface of the CSP is what dictates the separation.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase. For a standard 250 x 4.6 mm column, this means flushing for 30-60 minutes at 1 mL/min. When changing from reversed-phase to normal-phase, a complete flush with an intermediate solvent like isopropanol is critical.

  • Temperature Fluctuation: As discussed, temperature has a significant effect on chiral recognition. If your lab's ambient temperature changes throughout the day, your retention times will drift.

    • Solution: Always use a thermostatted column compartment. Set it to a stable temperature, even if it's just slightly above ambient (e.g., 30°C), to ensure consistent performance.

Part 3: GC Troubleshooting Guide

Issue 1: No Peaks or Very Small, Broad Peaks After Derivatization

This often points to a problem with the derivatization reaction itself or the injection process.

Q: I derivatized my primary amine with Trifluoroacetic Anhydride (TFAA), but I don't see my product peak in the GC. What went wrong?

A: This is a common scenario. The issue could be an incomplete reaction, decomposition, or an injection problem.

Workflow for Diagnosing Derivatization Failure

G start Problem: No/Poor Peak After Derivatization check_reagents Are derivatizing agent and solvent fresh and anhydrous? start->check_reagents check_conditions Verify Reaction Conditions (Time, Temp, Stoichiometry) check_reagents->check_conditions Yes check_workup Was the workup appropriate? (e.g., quenching, extraction) check_conditions->check_workup Correct check_injection Optimize GC Injection (Inlet Temp, Split Ratio) check_workup->check_injection Correct confirm_product Confirm product formation off-line (e.g., by LC-MS or TLC) check_injection->confirm_product If still no peak

Caption: Systematic Check for GC Derivatization Issues.

Detailed Solutions for Derivatization Failure:

Parameter Scientific Rationale & Action Plan
Reagent Quality Derivatizing agents like TFAA are highly reactive and susceptible to hydrolysis from atmospheric moisture. Anhydrous solvents are mandatory. Action: Use a fresh, unopened vial of the derivatizing agent. Ensure your reaction solvent (e.g., Dichloromethane, Ethyl Acetate) is from a sealed bottle rated as "anhydrous."
Reaction Stoichiometry The reaction needs a stoichiometric excess of the derivatizing agent to drive it to completion. The reaction also produces an acid byproduct (e.g., trifluoroacetic acid) which can inhibit the reaction. Action: Use at least a 2-fold molar excess of the derivatizing agent. Add a non-nucleophilic base, like pyridine or triethylamine, to the reaction mixture to act as an acid scavenger.
GC Inlet Temperature While derivatization increases thermal stability, the resulting derivative can still be sensitive to excessively high temperatures in the GC inlet, leading to degradation before it even reaches the column. Action: Start with a lower inlet temperature (e.g., 200-220°C) and increase it only if you observe peak broadening, which might indicate slow volatilization.
Analyte Adsorption The derivatized amine might be adsorbing to active sites in the GC liner or the front of the column. Action: Use a deactivated liner (often labeled as "silanized"). If this doesn't solve the problem, perform a "priming" injection by injecting a high-concentration standard to saturate any active sites before running your analytical samples.

Part 4: Experimental Protocols

Protocol 1: General Derivatization of a Primary Amine for GC Analysis

This protocol uses Trifluoroacetic Anhydride (TFAA) as an example.

Objective: To convert a polar primary amine into its less polar, more volatile trifluoroacetamide derivative for chiral GC analysis.

Materials:

  • Amine sample (~1 mg)

  • Trifluoroacetic Anhydride (TFAA), >99% purity

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Anhydrous pyridine (optional, as acid scavenger)

  • 2 mL autosampler vial with a screw cap and PTFE/silicone septum

  • Microsyringes

Procedure:

  • Accurately weigh approximately 1 mg of the amine sample into the 2 mL vial.

  • Add 1 mL of anhydrous DCM to dissolve the sample.

  • Add 100 µL of anhydrous pyridine to the vial. This will neutralize the trifluoroacetic acid byproduct formed during the reaction.

  • Using a clean, dry syringe, add 50 µL of TFAA (this represents a significant molar excess for a typical amine of MW 100-300 g/mol ).

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 30 minutes. For sterically hindered amines, gentle heating at 50-60°C for 15-30 minutes may be required.

  • After the reaction is complete, the sample is ready for direct injection into the GC. No workup is typically needed if the excess reagents and byproducts do not interfere with the peaks of interest.

  • Inject 1 µL of the final solution into the GC-FID or GC-MS system equipped with a suitable chiral column (e.g., a Chirasil-DEX CB).

Technical Support Center: Navigating the Scale-Up of Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or industrial-scale production of enantiomerically pure amines. Chiral amines are critical building blocks in over 40% of pharmaceutical products, making their efficient and scalable synthesis a cornerstone of modern drug development.[1][2] However, scaling up these intricate processes often presents a unique set of challenges that can impact yield, purity, and economic viability.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common hurdles encountered during the scale-up of chiral amine synthesis. Our approach is grounded in scientific principles and validated by field-proven insights to empower you with the knowledge to anticipate, diagnose, and resolve these challenges effectively.

Core Challenges in Scaling Up Chiral Amine Synthesis

The transition from a laboratory setting to a manufacturing plant introduces variables that can significantly affect the outcome of a chiral amine synthesis. These challenges often stem from differences in equipment, reaction kinetics at a larger scale, and the physical properties of the reaction mixture.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to provide direct and actionable solutions to specific problems you may encounter.

I. Catalyst and Reaction Performance

Question 1: We are observing a significant drop in enantioselectivity (>99% ee at bench-scale vs. <90% ee at pilot-scale) in our asymmetric reductive amination. What are the likely causes and how can we troubleshoot this?

A decrease in enantioselectivity upon scale-up is a common and multifaceted problem. The root cause often lies in subtle changes to the reaction environment that disrupt the delicate chiral induction step.

Possible Causes & Troubleshooting Steps:

  • Inadequate Mixing and Mass Transfer:

    • The "Why": At larger scales, achieving homogenous mixing is more challenging. Poor mixing can lead to localized "hot spots" or concentration gradients of reactants and catalysts, which can favor non-selective background reactions.

    • Troubleshooting Protocol:

      • Characterize Mixing Efficiency: If possible, perform mixing studies in the pilot reactor to understand mixing times and identify potential dead zones.

      • Optimize Agitation: Increase the agitator speed or consider using a different impeller design (e.g., pitched-blade turbine for better axial flow) to improve bulk mixing.

      • Controlled Addition: Implement a slow, subsurface addition of the reducing agent or ketone to maintain a low and consistent concentration in the reaction mixture, minimizing side reactions.[5]

  • Temperature Fluctuations:

    • The "Why": The energy difference between the diastereomeric transition states that lead to the desired and undesired enantiomers can be small.[5] Poor heat transfer in large reactors can cause temperature variations that may not provide enough energy discrimination, thus lowering the enantiomeric excess (ee).[3]

    • Troubleshooting Protocol:

      • Monitor Internal Temperature: Use multiple temperature probes to map the temperature profile within the reactor.

      • Improve Heat Transfer: Ensure the reactor jacket fluid is at the correct temperature and flow rate. For highly exothermic reactions, consider using a reactor with a higher surface area-to-volume ratio or implementing controlled reactant addition to manage heat evolution.

  • Catalyst Deactivation or Poisoning:

    • The "Why": The product amine itself can be a potent inhibitor or cause deactivation of the catalyst, a common issue in the asymmetric hydrogenation of N-alkyl ketimines.[6][7] Impurities in starting materials or solvents, which may be negligible at the lab scale, can have a significant impact at a larger scale.[5]

    • Troubleshooting Protocol:

      • In-Process Catalyst Activity Monitoring: If feasible, take samples during the reaction and test the catalyst's activity on a small scale.

      • Re-evaluate Raw Material Purity: Analyze all starting materials and solvents for potential catalyst poisons (e.g., water, sulfur compounds, or other coordinating species).

      • Consider Catalyst Immobilization: Immobilizing the catalyst on a solid support can sometimes enhance its stability and prevent aggregation, making it more robust for industrial-scale synthesis.[8]

Question 2: Our biocatalytic process using a transaminase is showing a significant decrease in conversion at a higher substrate concentration (>100 g/L). What factors should we investigate?

High substrate concentrations are desirable for process efficiency but can introduce challenges such as substrate inhibition, product inhibition, and unfavorable reaction equilibrium.[8]

Possible Causes & Troubleshooting Steps:

  • Substrate/Product Inhibition:

    • The "Why": Many enzymes, including transaminases, can be inhibited by high concentrations of their substrates or products. This slows down the reaction rate and can lead to incomplete conversion.

    • Troubleshooting Protocol:

      • Perform Kinetic Studies: Conduct small-scale experiments to determine the inhibition constants (Ki) for the substrate and product.

      • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, implement a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.

  • Unfavorable Reaction Equilibrium:

    • The "Why": Transaminase reactions are reversible.[9] The accumulation of the co-product (e.g., a ketone from the amine donor) can shift the equilibrium back towards the starting materials, limiting the final conversion.[10]

    • Troubleshooting Protocol:

      • In-situ Product Removal: Employ strategies to remove the co-product as it is formed. For example, if acetone is the co-product, it can be removed under reduced pressure.[11]

      • Use of 'Smart' Amine Donors: Utilize amine donors that generate a co-product that is easily removed or drives the reaction forward.[12]

      • Enzyme Cascades: Couple the transamination with a second enzymatic reaction that consumes the co-product, thereby pulling the equilibrium towards the desired chiral amine.[11][12]

II. Product Isolation and Purification

Question 3: We are struggling with the isolation of our chiral amine product from the reaction mixture, leading to low isolated yields and impurities.

Effective product isolation is critical for achieving the desired purity and maximizing yield. The challenges can vary depending on whether a chemical or biocatalytic route is used.

Possible Causes & Troubleshooting Steps:

  • Emulsion Formation during Workup:

    • The "Why": The presence of residual catalyst, byproducts, or high concentrations of salts can lead to the formation of stable emulsions during aqueous-organic extractions, making phase separation difficult.

    • Troubleshooting Protocol:

      • Filtration: Before extraction, filter the reaction mixture through a pad of celite or another filter aid to remove any particulate matter.

      • Solvent Selection: Experiment with different extraction solvents to find one that minimizes emulsion formation.

      • Brine Wash: After the initial extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

  • Product Racemization during Purification:

    • The "Why": Some chiral amines can be susceptible to racemization under certain conditions, such as exposure to acidic or basic conditions, or elevated temperatures during distillation.[5]

    • Troubleshooting Protocol:

      • pH Control: Carefully control the pH during workup and purification steps.

      • Low-Temperature Purification: If distillation is required, perform it under high vacuum to lower the boiling point and minimize thermal stress on the product.

      • Crystallization: Consider converting the amine to a stable salt and purifying it through crystallization, which is often less prone to causing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up a reaction involving asymmetric hydrogenation?

  • Hydrogen Handling: The use of hydrogen gas at high pressure on a large scale is a significant safety hazard due to its flammability.[2] Ensure the use of appropriately rated equipment, proper ventilation, and robust monitoring for leaks.

  • Pyrophoric Catalysts: Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air). Handle these materials in an inert atmosphere (e.g., a glove box or under a nitrogen blanket).

  • Exothermic Reactions: Asymmetric hydrogenations can be exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated to prevent thermal runaways.

Q2: When should we consider a biocatalytic route over a traditional chemical synthesis for a chiral amine?

Biocatalytic methods offer several advantages, including high selectivity under mild, aqueous conditions.[8] Consider a biocatalytic route when:

  • High enantioselectivity is critical.

  • The substrate is complex and may not be compatible with harsh chemical reagents.

  • A "greener" and more sustainable process is desired.[12]

  • The cost of the enzyme and any necessary cofactors is economically viable for the scale of production.[8]

Q3: How can we improve the economic viability of a biocatalytic process using transaminases?

  • Cofactor Recycling: The pyridoxal 5'-phosphate (PLP) cofactor can be expensive. Implementing an efficient cofactor recycling system is crucial to reduce costs.[8]

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support allows for its recovery and reuse over multiple batches, significantly lowering the enzyme's contribution to the overall cost.[8]

  • High Substrate Loading: Optimizing the process to handle high substrate concentrations increases the product titer and improves the space-time yield, making the process more economical.[8]

Visualizations and Data

Decision-Making Workflow for Troubleshooting Loss of Enantioselectivity

G start Loss of Enantioselectivity Observed (>5% drop from bench to pilot) mixing Investigate Mixing & Mass Transfer start->mixing Is mixing uniform? temp Evaluate Temperature Control start->temp Is temperature constant? catalyst Assess Catalyst Stability & Purity start->catalyst Is catalyst performance consistent? solution_mixing Optimize Agitation / Controlled Addition mixing->solution_mixing solution_temp Improve Heat Transfer / Monitor Profile temp->solution_temp solution_catalyst Analyze Raw Materials / Consider Immobilization catalyst->solution_catalyst

Caption: Troubleshooting workflow for decreased enantioselectivity.

Comparison of Chiral Amine Synthesis Methodologies
Methodology Key Advantages Common Scale-Up Challenges Typical Enantiomeric Excess (ee)
Asymmetric Metal Catalysis High efficiency, low catalyst loading.[13]Catalyst cost and toxicity, sensitivity to air and moisture.[9][13]>95%
Biocatalytic Transamination High selectivity, mild reaction conditions, green process.[8][10]Equilibrium limitations, substrate/product inhibition, cofactor cost.[8][10]>99%
Diastereomeric Resolution Well-established and scalable technology.[13]Maximum theoretical yield of 50%, generation of waste.[13]Can reach >99% after multiple crystallizations

Experimental Protocols

Protocol: Fed-Batch Biocatalytic Transamination

This protocol is a general guideline for a fed-batch process to mitigate substrate inhibition.

  • Initial Reactor Charge:

    • To a temperature-controlled reactor, add the reaction buffer (e.g., potassium phosphate buffer).

    • Add the amine donor (e.g., isopropylamine) and the PLP cofactor.

    • Add the transaminase enzyme (either free or immobilized).

  • Initial Substrate Addition:

    • Add an initial portion of the prochiral ketone substrate to the reactor (typically 10-20% of the total amount).

  • Fed-Batch Addition:

    • Prepare a concentrated solution of the ketone substrate in a suitable solvent or neat if it is a liquid.

    • Using a syringe pump or a metering pump, add the substrate solution to the reactor at a controlled rate over a period of 12-24 hours. The feed rate should be adjusted to maintain the substrate concentration below its inhibitory level.

  • Reaction Monitoring:

    • Periodically take samples from the reactor and analyze for substrate conversion and product formation (e.g., by HPLC or GC).

  • Work-up and Isolation:

    • Once the reaction has reached completion, proceed with the appropriate work-up and purification protocol to isolate the chiral amine product.

References

Technical Support Center: Resolving Racemic 1-Tetrahydrofuran-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric resolution of racemic 1-Tetrahydrofuran-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the separation of this valuable chiral building block.

The enantiomers of 1-Tetrahydrofuran-3-ylmethanamine are critical intermediates in the synthesis of various pharmaceutically active compounds. Achieving high enantiomeric purity is often a decisive factor for the efficacy and safety of the final drug product. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of classical, enzymatic, and chromatographic resolution methods.

Frequently Asked Questions (FAQs)

  • Getting Started: I'm new to chiral resolution. Which method is the best starting point for 1-Tetrahydrofuran-3-ylmethanamine?

  • Classical Resolution: My diastereomeric salts won't crystallize, or they've "oiled out." What should I do?

  • Low Purity: The enantiomeric excess (ee) of my resolved amine is too low. How can I improve it?

  • Enzymatic Resolution: My enzyme reaction is slow or isn't working at all. What are the likely causes?

  • Product Recovery: How do I efficiently recover my free amine after forming a diastereomeric salt?

  • Analytical Issues: I'm struggling to get good separation on my chiral HPLC column. How can I optimize my method?

Troubleshooting Guide 1: Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution is often the first method attempted due to its scalability and cost-effectiveness. The principle involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1][2][3] These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[4][5][6]

Q1: My diastereomeric salts won't crystallize, or an oil/amorphous solid precipitates. What's happening and what should I do?

This is one of the most common hurdles in classical resolution. It typically points to issues with supersaturation, solvent choice, or impurities. "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of an ordered solid crystal lattice.[7]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving both diastereomeric salts, preventing the supersaturation needed for crystallization.[7] Conversely, if the solvent is too poor, the salts may crash out as an amorphous solid. An ideal solvent should show a significant solubility difference between the two diastereomers.[5][7]

    • Solution: Conduct a systematic solvent screen. Use a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) or employ solvent/anti-solvent mixtures to carefully induce crystallization.[7][8]

  • Incorrect Supersaturation Level:

    • Too Low: The salt concentration is below its solubility limit.

      • Solution: Slowly evaporate the solvent or cautiously add an anti-solvent to decrease the salt's solubility. A gradual cooling profile is also critical, as solubility typically decreases with temperature.[7][9]

    • Too High: Excessively rapid supersaturation leads to fast precipitation, favoring oils or amorphous solids over well-ordered crystals.[7]

      • Solution: Start with a more dilute solution or add the resolving agent more slowly.[9]

  • Purity of Starting Materials: Impurities in either the racemic amine or the chiral resolving agent can inhibit crystal nucleation and growth.[7]

    • Solution: Ensure both the racemic 1-Tetrahydrofuran-3-ylmethanamine and the resolving agent are of high purity. Consider an additional purification step (e.g., distillation of the amine) if necessary.

Q2: I've managed to get crystals, but the enantiomeric excess (ee) is low. How can I improve it?

Low enantiomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen system are too similar, leading to co-precipitation.[7]

Possible Causes & Solutions:

  • Suboptimal Resolving Agent/Solvent Combination: The pairing of the resolving agent and solvent is crucial for maximizing the solubility difference between the diastereomers.

    • Solution: Screen different chiral acids. For amines, tartaric acid derivatives (like dibenzoyl- or di-p-toluoyl-tartaric acid) and mandelic acid are excellent starting points.[2][3] Each resolving agent will have an optimal solvent for achieving high selectivity.[10]

  • Equilibrium Not Reached: The crystallization process was stopped prematurely.

    • Solution: Increase the crystallization time. Sometimes, allowing the mixture to stir at a controlled temperature for an extended period (slurry equilibration) can significantly enrich the solid phase with the less soluble diastereomer.

  • Insufficient Purification: A single crystallization is often not enough.

    • Solution: Perform one or more recrystallizations of the obtained diastereomeric salt.[7][9] Each recrystallization step will further enrich the desired diastereomer, leading to a higher final enantiomeric excess.[6]

Table 1: Common Chiral Resolving Agents for Primary Amines

Resolving AgentClassTypical SolventsComments
L-(+)-Tartaric AcidCarboxylic AcidAlcohols (Methanol, Ethanol), WaterA widely used, cost-effective resolving agent.[2][3]
(R)-(-)-Mandelic AcidCarboxylic AcidAlcohols, EstersOften effective where tartaric acid fails.[2]
Dibenzoyl-D-tartaric acidCarboxylic AcidEthanol, AcetoneBulky groups can enhance chiral recognition and solubility differences.
(+)-Camphor-10-sulfonic acidSulfonic AcidAlcohols, AcetonitrileA strong acid, useful for weakly basic amines.[3]
Workflow & Protocol: Classical Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Amine (R/S-TFMA) salt_mix Diastereomeric Salt Mixture (R-Amine•D-Acid) (S-Amine•D-Acid) racemate->salt_mix Mix in Solvent (e.g., Ethanol) agent Chiral Acid (e.g., D-Tartaric Acid) agent->salt_mix cool Cool & Crystallize salt_mix->cool filtration Filtration cool->filtration solid Solid: Enriched Salt (e.g., S-Amine•D-Acid) filtration->solid liquid Mother Liquor: Enriched Salt (e.g., R-Amine•D-Acid) filtration->liquid basify Basify (aq. NaOH) & Extract (e.g., DCM) solid->basify amine Pure Enantiomer (S-TFMA) basify->amine

Caption: Workflow for classical resolution via diastereomeric salt formation.

Protocol 1: General Procedure for Classical Resolution

  • Salt Formation: Dissolve racemic 1-Tetrahydrofuran-3-ylmethanamine (1.0 equiv.) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv., e.g., L-(+)-tartaric acid) in the minimum amount of the same warm solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation.[7]

  • Isolation: Collect the precipitated crystals by vacuum filtration, washing with a small amount of cold solvent.[4]

  • Analysis: Dry the crystals and determine the diastereomeric excess (de) and/or enantiomeric excess (ee) via chiral HPLC or NMR spectroscopy.

  • Recrystallization (if needed): To improve purity, dissolve the crystals in a minimum amount of hot solvent and repeat the slow cooling and filtration process.[9]

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system (e.g., dichloromethane and water). Add an aqueous base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 11) to deprotonate the amine.[2][11] Separate the organic layer, extract the aqueous layer again, combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched free amine.[11]

Troubleshooting Guide 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution is a powerful technique that uses an enzyme (commonly a lipase) to selectively catalyze a reaction on one enantiomer of the racemate at a much faster rate than the other.[12] For amines, this is typically an acylation reaction. The result is a mixture of one enantiomer as an amide and the other as the unreacted amine, which can then be separated.[13]

Q1: The enzymatic reaction is very slow or shows no conversion. What's wrong?

Possible Causes & Solutions:

  • Enzyme Denaturation/Inhibition: Lipases are sensitive to their environment.

    • Solution: Check and optimize the reaction temperature and pH. Ensure the chosen organic solvent is compatible with the enzyme; highly polar solvents can strip essential water from the enzyme and denature it. Non-polar solvents like hexane or toluene are often preferred.

  • Inactive Enzyme: The enzyme may be old or improperly stored.

    • Solution: Purchase fresh enzyme from a reputable supplier (e.g., Novozym 435, which is immobilized Candida antarctica lipase B, is a robust and widely used choice).[14][15]

  • Poor Choice of Acyl Donor: The enzyme's activity is highly dependent on the acylating agent.

    • Solution: Simple esters like ethyl acetate or isopropyl acetate are common and effective acyl donors.[14][16]

Q2: The reaction works, but the enantioselectivity is low.

Possible Causes & Solutions:

  • Suboptimal Enzyme/Substrate Match: Not all enzymes are effective for all substrates.

    • Solution: Screen different lipases. Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL) are common candidates for amine resolution.

  • Incorrect Acyl Donor: The structure of the acyl donor can significantly influence the stereoselectivity of the reaction.

    • Solution: Experiment with different acylating agents. Sometimes, bulkier esters can improve enantioselectivity.

  • Reaction Conditions: Temperature and solvent can impact the enzyme's conformation and thus its selectivity.

    • Solution: Vary the reaction temperature. Lowering the temperature can sometimes increase the enantioselectivity (E-value), although it will also slow the reaction rate. Solvent screening can also have a profound effect.

Workflow & Protocol: Enzymatic Kinetic Resolution

G cluster_0 Step 1: Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis (Optional) racemate Racemic Amine (R/S-TFMA) reaction_mix Stir in Organic Solvent (e.g., Toluene) Monitor to ~50% conversion racemate->reaction_mix reagents Lipase (e.g., CALB) + Acyl Donor (e.g., Ethyl Acetate) reagents->reaction_mix workup Filter Enzyme, Separate Products reaction_mix->workup product1 Unreacted Amine (e.g., R-TFMA) workup->product1 Acid/Base Extraction product2 Acylated Amine (e.g., S-Amide) workup->product2 Chromatography or Distillation hydrolysis Acidic or Basic Hydrolysis product2->hydrolysis amine2 Recovered Amine (S-TFMA) hydrolysis->amine2

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Protocol 2: General Procedure for Lipase-Catalyzed EKR

  • Setup: To a flask, add the racemic 1-Tetrahydrofuran-3-ylmethanamine (1.0 equiv.), an anhydrous, non-polar solvent (e.g., toluene), the acyl donor (e.g., ethyl acetate, 1.0-2.0 equiv.), and the lipase (e.g., Novozym 435, by weight).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-70 °C). Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.[12] Achieving exactly 50% conversion is critical for maximizing the enantiomeric excess of both the product and the remaining starting material.

  • Work-up: Stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).[15]

  • Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated using standard techniques like column chromatography or, more conveniently, by acid-base extraction.[12]

    • Acid wash: An aqueous acid wash will protonate and extract the unreacted amine into the aqueous layer.

    • Basification: The aqueous layer can then be basified and the free amine re-extracted into an organic solvent.

    • Product: The acylated amine remains in the original organic layer. It can be hydrolyzed back to the free amine if that enantiomer is desired.

Troubleshooting Guide 3: Chiral Chromatography (HPLC/SFC)

For analytical determination of enantiomeric excess and for small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the gold standard.[17][18] The separation occurs because the two enantiomers interact differently with the chiral environment of the column packing material.[19]

Q1: I'm not getting baseline separation of the enantiomers on my chiral column. What parameters can I adjust?

Possible Causes & Solutions:

  • Incorrect Stationary Phase: This is the most critical factor. No single CSP can separate all racemates.[18] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a good starting point for many compounds, including amines.[17][20]

    • Solution: Screen a set of diverse chiral columns. Columns like Chiralpak® IA, IB, IC, etc., are excellent candidates.[17]

  • Suboptimal Mobile Phase: The composition of the mobile phase dictates the interaction strength between the analytes and the CSP.

    • Solution: Systematically vary the mobile phase composition. For normal phase mode, this involves adjusting the ratio of a non-polar solvent (like hexane or heptane) to a polar modifier (like ethanol or isopropanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve the peak shape of acidic or basic analytes, respectively.[19]

  • Temperature and Flow Rate: These parameters affect column efficiency and analysis time.

    • Solution: Lowering the temperature often improves resolution but increases analysis time and pressure. Decreasing the flow rate can also enhance separation efficiency.

References

Stability studies of (R)-1-Tetrahydrofuran-3-ylmethanamine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-1-Tetrahydrofuran-3-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your stability studies are robust, reliable, and compliant with regulatory expectations.

This compound, with CAS number 1048962-82-8, is a chiral building block featuring a primary amine and a tetrahydrofuran (THF) ring.[1] Understanding its stability is paramount for ensuring the quality, efficacy, and safety of any resulting active pharmaceutical ingredient (API) or drug product.[2] This guide provides a series of troubleshooting questions and detailed answers to navigate the complexities of its stability profile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Stability and Degradation Concerns
Q1: What are the primary chemical liabilities of this compound that I should be concerned about in stability studies?

A1: The primary chemical liabilities stem from its two key functional groups: the primary aliphatic amine and the tetrahydrofuran (THF) ether linkage.

  • Primary Amine: Aliphatic amines are susceptible to oxidation and reactions with carbonyl-containing compounds.[3][4] The lone pair of electrons on the nitrogen atom makes it a nucleophile and a site for oxidative attack.[4]

  • Tetrahydrofuran (THF) Ring: Ethers, particularly cyclic ethers like THF, are prone to peroxide formation upon exposure to oxygen, especially in the presence of light.[5] The THF ring can also undergo acid-catalyzed cleavage.[5][6]

Therefore, the main degradation pathways to investigate are oxidation, acid/base hydrolysis, and photolytic degradation .[7][8]

Q2: I'm observing unexpected impurity peaks in my chromatogram even in the control sample. What could be the cause?

A2: This issue often points to inherent instability or problems with the experimental setup. Consider the following:

  • Solvent Interaction: Ensure the solvent used for your sample preparation is inert. Protic solvents are generally acceptable, but reactive solvents or those containing impurities (e.g., aldehydes, peroxides) can cause degradation. It's crucial to test solvent compatibility early.[9]

  • Peroxide Formation in THF Moiety: The THF ring in the molecule is susceptible to forming explosive peroxides upon storage, especially if exposed to air and light.[5] Ensure your starting material is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • Method-Induced Degradation: The analytical method itself (e.g., high temperature in the GC inlet, aggressive mobile phase pH in LC) could be causing on-column degradation. Analyze the sample under milder conditions to verify.

Section 2: Forced Degradation Studies - Protocols & Troubleshooting

Forced degradation, or stress testing, is a critical component of pharmaceutical development.[3] It helps to identify potential degradation products and establish stability-indicating analytical methods.[10] The goal is typically to achieve 5-20% degradation of the active ingredient.[11][12]

Q3: How do I design an effective acid and base hydrolysis study for this compound?

A3: Hydrolytic stability is a key parameter. Given the presence of the amine and ether groups, the molecule's stability is expected to be pH-dependent.

  • Expert Insight: Primary amines can be protonated in acidic conditions, which may protect them from certain reactions but could make the ether linkage in the THF ring more susceptible to acid-catalyzed hydrolysis.[13] Conversely, in basic conditions, the amine remains a free base, making it more susceptible to other reactions.

Protocol: Acid/Base Hydrolysis [11]

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). A parallel control sample in purified water should be run under the same conditions.

  • Sampling & Analysis: At each time point, withdraw an aliquot, neutralize it (add equivalent base for the acid sample, and acid for the base sample), dilute to a suitable concentration with your mobile phase, and analyze immediately using a validated stability-indicating HPLC method.

Troubleshooting Hydrolysis Studies
Issue EncounteredProbable Cause & ExplanationRecommended Action
No degradation observed. The conditions are too mild. The molecule might be relatively stable to hydrolysis at 60°C.Increase the acid/base concentration (e.g., to 1 M), increase the temperature (e.g., to 80°C), or extend the study duration.[9]
Too much degradation (>30%) in the first time point. The conditions are too harsh. Over-stressing can lead to secondary degradants not relevant to real-world stability.[11]Reduce the acid/base concentration, lower the temperature, or take earlier time points (e.g., 30 min, 1 hr).
Precipitate forms after neutralization. Salt formation (e.g., NaCl) exceeds its solubility in the sample solvent.Dilute the sample with the mobile phase before neutralization, or use a mobile phase with a higher organic content if compatible with your method.

Logical Workflow for Hydrolysis Troubleshooting

References

Section 1: The Regulatory Landscape: Understanding Impurity Thresholds and Classifications

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of drug development is ensuring the safety, quality, and efficacy of the final product. This begins long before the final formulation, at the level of synthetic intermediates and the Active Pharmaceutical Ingredient (API). Impurities that arise during synthesis or degradation can have significant consequences, potentially affecting the stability and safety of the drug.[1][2]

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities. Structured in a practical question-and-answer format, it offers troubleshooting guides for common analytical challenges and detailed protocols for advanced characterization, grounded in regulatory expectations and proven scientific methodologies.

Navigating the regulatory requirements is the first step in any impurity investigation. The International Council for Harmonisation (ICH) provides the foundational guidelines for this process.

Frequently Asked Questions (FAQs)

Q1: What does the ICH define as an impurity?

A: According to the ICH, an impurity is "any component of the new drug substance which is not the chemical entity defined as the new drug substance".[3][4] These are undesired chemical substances that provide no therapeutic benefit and can potentially pose a risk to patient safety.[3]

Q2: How are impurities in new drug substances classified?

A: Impurities are broadly categorized into three types:

  • Organic Impurities: These can arise from various stages of the manufacturing process and storage. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[3][5]

  • Inorganic Impurities: These are often derived from the manufacturing process and include reagents, metallic or non-metallic elements, and other inorganic materials. They are typically detected using pharmacopoeial procedures.[5][6]

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the formulation of the drug product.[5][6] Their control is detailed in the ICH Q3C guideline.[6]

Q3: What are the critical ICH Q3A thresholds for reporting, identification, and qualification of impurities?

A: The ICH Q3A(R2) guideline establishes thresholds based on the maximum daily dose (MDD) of the drug substance. These thresholds determine the action required for a given impurity.[4][7] Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level.[6]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
A threshold above which an impurity should be reported.[4]
(Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2)).[6]

Q4: What is the difference between a "specified" and an "unspecified" impurity?

A:

  • Specified Impurity: An impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. A specified impurity can be either identified (structure known) or unidentified (structure unknown).[4][6]

  • Unspecified Impurity: An impurity that is limited by a general acceptance criterion, but not individually listed in the specification.[4]

Section 2: The Analytical Workflow: A Strategy for Detection

A systematic approach using modern analytical techniques is crucial for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, often coupled with other techniques for comprehensive analysis.[5][8]

General Impurity Identification Workflow

G cluster_0 Initial Screening & Detection cluster_1 Identification & Characterization cluster_2 Reporting & Qualification A Develop & Validate Stability-Indicating HPLC Method B Analyze Batch using HPLC-UV/PDA A->B C Impurity Detected Above Reporting Threshold? B->C Quantify Peaks D Impurity Above Identification Threshold? C->D Yes K Report Findings & Set Specifications C->K No, but report if > reporting threshold E Perform LC-MS Analysis D->E I Impurity Above Qualification Threshold? D->I Yes D->K No, report as unidentified impurity F Propose Structure (Exact Mass & Fragmentation) E->F G Isolate Impurity (Prep-HPLC/Flash) F->G If structure is novel or confirmation needed H Confirm Structure (NMR) G->H J Conduct Toxicological Assessment (Qualification) I->J I->K No, structure is known or is a significant metabolite J->K G A Unknown Impurity Detected (> Identification Threshold) B LC-HRMS Analysis (e.g., LC-QTOF) A->B C Determine Molecular Formula (from Accurate Mass) B->C D Analyze MS/MS Fragmentation for Structural Clues B->D E Develop Isolation Method (Prep-HPLC or Flash Chromatography) C->E Hypothesize Structure D->E Hypothesize Structure F Collect & Pool Pure Impurity Fractions E->F G Perform 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) F->G H Elucidate Final Structure G->H I Synthesize Reference Standard (for confirmation & future quantification) H->I

References

Technical Support Center: Strategies to Minimize Racemization During Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the risk of racemization in your chemical syntheses. Controlling stereochemistry is paramount, as the pharmacological activity and toxicological profile of chiral molecules often depend on their specific enantiomeric form.[1][2]

Troubleshooting Guide: Common Racemization Scenarios

This section addresses specific experimental issues in a question-and-answer format, offering diagnostic steps and practical solutions.

Scenario 1: Significant Racemization Detected in a Peptide Coupling Reaction

Question: I'm observing a high degree of racemization in my peptide coupling reaction, particularly when coupling a protected amino acid to a growing peptide chain. My analytical data (chiral HPLC) shows a nearly 1:1 mixture of diastereomers. What should I investigate first?

Answer:

Significant racemization during peptide bond formation is a common but manageable challenge. The primary cause is often the activation of the carboxylic acid, which can lead to the formation of an oxazolone intermediate.[3][4] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to loss of stereochemical integrity.[3][4]

Here is a systematic approach to troubleshoot this issue:

Step 1: Evaluate Your Coupling Reagent and Additives. The choice of coupling reagent is critical. Carbodiimides like DCC and DIC are effective but are known to cause racemization if used alone.[3][5]

  • Immediate Action: Always use a racemization-suppressing additive in conjunction with carbodiimides. The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and its analogs like HOAt and 6-Cl-HOBt.[5][6][7] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[6] OxymaPure is another excellent, non-explosive alternative.[3][8]

  • Alternative Reagents: Consider using uronium/aminium-based coupling reagents such as HBTU, HATU, or TBTU.[5] These reagents are generally more efficient and less prone to causing racemization, especially when used with an additive.[5][9] For particularly sensitive amino acids like histidine, reagents like PyAOP or DEPBT have shown remarkable resistance to racemization.[3][8]

Step 2: Scrutinize the Base Used. The basicity and steric hindrance of the base used can dramatically influence the rate of racemization.[4][6]

  • Problematic Bases: Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the α-proton, promoting racemization.[6]

  • Recommended Bases: Switch to a bulkier, weaker base. N,N-diisopropylethylamine (DIPEA, Hünig's base) and N-methylmorpholine (NMM) are common choices.[3][6] For highly sensitive couplings, 2,4,6-collidine is an even better option due to its significant steric hindrance and weaker basicity, which minimizes α-proton abstraction.[3][6]

Step 3: Control the Reaction Temperature. Higher temperatures accelerate most reactions, including the processes that lead to racemization.[4]

  • Protocol: Perform the coupling reaction at a reduced temperature. Start the activation step at 0 °C and allow the reaction to slowly warm to room temperature. For extremely sensitive substrates, maintaining the reaction at 0 °C or even lower (e.g., -15 °C) for the entire duration can be beneficial.

Step 4: Assess the Solvent. The polarity of the solvent can influence the stability of the intermediates that lead to racemization.

  • Solvent Choice: While DMF is a common solvent for peptide synthesis, consider switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM, which can sometimes reduce racemization rates.[10][11] In some cases, solvents that can form hydrogen bonds may stabilize the desired stereochemistry.[12]

Workflow for Minimizing Peptide Coupling Racemization:

G cluster_0 Problem: High Racemization in Peptide Coupling cluster_1 Troubleshooting Steps cluster_2 Solutions Start High Racemization Detected (e.g., via Chiral HPLC) Reagent 1. Evaluate Coupling Reagent & Additives Start->Reagent Base 2. Scrutinize Base Reagent->Base If issue persists Sol_Reagent Use HOBt/HOAt/Oxyma with Carbodiimides. Consider HATU, HBTU, or DEPBT. Reagent->Sol_Reagent Temp 3. Control Temperature Base->Temp If issue persists Sol_Base Switch to bulky, weaker bases: DIPEA, NMM, or 2,4,6-Collidine. Base->Sol_Base Solvent 4. Assess Solvent Temp->Solvent If issue persists Sol_Temp Perform reaction at low temp (0°C to -15°C). Temp->Sol_Temp Sol_Solvent Use less polar solvents like DCM or DMF/DCM mixtures. Solvent->Sol_Solvent

Caption: Troubleshooting workflow for peptide coupling racemization.

Scenario 2: Loss of Stereochemical Purity During a Base-Mediated Reaction

Question: I am performing an alkylation on a substrate with a chiral center adjacent to a carbonyl group. After workup, I find that my product has a low enantiomeric excess (ee). What is happening and how can I fix it?

Answer:

This is a classic case of racemization via enolate formation. When a base is used to deprotonate a position on a molecule, if that position is a chiral center and is adjacent to a π-system (like a carbonyl), the resulting enolate intermediate is planar and achiral.[13] Subsequent reaction (e.g., protonation or alkylation) can occur from either face of the planar intermediate, leading to a racemic or near-racemic mixture.[13][14]

Step 1: Analyze the Base and Temperature.

  • Strong, Non-hindered Bases: Using a strong, small base at elevated temperatures increases the likelihood and rate of enolate formation and subsequent racemization.

  • Mitigation Strategy:

    • Lower the Temperature: Perform the reaction at the lowest temperature at which it will still proceed to completion. This is often between -78 °C and 0 °C. Lower temperatures disfavor the equilibrium that leads to racemization.[15][16]

    • Choose a Hindered Base: Use a sterically hindered base, such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). These bases are less likely to cause side reactions and can be used at low temperatures.

Step 2: Consider a Chiral Auxiliary. If reaction conditions alone are not sufficient, the most robust solution is to use a chiral auxiliary. A chiral auxiliary is a chiral molecule that you temporarily attach to your substrate.[17][18] It directs the reaction to occur on one face of the molecule, leading to a high diastereomeric excess. After the reaction, the auxiliary is cleaved off, yielding your desired enantiomerically enriched product.[17]

  • Common Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol reactions.[17] Other effective auxiliaries include pseudoephedrine and SAMP/RAMP hydrazones.[17]

Protocol: Asymmetric α-Alkylation using an Evans' Auxiliary

  • Attachment: Covalently attach the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to your carboxylic acid substrate to form an N-acyl oxazolidinone.

  • Deprotonation: Cool the solution to -78 °C under an inert atmosphere (e.g., Argon) and add a strong, hindered base like LDA to form the Z-enolate. The chiral auxiliary blocks one face of the enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide). The alkylation will occur stereoselectively from the less hindered face.

  • Cleavage: After the reaction is complete, cleave the auxiliary using a method that does not racemize the newly formed chiral center (e.g., hydrolysis with lithium hydroperoxide).[19]

Caption: General workflow for using a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is racemization? A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[13] A racemic mixture is optically inactive because the rotations of the individual enantiomers cancel each other out.[20]

Q2: Which amino acids are most prone to racemization during peptide synthesis? A2: While any chiral amino acid can racemize under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are known to be highly prone to racemization.[2][7] Phenylalanine (Phe) and Serine (Ser) can also be problematic.[2] The specific side chain structure and the reaction conditions play a significant role.[2][10]

Q3: How does temperature affect racemization? A3: Generally, higher temperatures increase the rate of racemization.[4] Many racemization pathways have a significant activation energy, so performing reactions at lower temperatures is a key strategy to minimize the loss of stereochemical integrity.[15][16] Conversely, some industrial processes use controlled temperature cycles to intentionally deracemize a mixture, but this requires specific conditions where one enantiomer crystallizes out, driving the equilibrium.[15][21][22]

Q4: Can my choice of solvent influence racemization? A4: Yes, the solvent can have a pronounced effect.[12][23] Polar aprotic solvents can sometimes stabilize charged intermediates that facilitate racemization. In contrast, less polar solvents may slow down these pathways.[11] The specific effect is highly dependent on the reaction mechanism, so solvent screening can be a valuable optimization step.

Q5: How do I measure the enantiomeric excess (ee) of my product? A5: Several analytical techniques can be used to determine the enantiomeric excess of a sample. The most common and accurate methods are chromatographic.[1][24]

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the gold-standard methods. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times.[24][25][26]

  • NMR Spectroscopy with Chiral Shift Reagents: A chiral shift reagent can be added to the sample, which forms diastereomeric complexes with the enantiomers. These complexes have different chemical shifts in the NMR spectrum, allowing for quantification.[24][25]

  • Polarimetry: This technique measures the optical rotation of a sample. While it can indicate if a sample is chiral, it is generally not accurate for determining ee unless a pure standard of one enantiomer is available for comparison.[24][25]

Quantitative Comparison of ee% Determination Methods

Parameter Chiral HPLC Chiral GC NMR with Chiral Shift Reagent
Typical Accuracy ± 0.1-1% ± 0.1-1% ± 1-5%
Limit of Detection ~0.05% of minor enantiomer <0.01% of minor enantiomer[24] ~1% of minor enantiomer
Sample Throughput Medium Medium to High High

| Requirement | Analyte must have a chromophore | Analyte must be volatile | Requires soluble sample and reagent |

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Absolute Configuration in Chiral Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms—the absolute configuration—of a chiral molecule is not an academic triviality; it is a critical determinant of biological activity.[1][2][3][4][5] The tetrahydrofuran motif, a prevalent scaffold in numerous natural products and pharmaceuticals, frequently contains multiple stereocenters.[2][6] Differentiating between enantiomers is paramount, as one may be a potent therapeutic while its mirror image could be inactive or dangerously toxic.[3][5]

This guide provides an in-depth comparison of the principal analytical techniques for assigning the absolute configuration of chiral tetrahydrofurans. As a senior application scientist, my focus is not just on the "how" but the "why"—the causality behind procedural choices and the inherent systems of self-validation within each method. We will move beyond rote protocols to a logical framework for selecting and cross-validating the most robust method for your specific research challenge.[7]

Decision Framework: Selecting the Optimal Analytical Technique

The choice of method is dictated by the physical properties of the analyte and the resources available. No single technique is universally superior; a strategic approach is required. The following workflow provides a logical decision-making process.

G start Chiral Tetrahydrofuran with Unknown Absolute Configuration crystal Can a high-quality single crystal be grown? start->crystal xrd Single-Crystal X-ray Diffraction (SC-XRD) (Definitive Method) crystal->xrd Yes no_crystal No Crystal Available or Sample is an Oil/Amorphous Solid crystal->no_crystal No end_xrd Configuration Assigned xrd->end_xrd chromophore Does the molecule possess a strong UV-Vis chromophore? no_crystal->chromophore ecd Electronic Circular Dichroism (ECD) + TD-DFT Calculation chromophore->ecd Yes no_chromophore No suitable chromophore chromophore->no_chromophore No end_ecd Configuration Assigned ecd->end_ecd vcd Vibrational Circular Dichroism (VCD) + DFT Calculation (Universal for Chiral Molecules) no_chromophore->vcd Primary Choice hydroxyl Does the molecule have an accessible secondary alcohol/amine near the chiral center? no_chromophore->hydroxyl Alternative end_vcd Configuration Assigned vcd->end_vcd nmr NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) (Indirect Method) hydroxyl->nmr Yes end_nmr Configuration Assigned nmr->end_nmr

Caption: Decision workflow for selecting an appropriate method.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is widely considered the most definitive and unambiguous method for determining absolute configuration.[8][9][10] It directly maps the three-dimensional arrangement of atoms in a crystalline lattice.

Principle of Operation: The technique relies on the phenomenon of anomalous dispersion (or resonant scattering).[11][12] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This shift causes a breakdown in Friedel's Law, meaning the diffraction intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Bijvoet pair, are no longer identical.[12] By measuring these subtle differences, the absolute spatial arrangement of the atoms can be determined. The result is quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the incorrect one.[12]

Strengths & Limitations:

  • Strength (Trustworthiness): Provides a direct, unambiguous visualization of the molecular structure. A well-refined structure with a Flack parameter close to zero is considered definitive proof.[9][10][12]

  • Strength (Information Richness): Yields precise bond lengths, angles, and conformational data in the solid state.

  • Limitation (Causality): The absolute requirement for a high-quality, single crystal is the single greatest barrier. Many complex organic molecules, including functionalized tetrahydrofurans, may exist as oils or amorphous solids, or form crystals unsuitable for diffraction.[13][14] This step can be a significant bottleneck in a research pipeline.

  • Limitation: The presence of a "heavy" atom (e.g., bromine, sulfur, or heavier) significantly enhances the anomalous scattering effect, making the determination more reliable.[11][15] For molecules containing only C, H, O, and N, the effect can be weak, requiring very high-quality data.

Experimental Protocol: SC-XRD
  • Crystal Growth: This is the most critical and often trial-and-error step.

    • Dissolve the purified chiral tetrahydrofuran in a minimal amount of a suitable solvent.

    • Employ techniques like slow evaporation, vapor diffusion (using an anti-solvent), or slow cooling to induce crystallization. Screen a wide range of solvents and conditions.

  • Crystal Mounting: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm) free of visible defects. Mount it on a cryoloop.

  • Data Collection:

    • Mount the crystal on a diffractometer.

    • A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage.

    • The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly Mo or Cu Kα radiation). A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement:

    • Specialized software is used to process the diffraction data and solve the electron density map, revealing the atomic positions.

    • The structural model is refined against the experimental data.

    • Crucially, the absolute configuration is determined by refining the Flack parameter. A value of ~0(±0.1) confirms the assigned stereochemistry.

Chiroptical Methods: Probing Chirality in Solution

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[16][17][18] Unlike XRD, they do not require crystallization.[14][19] Their power lies in the comparison of an experimental spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[20][21][22]

Workflow for VCD/ECD Absolute Configuration Determination

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_sample Dissolve Sample (e.g., in CDCl3) exp_measure Measure Spectrum on VCD/ECD Spectrometer exp_sample->exp_measure exp_spectrum Experimental VCD or ECD Spectrum exp_measure->exp_spectrum compare Compare Experimental and Theoretical Spectra exp_spectrum->compare comp_model Build 3D Model of One Arbitrary Enantiomer (e.g., the R,S-isomer) comp_conf Perform Conformational Search (Identify low-energy conformers) comp_model->comp_conf comp_opt Optimize Geometry & Calculate Energies of Conformers (DFT) comp_conf->comp_opt comp_spec Calculate VCD/ECD Spectrum for each Conformer comp_opt->comp_spec comp_boltz Generate Boltzmann-Averaged Theoretical Spectrum comp_spec->comp_boltz comp_spectrum Predicted Spectrum for the R,S-isomer comp_boltz->comp_spectrum comp_spectrum->compare assign_match Direct Match: Experimental sample is the R,S-isomer compare->assign_match Signs & intensities agree assign_mirror Mirror-Image Match: Experimental sample is the S,R-isomer compare->assign_mirror Signs are opposite

Caption: Interplay of experiment and theory in VCD/ECD analysis.

Vibrational Circular Dichroism (VCD)

VCD measures circular dichroism in the infrared region, corresponding to molecular vibrations.[16][17]

Principle of Operation: Every chiral molecule has a unique VCD spectrum, and enantiomers exhibit spectra that are equal in magnitude but opposite in sign (perfect mirror images).[20][22] Because virtually all organic molecules have IR-active vibrations, VCD is a near-universal method for chiral molecules.[16] The modern application of VCD is inextricably linked to Density Functional Theory (DFT) calculations, which can now reliably predict the VCD spectrum for a given enantiomer.[17][20] The absolute configuration is assigned by matching the experimental spectrum to the calculated one.[21]

Strengths & Limitations:

  • Strength (Universality): Applicable to nearly any chiral organic molecule, regardless of its functional groups, as it does not require a chromophore.[16][17] This is a major advantage for many tetrahydrofuran derivatives.

  • Strength (Solution-State Analysis): Provides the configuration in the solution phase, which is often more biologically relevant than the solid state. It is ideal for non-crystalline samples like oils.[14][19][23]

  • Limitation (Causality): The accuracy of the result is entirely dependent on the quality of the quantum chemical calculation. This requires accurately modeling the conformational landscape of the molecule. Flexible molecules, which can exist as a mixture of multiple conformers in solution, require a thorough conformational search and Boltzmann averaging of the spectra of all significant conformers.[24][25][26] Failure to identify the correct conformers will lead to an incorrect predicted spectrum and a potentially wrong assignment.

  • Limitation: Can be sensitive to solvent effects and intermolecular interactions (like hydrogen bonding), which must be considered in the computational model.[25][27]

Experimental Protocol: VCD
  • Sample Preparation:

    • Dissolve a sufficient amount of the sample (typically 5-10 mg) in a small volume (~150 µL) of a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, d₆-DMSO). The concentration must be high enough to yield a good signal-to-noise ratio.

  • Data Acquisition:

    • Transfer the solution to a sample cell with a defined path length (e.g., 100 µm).

    • Acquire the VCD and IR spectra on a VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio, as the VCD signal is very weak (10⁻⁴ to 10⁻⁵ times the IR absorption).[28]

  • Computational Analysis:

    • Conformational Search: Use computational chemistry software (e.g., Schrödinger, Gaussian) to perform a systematic search for all low-energy conformers of one enantiomer of your tetrahydrofuran.

    • Optimization & Frequencies: Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for each conformer using DFT (e.g., at the B3LYP/6-31G(d) level of theory).[26] An implicit solvent model should be used to mimic the experimental conditions.[25]

    • Spectral Simulation: Generate a Boltzmann-averaged VCD spectrum based on the calculated relative energies (or free energies) of the conformers.

  • Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the final calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation.[21] If the spectra are mirror images, the sample has the opposite configuration.

Electronic Circular Dichroism (ECD)

ECD is the counterpart to VCD for electronic transitions, measured in the UV-Visible range.[18][29]

Principle of Operation: ECD relies on the presence of a chromophore—a part of the molecule that absorbs UV-Vis light. The chiral environment around the chromophore causes differential absorption of circularly polarized light. Similar to VCD, the assignment is made by comparing the experimental spectrum to one calculated using Time-Dependent Density Functional Theory (TD-DFT).[30][31][32][33] A particularly powerful application is the "exciton chirality method," where two or more chromophores are present in a chiral orientation, producing a characteristic bisignate (two-signed) signal that is often directly interpretable.[27][34]

Strengths & Limitations:

  • Strength (Sensitivity): ECD is a highly sensitive technique, requiring much less sample than VCD (microgram quantities are often sufficient).[27]

  • Strength (Speed): Experimental acquisition is very fast, typically taking only minutes.

  • Limitation (Causality): The primary limitation is the absolute requirement for a suitable UV-Vis chromophore.[18][27] Simple alkyl-substituted tetrahydrofurans without aromatic rings or conjugated systems will not give a useful ECD spectrum in the accessible wavelength range. This makes it less universally applicable than VCD.

  • Limitation: Like VCD, it is highly dependent on accurate conformational analysis and quantum chemical calculations.[31][32]

Experimental Protocol: ECD

The protocol is analogous to VCD but differs in sample preparation and instrumentation.

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile, hexane).

  • Data Acquisition: Record the spectrum on an ECD (or CD) spectrometer, typically from ~400 nm down to ~190 nm.

  • Computational Analysis: The workflow is the same as for VCD, but the calculations are performed using TD-DFT to predict electronic transition energies and rotational strengths.[33]

  • Assignment: The assignment is made by comparing the experimental and Boltzmann-averaged calculated spectra.

NMR with Chiral Derivatizing Agents (Mosher's Method)

This is an indirect method that uses Nuclear Magnetic Resonance (NMR) spectroscopy, a technique not inherently sensitive to chirality. It ingeniously overcomes this by converting the enantiomeric sample into a pair of diastereomers, which are distinguishable by NMR.[13]

Principle of Operation (Mosher's Ester Analysis): This method is used for molecules containing a stereogenic center with a hydroxyl (or amine) group, which is common in tetrahydrofuran natural products.[35][36][37]

  • The chiral alcohol is reacted in two separate tubes with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[35][36]

  • This creates a pair of diastereomeric esters.

  • The key insight from Mosher is that these diastereomers adopt a preferred conformation where the bulky phenyl group of the MTPA moiety shields one side of the original molecule.

  • By acquiring the ¹H NMR spectrum for each diastereomer and calculating the difference in chemical shifts for each proton (Δδ = δS - δR), one can map the shielding/deshielding effects.[35][37] Protons on one side of the molecule will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration at the carbinol center.[13]

Logic of Mosher's Method

G start Chiral Tetrahydrofuran with secondary -OH react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA Diastereomer react_R->ester_R ester_S (S)-MTPA Diastereomer react_S->ester_S nmr_R Acquire ¹H NMR (Measure δR) ester_R->nmr_R nmr_S Acquire ¹H NMR (Measure δS) ester_S->nmr_S analysis Calculate Δδ = δS - δR for protons L¹ and L² nmr_R->analysis nmr_S->analysis model Apply Mosher's Conformational Model analysis->model assign Assign Absolute Configuration Based on the sign pattern of Δδ model->assign

Caption: Workflow and logic for Mosher's ester analysis.

Strengths & Limitations:

  • Strength (Accessibility): Relies on NMR spectroscopy, which is arguably the most common and accessible analytical instrument in any chemistry research environment.

  • Strength (Trustworthiness): When applied correctly with a consistent pattern of Δδ values across multiple protons, the method is highly reliable.[35][36]

  • Limitation (Indirect Method): It is not a direct measurement of the intact molecule. It requires chemical modification, which consumes the sample and introduces the possibility of side reactions or incomplete conversion.

  • Limitation (Causality): The entire method is predicated on the assumption that the MTPA esters adopt a specific, predictable conformation.[38] If steric hindrance or other electronic effects in the tetrahydrofuran moiety prevent this conformation, the analysis will be invalid. This is the primary point of failure for the method.

Experimental Protocol: Mosher's Method
  • Esterification:

    • Divide the purified tetrahydrofuran alcohol (~1-2 mg) into two clean, dry NMR tubes.

    • To one tube, add (R)-MTPA chloride and a non-nucleophilic base (e.g., DMAP, pyridine).

    • To the second tube, add (S)-MTPA chloride and the same base.

    • Allow the reactions to proceed to completion (monitor by TLC or LC-MS).

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • Careful spectral assignment is critical. 2D NMR experiments (like COSY and HSQC) may be necessary to unambiguously assign all relevant protons.[13]

  • Data Analysis:

    • For each pair of corresponding protons (e.g., a specific CH₃ group) in the two spectra, measure the chemical shift (δ).

    • Calculate the difference: Δδ = δ(S-ester) - δ(R-ester).

    • Tabulate the Δδ values for all assigned protons on both sides of the original alcohol center.

  • Assignment:

    • Apply the established conformational model. A consistent pattern of positive Δδ values on one "side" of the molecule and negative values on the other confirms the absolute configuration.

Comparative Summary of Techniques

FeatureSC-X-ray DiffractionVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR (Mosher's Method)
Principle Anomalous dispersion of X-raysDifferential absorption of polarized IR lightDifferential absorption of polarized UV-Vis lightAnalysis of diastereomers
Sample State Single CrystalSolution, Liquid, OilSolutionSolution
Sample Amount ~0.1 mg (single crystal)5-10 mg0.01-0.1 mg1-5 mg
Requires Crystals? Yes (Absolute) [9][10]No[14][19]NoNo
Requires Chromophore? NoNo[16][17]Yes (Absolute) [18][27]No
Requires Derivatization? NoNoNo (unless to add a chromophore)Yes (Absolute) [13]
Nature of Method Direct, AbsoluteDirect, requires computationDirect, requires computationIndirect, inferential
Primary Limitation Must be able to grow a high-quality crystal.Requires intensive computation and careful conformational analysis.Limited to molecules with UV-Vis chromophores.Relies on an assumed ester conformation; requires -OH/-NH₂ group.
Confidence Level Very High (Gold Standard) High (with good spectral match)High (with good spectral match)High (with consistent Δδ data)

Conclusion: The Power of Orthogonal Cross-Validation

In the rigorous environment of pharmaceutical and chemical research, reliance on a single method for a determination as critical as absolute configuration can be a liability. The most robust and trustworthy assignments are achieved through cross-validation using two independent, orthogonal techniques.[7]

For a novel chiral tetrahydrofuran, an ideal validation workflow might involve an initial assignment using a solution-state method like VCD (due to its universality) and subsequent, definitive confirmation via SC-XRD if a crystal can be obtained. The agreement between a solution-state method (VCD/ECD) and a solid-state method (XRD) provides the highest possible confidence, as it confirms the configuration is consistent across different physical states. By understanding the fundamental principles, strengths, and causal limitations of each technique, the modern researcher can navigate the complexities of stereochemistry with precision and confidence.

References

A Comparative Guide to the Synthetic Pathways of (R)-1-Tetrahydrofuran-3-ylmethanamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(R)-1-Tetrahydrofuran-3-ylmethanamine is a crucial chiral building block in modern medicinal chemistry. Its rigid, non-aromatic tetrahydrofuran (THF) scaffold combined with a primary amine functional group provides a valuable pharmacophore for engaging with biological targets, often improving properties like solubility and metabolic stability.[1][2] The stereochemistry at the C3 position is paramount; biological systems are exquisitely chiral, and typically only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[3]

This guide offers a comparative analysis of the principal synthetic strategies to obtain enantiomerically pure this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate the practical advantages and disadvantages of each route, and provide the experimental data necessary for researchers and process chemists to make informed decisions. The discussion will encompass classical chiral resolution of a racemic mixture and more contemporary asymmetric synthesis methods, including biocatalysis and chiral catalysis.

Chapter 1: Foundational Strategy: Synthesis of Racemic (Tetrahydrofuran-3-yl)methanamine

Before delving into enantioselective methods, it is instructive to review efficient syntheses of the racemic compound. A high-yielding and cost-effective route to the racemate is often the prerequisite for a successful chiral resolution campaign.

Pathway 1.1: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

Reductive amination is one of the most robust and widely used methods for amine synthesis, combining a carbonyl compound with an amine source and a reducing agent in a single conceptual operation.[4][5] This pathway is particularly direct for accessing the target structure.

Mechanistic Rationale: The reaction proceeds via the initial formation of an imine intermediate from the aldehyde and ammonia. This imine is then reduced in situ to the corresponding primary amine. The choice of reducing agent and catalyst is critical to prevent the reduction of the starting aldehyde to an alcohol. Catalytic hydrogenation is a powerful choice for this transformation due to its high efficiency and clean workup.

Experimental Protocol:

  • To a high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), a 15% solution of ammonia in methanol (3.0 mol), and Raney Nickel (approx. 20 g).[6]

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor to 4 MPa with hydrogen.[6]

  • Heat the mixture to 60°C and stir for 12 hours.[6]

  • After cooling to room temperature, carefully vent the reactor and filter off the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the product.

Data Summary:

Parameter Value Source
Starting Material Tetrahydrofuran-3-carboxaldehyde [6]
Key Reagents Ammonia, Hydrogen, Raney Ni [6]
Yield ~99.5% [6]
Key Advantages High yield, single step, high atom economy

| Key Disadvantages | Requires high-pressure hydrogenation equipment | |

G cluster_0 Reductive Amination Workflow Start Tetrahydrofuran-3- carboxaldehyde Reagents + NH3 (in MeOH) + Raney Ni Catalyst Process Hydrogenation (4 MPa H₂, 60°C, 12h) Start->Process Combine Product Racemic (Tetrahydrofuran-3-yl)methanamine Process->Product

Caption: Workflow for racemic amine synthesis via reductive amination.

Chapter 2: The Classical Approach: Chiral Resolution

Chiral resolution is a time-tested technique for separating enantiomers from a racemic mixture.[7] It relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a chiral resolving agent, two diastereomeric salts are formed, which can then be separated based on differences in properties like solubility.

Mechanistic Rationale: The reaction of a racemic amine (R/S-amine) with a single enantiomer of a chiral acid (e.g., L-acid) produces a mixture of two diastereomeric salts: (R-amine:L-acid) and (S-amine:L-acid). Due to their different three-dimensional arrangements, these salts exhibit different crystal packing energies and solubilities in a given solvent. Through a process of fractional crystallization, the less soluble salt precipitates from the solution, allowing for its isolation. The desired enantiomer is then liberated by neutralizing the acid.

Experimental Protocol (General Procedure):

  • Dissolve the racemic (Tetrahydrofuran-3-yl)methanamine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a solution of a chiral resolving agent (e.g., L-(+)-Tartaric acid or a derivative) in the same solvent, typically in a 0.5 molar equivalent amount.

  • Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The enantiomeric purity of the salt can be improved by repeated recrystallizations.

  • Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the resolving agent.

  • Extract the liberated free (R)-amine with an organic solvent and purify.

Data Summary & Comparison:

Parameter Chiral Resolution
Theoretical Max Yield 50% (without racemization of the unwanted enantiomer)
Enantiomeric Excess (% ee) Can be >99% with optimization
Key Advantages Well-established, reliable, can achieve high purity
Key Disadvantages Inherently wasteful of 50% of the material, can be labor and solvent intensive

| Scalability | Moderate; can be challenging for large-scale industrial processes |

G cluster_1 Chiral Resolution via Diastereomeric Salt Formation Racemate Racemic Amine (R- and S-enantiomers) Agent + Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemate->Agent Salts Mixture of Diastereomeric Salts (R-amine:L-acid) & (S-amine:L-acid) Agent->Salts Crystallization Fractional Crystallization (Exploits solubility difference) Salts->Crystallization Salt_R Isolated Salt (R-amine:L-acid) Crystallization->Salt_R Base Base Treatment (e.g., NaOH) Salt_R->Base Product This compound Base->Product

Caption: General workflow for the chiral resolution process.

Chapter 3: Modern Strategies: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral center selectively, offering a more elegant and often more efficient alternative to resolution. These methods construct the target molecule directly in its enantiomerically enriched form.

Pathway 3.1: Chemoenzymatic Synthesis via Transaminase

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly powerful tools, offering a green and highly efficient route.[1]

Mechanistic Rationale: ω-Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. By using a prochiral ketone—a molecule that is not chiral but can become chiral in a single step—the enzyme can stereoselectively add the amine group to one face of the carbonyl, producing a single enantiomer of the chiral amine product with very high fidelity. The precursor for this pathway is tetrahydrofuran-3-one.

Experimental Protocol (Conceptual Workflow):

  • Precursor Synthesis: Synthesize the prochiral ketone, tetrahydrofuran-3-one.

  • Biocatalytic Reaction: In an aqueous buffer, combine tetrahydrofuran-3-one, a suitable amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, and the selected ω-transaminase enzyme (one that produces the desired R-enantiomer).

  • Incubation: Maintain the reaction at an optimal temperature (e.g., 30-40°C) and pH until the conversion is complete. The acetone by-product from isopropylamine can be removed to drive the equilibrium.

  • Workup: After the reaction, denature the enzyme and extract the product with an organic solvent.

  • Purification: Purify the (R)-amine product, typically by distillation or chromatography.

Data Summary:

Parameter Chemoenzymatic Synthesis
Starting Material Tetrahydrofuran-3-one
Key Reagents ω-Transaminase, Amine Donor (e.g., Isopropylamine)
Yield Typically high (>80-95%)
Enantiomeric Excess (% ee) Often >99%
Key Advantages Exceptional enantioselectivity, mild and safe (aqueous) conditions, environmentally friendly ("green")
Key Disadvantages Enzyme cost and availability, requires screening to find the right enzyme

| Scalability | Excellent; used in industrial-scale pharmaceutical synthesis |

G cluster_2 Chemoenzymatic Synthesis Workflow Ketone Tetrahydrofuran-3-one (Prochiral Ketone) Enzyme ω-Transaminase + Amine Donor + PLP Cofactor Process Asymmetric Transamination (Aqueous Buffer, ~37°C) Ketone->Process Biocatalysis Product This compound (>99% ee) Process->Product

Caption: Biocatalytic synthesis using a ω-transaminase enzyme.

Chapter 4: Comparative Analysis and Conclusion

The choice of a synthetic route is a multifactorial decision, balancing scientific elegance with practical constraints such as cost, scale, and available technology.

Master Comparison Table:

MetricChiral ResolutionChemoenzymatic Synthesis
Overall Yield Low (Theoretically ≤50%)High (>80%)
Enantiomeric Excess Potentially >99%Typically >99%
Number of Steps 2-3 (from racemate)2 (precursor + biocatalysis)
Scalability ModerateExcellent
Cost-Effectiveness Can be low for small scale; high solvent/reagent cost at large scale. Loses 50% of advanced intermediate.Initial investment in enzyme development/sourcing can be high, but very cost-effective at scale due to high yield and efficiency.
Safety & Environment High solvent usage."Green" process using water as solvent under mild conditions.[1]
Expert Insights & Recommendations
  • For Academic & Early-Stage Discovery Research: When small quantities of the material are needed quickly and the racemic amine is commercially available, chiral resolution can be the most pragmatic approach. Its primary drawback is the inherent 50% loss of material, but this may be acceptable for initial biological screening.

  • For Process Development & Industrial Scale-Up: For the synthesis of active pharmaceutical ingredients (APIs) where efficiency, cost, and environmental impact are critical, asymmetric synthesis is unequivocally superior .

    • The chemoenzymatic route using transaminases represents the state-of-the-art for this particular transformation.[1] Its exceptionally high enantioselectivity, mild operating conditions, and positive environmental profile make it an ideal choice for sustainable manufacturing. While the initial screening and sourcing of a suitable enzyme require investment, the long-term benefits in terms of yield and purity are substantial.

While several pathways to this compound exist, they are not created equal. The classical method of chiral resolution, though reliable, is fundamentally limited by a 50% yield ceiling. For researchers and drug development professionals focused on efficient, scalable, and sustainable synthesis, modern asymmetric methods are the clear path forward. The chemoenzymatic approach, in particular, offers a compelling combination of near-perfect stereocontrol and environmentally benign conditions, positioning it as the preferred strategy for the large-scale production of this valuable chiral intermediate.

References

Structure-activity relationship (SAR) studies of tetrahydrofuran-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Comparative Analysis

Introduction: The Allure of the Five-Membered Ring

In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, has emerged as a cornerstone scaffold in the design of a multitude of therapeutic agents.[1][2][3] Its prevalence is not accidental; the THF motif imparts a unique combination of properties that make it highly attractive for drug development. The oxygen atom can act as a hydrogen bond acceptor, crucial for target engagement, while the ring's conformation can be tailored to orient substituents in a precise three-dimensional arrangement.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of THF-containing compounds, offering a comparative perspective across different therapeutic classes and providing the technical insights necessary for researchers in drug discovery. As of recent years, the U.S. Food and Drug Administration (FDA) has approved 13 drugs containing the THF nucleus for a variety of clinical diseases, underscoring the therapeutic success of this scaffold.[1][2][3]

The Versatility of the THF Scaffold: A Comparative Look at Therapeutic Applications

The THF ring is a versatile building block found in drugs targeting a wide array of diseases.[1][2][3] Below, we delve into the SAR of THF-containing compounds in three key therapeutic areas: neuroprotection, virology, and oncology.

Neuroprotective Agents: The Promise of Tetrahydrofuran Lignans

A significant class of naturally occurring THF-containing compounds with potent neuroprotective effects are the lignans.[5][6][7] These compounds, often isolated from plants, have shown promise in models of neurodegenerative diseases.[5][6][7]

Key SAR Insights:

  • Stereochemistry is Crucial: The relative stereochemistry of the substituents on the THF ring dramatically influences neuroprotective activity. For instance, in a series of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans, specific stereoisomers exhibited significantly higher neurotrophic activity.[6]

  • Substitution Patterns Dictate Potency: The nature and position of substituents on the aryl rings attached to the THF core are critical. Electron-donating groups, such as methoxy groups, on the phenyl rings are often associated with enhanced neuroprotective effects.

  • The THF Core's Role: The THF ring itself is essential for activity. Its oxygen atom is believed to participate in key hydrogen bonding interactions with biological targets. In some cases, unique spiro[dienone-tetrahydrofuran] cores have demonstrated comparable neuroprotective effects to positive controls in H2O2-induced cell models.[5][8]

Comparative Analysis of Neuroprotective Lignans:

Compound ClassKey Structural FeaturesObserved Neuroprotective ActivityReference
Spiro[dienone-tetrahydrofuran] Lignans Unique spirocyclic coreComparable to positive controls in H2O2-induced SH-SY5Y cells.[5][8]
2,5-Diaryl-3,4-dimethyltetrahydrofuran Neolignans Varied stereochemistry and aryl substitutionCertain isomers protect against amyloid beta peptide and MPP+-induced toxicity.[6]
Tetrahydrofuran Lignans from Schisandra glaucescens Diverse substitution patternsSignificant neuroprotective effects against H₂O₂- and CoCl₂-induced cell injuries.[7]
Antiviral Agents: The Tetrahydrofuran Ring in HIV Protease Inhibitors

The THF motif has been instrumental in the development of highly potent HIV-1 protease inhibitors.[9][10][11] The bis-tetrahydrofuran (bis-THF) ligand in the FDA-approved drug Darunavir is a prime example of how this scaffold can be optimized for potent and durable antiviral activity.[2][9]

Key SAR Insights:

  • Backbone Binding: The oxygen atoms of the THF ring form crucial hydrogen bonds with the backbone amide protons of the protease enzyme, particularly with Asp29 and Asp30 residues.[9] Replacing the THF oxygen with a methylene group leads to a drastic loss of antiviral activity, highlighting the importance of this interaction.[9]

  • P2 Ligand Optimization: The THF ring serves as a highly effective P2 ligand, fitting snugly into the S2 hydrophobic pocket of the HIV protease. Fusing the THF ring with other cyclic systems, such as a cyclopentane or another THF ring (bis-THF), has led to significant improvements in binding affinity and antiviral potency.[9]

  • Stereochemical Impact: The stereochemistry of substituents on the THF ring is critical for optimal binding. For example, a 2(R)-methoxymethyl side chain on a THF ligand showed a more than 5-fold improvement in enzyme affinity compared to the 2(S)-methoxymethyl counterpart.[11]

Comparative Analysis of THF-based HIV Protease Inhibitors:

Inhibitor ScaffoldKey SAR FindingImpact on ActivityReference
Single THF Ligand Introduction of the 3-(S)-tetrahydrofuranyl urethaneEnhanced potency, utilized in the design of Amprenavir.[9]
Cyclopentane-THF (Cp-THF) Fused ring system as a P2 ligandPotent inhibition (Ki = 0.14 nM).[9]
Bis-THF Ligand Two THF rings as the P2 ligandHigh potency and broad activity against resistant strains (e.g., Darunavir).[9]
Tris-THF Ligand Addition of a third THF ringFurther improved binding and antiviral properties compared to Darunavir.[9]
Anticancer Agents: Exploring the Potential of THF-Containing Compounds

The THF scaffold is also present in a number of compounds with promising anticancer activity.[12][13] The natural product Manassantin A, which contains a THF core, has been investigated for its hypoxia-inducible factor-1 (HIF-1) inhibitory activity.[4]

Key SAR Insights:

  • Core Configuration: For Manassantin A analogues, the α,α′-trans-configuration of the central THF ring is critical for HIF-1 inhibition.[4]

  • Hydrogen Bonding Capability: The oxygen atom in the THF core is thought to be important for binding to its molecular target, likely through hydrogen bonding.[4] Replacing the THF oxygen with a nitrogen atom (a pyrrolidine ring) can be tolerated without significant loss of activity, provided the nitrogen retains its hydrogen bonding capability.[4]

  • Ring Size Matters: Altering the ring size from a five-membered THF to a six-membered tetrahydropyran (THP) can impact activity, suggesting that the precise geometry of the five-membered ring is important for optimal target engagement.[4]

Experimental Protocols: A Guide to Key Assays

To establish the SAR of THF-containing compounds, a variety of in vitro and in vivo assays are employed. Below are representative protocols for assessing neuroprotective and anticancer activity.

Neuroprotective Activity Assay: H₂O₂-Induced Cell Death in SH-SY5Y Cells

This assay is commonly used to screen for compounds that can protect neuronal cells from oxidative stress-induced apoptosis.

Step-by-Step Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the test THF-containing compounds for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium to a final concentration that induces significant cell death (typically in the µM range, to be optimized) and incubate for another 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard MTT or MTS assay. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curves to determine the EC₅₀ values.

Anticancer Activity Assay: Cell Viability in Cancer Cell Lines

This assay is a fundamental tool for determining the cytotoxic effects of novel compounds on cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[12]

  • Compound Incubation: Treat the cells with a range of concentrations of the THF-containing compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement: Assess cell viability using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay.

  • IC₅₀ Determination: Analyze the data to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.[12]

Visualizing Structure-Activity Relationships

Diagrams are invaluable tools for conceptualizing the complex relationships between chemical structure and biological activity.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Interpretation A Lead Compound (THF Scaffold) B Analogue Library (Systematic Modifications) A->B Diversification C In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) B->C Screening D In Vivo Models (e.g., Animal Disease Models) C->D Validation E SAR Analysis (Identify Key Structural Features) D->E Data Collection F QSAR Modeling (Predictive Models) E->F Model Building F->A Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Caption: Common bioisosteric replacements for the tetrahydrofuran ring.

The Future of THF-Containing Compounds in Drug Discovery

The tetrahydrofuran scaffold continues to be a fertile ground for the discovery of novel therapeutics. The insights gained from decades of SAR studies provide a robust foundation for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens and synthetic methodologies advance, we can expect to see the continued emergence of innovative THF-containing compounds making a significant impact on human health.

References

A Senior Application Scientist's Guide to the Structural Elucidation of (R)-1-Tetrahydrofuran-3-ylmethanamine Derivatives: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For chiral molecules such as the derivatives of (R)-1-Tetrahydrofuran-3-ylmethanamine, a scaffold of significant interest in medicinal chemistry, understanding the absolute configuration is not merely an academic exercise but a critical determinant of pharmacological activity and safety. This guide provides an in-depth, objective comparison of X-ray crystallography—the definitive standard for structural elucidation—with other powerful analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to aid researchers in navigating the complexities of structural analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays scattered by a single crystal, we can map the electron density of the molecule and, from that, deduce the precise spatial arrangement of every atom. The ability to resolve the absolute stereochemistry hinges on the phenomenon of anomalous dispersion, which becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal.

A Self-Validating Protocol for X-ray Crystallographic Analysis

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process, with each stage validating the next. The protocol below is designed to maximize the probability of success for a novel this compound derivative.

Step 1: The Quest for a High-Quality Single Crystal

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal dictates the quality of the final structure. This compound derivatives, often being small and flexible, can be challenging to crystallize.

  • Rationale for Crystallization Strategy: The primary goal is to achieve a state of supersaturation from which a single, well-ordered crystal nucleus can form and grow.

    • Slow Evaporation: A straightforward method where a solution of the compound is allowed to slowly evaporate, increasing the concentration to the point of crystallization. This is often a good starting point due to its simplicity.

    • Vapor Diffusion (Hanging and Sitting Drop): This technique offers finer control over the rate of crystallization. A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, slowly drawing solvent out of the drop.

    • Co-crystallization: For particularly recalcitrant molecules, co-crystallization with a "crystallization chaperone" can be highly effective.[1] A study on the co-crystallization of small molecules with tetraaryladamantanes demonstrated an 88% success rate in obtaining crystals and a 77% success rate in yielding a high-resolution structure.[1]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the derivative in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Initial Screening: Prepare saturated or near-saturated solutions of the compound in the most promising solvents.

  • Set up Crystallization Trials:

    • Slow Evaporation: Place small vials of the solutions in a larger, sealed container with a loose cap on the vials.

    • Vapor Diffusion: Utilize commercially available crystallization plates to screen a variety of conditions simultaneously.

  • Incubation and Observation: Store the trials in a vibration-free environment at a constant temperature. Monitor regularly for crystal growth over several days to weeks.

Step 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.5 mm in size) is obtained, the next step is to collect the X-ray diffraction data.[2]

  • Rationale for Instrument Parameters:

    • X-ray Source: For organic molecules composed primarily of light atoms (C, H, N, O), a copper X-ray source (Cu Kα radiation) is generally preferred over a molybdenum source (Mo Kα) to enhance the anomalous scattering signal, which is crucial for determining the absolute configuration.[3]

    • Cryo-cooling: The crystal is typically cooled to around 100 K in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to a higher resolution diffraction pattern and reduces radiation damage to the crystal.

Experimental Protocol: Data Collection

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection Strategy: Program the diffractometer to collect a series of diffraction images as the crystal is rotated. A complete dataset requires collecting data over a sufficient range of orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply necessary corrections.

Step 3: Structure Solution and Refinement

This is the computational part of the process where the diffraction data is translated into a 3D molecular structure.

  • Rationale for Refinement: The initial structure solution provides a rough model. Refinement is an iterative process of adjusting the atomic positions and other parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation of Absolute Configuration: The Flack parameter is a critical output of the refinement process. A value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Compound Synthesized Derivative Crystallization Crystallization Screening Compound->Crystallization Crystal High-Quality Single Crystal Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Raw_Data Diffraction Images Data_Collection->Raw_Data Processing Data Processing & Integration Raw_Data->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final 3D Structure & Absolute Configuration Refinement->Final_Structure

Caption: Workflow of single-crystal X-ray crystallography analysis.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography is definitive, obtaining a suitable crystal is not always feasible. In such cases, or for orthogonal validation, other techniques are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the constitution and relative stereochemistry of molecules in solution. For determining absolute configuration, it is an indirect method that relies on the use of chiral auxiliaries.

  • Principle: Chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents are used to create diastereomeric complexes that exhibit distinct NMR signals for the two enantiomers.

  • Application to Tetrahydrofuran Derivatives: The protons on and adjacent to the tetrahydrofuran ring are sensitive to the stereochemistry. Analysis of ¹H-¹H coupling constants can provide information about the conformation of the five-membered ring.[4] For absolute configuration, derivatization of the primary amine is a common strategy.

  • Causality in NMR: The choice of chiral auxiliary is critical and depends on the functional groups present in the derivative. The resulting diastereomers must have sufficiently different chemical shifts to allow for unambiguous assignment.

Computational Methods: Crystal Structure Prediction (CSP)

CSP is an in silico technique that aims to predict the crystal structures a molecule is likely to form.[5][6][7]

  • Principle: CSP algorithms generate a multitude of possible crystal packing arrangements and calculate their relative lattice energies to identify the most stable, and therefore most likely to be observed, polymorphs.[7]

  • Synergy with Experimental Data: CSP is not a standalone method for structure determination but is a powerful complement to experimental techniques. It can help rationalize why certain polymorphs are observed and guide crystallization experiments.[6][7] Recent advancements have seen the integration of machine learning to accelerate the prediction process.[8]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.

  • Principle: The VCD spectrum is exquisitely sensitive to the molecule's absolute configuration. The experimentally measured spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration.

  • Advantages: VCD does not require crystallization and consumes only a small amount of sample (2-15 mg), which is recoverable.[2]

Performance Metrics at a Glance

The choice of analytical technique is often a trade-off between the definitiveness of the result, sample requirements, and experimental effort.

ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (with Chiral Auxiliaries)Vibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by a single crystal.[2]Formation of diastereomeric complexes with distinct NMR spectra.Differential absorption of circularly polarized infrared light.[2]
Sample Requirement High-quality single crystal (0.1 - 0.5 mm).[2] Challenging for oils or amorphous solids.5-10 mg, recoverable. Requires a suitable chiral auxiliary.2-15 mg, recoverable.[2] Can be a neat liquid, oil, or solution.
Success Rate High, provided a suitable crystal is obtained.[2]Dependent on the ability to resolve diastereomeric signals.High for molecules amenable to computational analysis.
Analysis Time Can range from days to weeks, largely dependent on crystallization.Hours to days, including derivatization and data acquisition.Days, including data acquisition and computational time.
Information Obtained Unambiguous 3D structure, including absolute configuration, bond lengths, and angles.Relative stereochemistry. Indirect determination of absolute configuration.Absolute configuration in solution.

Logical Relationships of Analytical Methodologies

The following diagram illustrates the decision-making process and the interplay between these techniques in the structural elucidation of a chiral molecule.

methods_logic Start New Chiral Derivative Crystallization Attempt Crystallization Start->Crystallization Crystal_Obtained Crystal Obtained? Crystallization->Crystal_Obtained CSP Crystal Structure Prediction Crystallization->CSP Guides Crystallization Xray X-ray Crystallography Crystal_Obtained->Xray Yes No_Crystal No Suitable Crystal Crystal_Obtained->No_Crystal No Absolute_Config Absolute Configuration Determined Xray->Absolute_Config Spectroscopy Spectroscopic/Computational Methods No_Crystal->Spectroscopy NMR NMR with Chiral Auxiliaries Spectroscopy->NMR VCD Vibrational Circular Dichroism Spectroscopy->VCD Relative_Config Relative Configuration NMR->Relative_Config Indirect_Absolute_Config Indirect Absolute Configuration NMR->Indirect_Absolute_Config VCD->Indirect_Absolute_Config

Caption: Decision-making workflow for structural elucidation.

Conclusion

For the unambiguous determination of the absolute configuration of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a complete and precise three-dimensional atomic map is definitive. However, the success of this technique is entirely contingent on the ability to grow high-quality single crystals, a significant bottleneck for many small, flexible molecules.

When crystallization proves elusive, a combination of spectroscopic and computational methods provides a powerful alternative. NMR spectroscopy, particularly when coupled with chiral auxiliaries, can reveal detailed information about relative and, indirectly, absolute stereochemistry. Vibrational Circular Dichroism offers a direct, albeit computationally dependent, method for determining absolute configuration in solution without the need for crystallization. Crystal Structure Prediction serves as a valuable theoretical tool to guide and rationalize experimental crystallization efforts.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most robust and reliable path to the complete structural characterization of these pharmaceutically important molecules. The choice of methodology should be guided by the specific properties of the derivative, the research objectives, and the resources available.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective chiral catalysts is paramount. The ability to produce a single enantiomer of a chiral molecule is a cornerstone of modern synthetic chemistry, with profound implications for the efficacy and safety of pharmaceuticals. This guide provides an in-depth, objective framework for benchmarking the performance of catalysts in asymmetric synthesis. Moving beyond a simple recitation of metrics, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

The Core Tenets of Catalyst Performance: A Multi-faceted Evaluation

A truly effective asymmetric catalyst cannot be judged by a single metric. Instead, a holistic assessment of several key performance indicators (KPIs) is necessary to understand its practical utility. These KPIs can be broadly categorized into primary measures of efficiency and selectivity, and secondary factors that determine the catalyst's versatility and robustness.

Primary Performance Metrics
  • Enantioselectivity (expressed as Enantiomeric Excess, % ee): This is the most critical parameter in asymmetric catalysis. It measures the degree to which a catalyst produces one enantiomer over the other.[1][2] A high enantiomeric excess is often a prerequisite for a catalyst's application in pharmaceutical synthesis.

  • Diastereoselectivity (expressed as Diastereomeric Ratio, d.r.): In reactions where multiple chiral centers are formed, diastereoselectivity measures the preference for the formation of one diastereomer over others.[3][4][5]

  • Yield (%): The chemical yield quantifies the amount of the desired product obtained from a reaction. A high yield is crucial for the economic viability of a synthetic route.

  • Turnover Number (TON): TON represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming inactive.[6][7] It is a measure of the catalyst's overall productivity. An ideal catalyst would have an infinite turnover number.[8]

  • Turnover Frequency (TOF): TOF is the measure of a catalyst's activity, defined as the number of turnovers per unit of time.[6][7][9] It provides insight into the speed of the catalytic cycle. For most industrial applications, the TOF is in the range of 10⁻² to 10² s⁻¹.[8]

Secondary, Yet Critical, Performance Metrics
  • Substrate Scope and Functional Group Tolerance: A catalyst's utility is significantly enhanced if it is effective for a wide range of substrates and tolerant of various functional groups.[10][11][12][13] This reduces the need for extensive catalyst screening for each new substrate.

  • Catalyst Stability: The stability of a catalyst under the reaction conditions, as well as to air and moisture, is a critical factor for its practical application.[14]

  • Recyclability: The ability to recover and reuse a catalyst without significant loss of activity or selectivity is a key aspect of sustainable and cost-effective chemistry.[2][15][16][17][18][19]

A Systematic Approach to Catalyst Benchmarking: Experimental Workflow

A rigorous and standardized workflow is essential for obtaining comparable and reliable data when benchmarking different catalysts. The following diagram outlines a logical sequence of experiments.

G cluster_0 Catalyst & Reaction Setup cluster_1 Performance Evaluation cluster_2 Robustness & Practicality A Catalyst Selection & Preparation B Substrate & Reagent Purification A->B C Reaction Optimization (Temperature, Solvent, Concentration) B->C D Initial Screening: Yield & Enantioselectivity C->D E Determination of TON & TOF D->E F Assessment of Substrate Scope E->F G Functional Group Tolerance Study F->G H Catalyst Stability Assessment G->H I Recyclability Studies H->I

Caption: A generalized workflow for benchmarking asymmetric catalysts.

Detailed Experimental Protocols: Ensuring Data Integrity

The following protocols provide step-by-step guidance for measuring the key performance indicators. The causality behind critical steps is explained to foster a deeper understanding of the experimental design.

Protocol 1: Determination of Enantiomeric Excess (% ee) using Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC is the most common and accurate method for determining the enantiomeric composition of a product mixture.[1][12][20][21][22] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct retention times.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the purified reaction product.

    • Dissolve the sample in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) to a known concentration (typically 0.1-1.0 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Preparation of a Racemic Standard:

    • If a racemic sample of the product is not available, synthesize one using a non-chiral catalyst or by mixing equal amounts of the two enantiomers if they are available.

    • Prepare a solution of the racemic standard at the same concentration as the reaction sample. This is crucial for peak identification and resolution validation.

  • Chiral HPLC Analysis:

    • Column Selection: Choose a CSP known to be effective for the class of compound being analyzed (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

    • Mobile Phase Selection: Start with a common mobile phase system (e.g., a mixture of hexane and isopropanol). The ratio of the solvents may need to be optimized to achieve baseline separation of the enantiomer peaks.

    • Injection and Elution: Inject the racemic standard first to confirm that the two enantiomers are resolved into two distinct peaks. Note the retention times for each enantiomer.

    • Inject the reaction sample under the same conditions.

  • Data Analysis and Calculation of % ee:

    • Integrate the peak areas of the two enantiomers in the chromatogram of the reaction sample.

    • Calculate the enantiomeric excess using the following formula:[1] % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Self-Validation: The use of a racemic standard is a critical self-validating step. It confirms the ability of the HPLC method to separate the enantiomers and allows for unambiguous peak assignment.

Protocol 2: Determination of Turnover Number (TON) and Turnover Frequency (TOF)

Rationale: TON and TOF are essential for quantifying the efficiency and activity of a catalyst.[6][7] Accurate determination requires careful measurement of the amount of product formed and the number of active catalyst sites.

Step-by-Step Methodology:

  • Reaction Setup:

    • Set up the asymmetric reaction with a precisely known amount of the catalyst and a large excess of the substrate.

    • Monitor the reaction progress over time by taking aliquots and analyzing them for product formation (e.g., by GC or NMR with an internal standard).

  • Calculation of Turnover Number (TON):

    • Determine the total number of moles of product formed at the end of the reaction (or when the catalyst becomes inactive).

    • Determine the number of moles of the catalyst used.

    • Calculate TON using the formula: TON = (moles of product) / (moles of catalyst) [7]

  • Calculation of Turnover Frequency (TOF):

    • From the reaction monitoring data, determine the initial rate of the reaction (moles of product formed per unit time).

    • Calculate TOF using the formula: TOF = (moles of product / moles of catalyst) / time = TON / time [7]

Causality and Considerations: For heterogeneous catalysts, determining the number of active sites can be challenging and may require techniques like chemisorption.[6] For homogeneous catalysts, it is generally assumed that all catalyst molecules are active.

Protocol 3: Assessment of Catalyst Stability and Recyclability

Rationale: A catalyst's ability to be reused is a significant factor in its practical and economic viability.[2][19] This protocol assesses both the stability of the catalyst over multiple reaction cycles and the ease of its recovery.

Step-by-Step Methodology:

  • Initial Reaction:

    • Perform the asymmetric reaction under optimized conditions.

    • Upon completion, determine the yield and enantiomeric excess of the product.

  • Catalyst Recovery:

    • Homogeneous Catalysts: Devise a strategy for separating the catalyst from the product mixture. This could involve precipitation, extraction, or chromatography. A newer approach involves the formation of charge-transfer complexes to facilitate precipitation.[18]

    • Heterogeneous Catalysts: The catalyst can typically be recovered by simple filtration or centrifugation.

  • Catalyst Reuse:

    • Wash the recovered catalyst with a suitable solvent to remove any residual product or byproducts.

    • Dry the catalyst under appropriate conditions (e.g., under vacuum).

    • Use the recovered catalyst in a subsequent reaction with fresh substrate and reagents.

  • Performance Evaluation over Multiple Cycles:

    • Repeat the reaction and recovery process for several cycles (typically 5-10).

    • For each cycle, measure the yield and enantiomeric excess.

    • Plot the yield and % ee as a function of the cycle number to visualize the catalyst's stability and reusability.

Self-Validation: A control experiment where a new batch of catalyst is used for each cycle can help to distinguish between catalyst deactivation and other experimental variations.

Comparative Data: Putting Theory into Practice

To illustrate the application of these benchmarking principles, the following tables provide comparative data for two well-established asymmetric reactions.

Table 1: Performance Comparison of Catalysts for the Sharpless Asymmetric Epoxidation of Geraniol[23]
Catalyst SystemTemperature (°C)Time (h)Yield (%)% ee
Ti(Oi-Pr)₄ / (+)-DET / TBHP-203.59591
Ti(Oi-Pr)₄ / (+)-DIPT / TBHP-2049395

DET: Diethyl Tartrate; DIPT: Diisopropyl Tartrate; TBHP: tert-Butyl Hydroperoxide

Analysis: This data demonstrates that for the epoxidation of geraniol, the use of the bulkier diisopropyl tartrate (DIPT) ligand leads to a higher enantioselectivity compared to diethyl tartrate (DET), albeit with a slightly longer reaction time and marginally lower yield.[23] This highlights the subtle interplay between ligand structure and catalyst performance.

Table 2: Performance Comparison of Chiral Catalysts for the Asymmetric Reduction of an Imine[8]
Catalyst ClassCatalyst/LigandSubstrateYield (%)% ee
Iridium-based[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhosCyclic 2-aryl imineHighUp to 97
Ruthenium-basedRuCl₂[(R)-xyl-binap][(R)-daipen]Aromatic ketone9899
OrganocatalystChiral Phosphoric AcidN-Boc-imine9592

Analysis: This table showcases the high efficiency and enantioselectivity achievable with various classes of catalysts for asymmetric imine reduction.[8] The choice of catalyst would depend on factors such as substrate scope, cost, and operational simplicity. For instance, while metal-based catalysts often exhibit higher turnover numbers, organocatalysts can offer advantages in terms of metal-free products and milder reaction conditions.

The Influence of Reaction Parameters: A Deeper Dive into Causality

Optimizing reaction conditions is crucial for maximizing catalyst performance. Understanding the mechanistic basis for these optimizations is a hallmark of an experienced scientist.

The Effect of Temperature on Enantioselectivity

Lowering the reaction temperature often leads to an increase in enantioselectivity.[24][25] This can be explained by the Eyring equation, which relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). The enantiomeric excess is determined by the difference in the free energies of activation for the two competing diastereomeric transition states (ΔΔG‡).

As the temperature (T) decreases, the contribution of the enthalpic term (ΔΔH‡) to ΔG‡ becomes more dominant over the entropic term (TΔS‡). Since the difference in enthalpy between the two transition states is often the primary driver of enantioselectivity, lower temperatures amplify this difference, leading to a higher % ee. However, in some cases, a reversal of enantioselectivity at different temperatures has been observed, suggesting a more complex interplay of enthalpic and entropic factors or changes in the catalyst's aggregation state.[24][25][26]

Logical Relationships in Catalyst Performance

The various performance metrics are often interconnected. The following diagram illustrates some of these relationships.

G A High Enantioselectivity G Practical Utility A->G B High Yield B->G C High TON & TOF F High Stability & Recyclability C->F C->G D Broad Substrate Scope E Good Functional Group Tolerance D->E D->G E->G F->G

Caption: Interplay between key performance indicators of an asymmetric catalyst.

Conclusion: A Framework for Rational Catalyst Selection

Benchmarking the performance of catalysts for asymmetric synthesis is a systematic process that requires careful experimental design and a comprehensive evaluation of multiple performance indicators. By adhering to rigorous protocols and understanding the underlying principles that govern catalyst behavior, researchers can generate reliable and comparable data. This, in turn, facilitates the rational selection and development of highly efficient and selective catalysts, ultimately accelerating the discovery and production of valuable chiral molecules for the pharmaceutical and other industries.

References

A Comparative Toxicological Assessment of Tetrahydrofuran and Its Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, solvent selection is a critical decision that profoundly impacts process efficiency, product purity, and, most importantly, safety. Tetrahydrofuran (THF), a widely used cyclic ether solvent, has long been a workhorse in organic synthesis due to its excellent solvating properties.[1] However, growing concerns over its toxicological profile and potential for peroxide formation have spurred the exploration of safer, more sustainable alternatives. This guide provides a comprehensive toxicological comparison of THF and two of its key derivatives: 2-methyltetrahydrofuran (2-MeTHF) and 3-hydroxytetrahydrofuran.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available toxicological data to inform solvent selection in a laboratory and industrial setting. We will delve into key toxicological endpoints, provide standardized experimental protocols for in-house evaluation, and present a clear, data-driven comparison to facilitate risk assessment and promote safer chemical practices.

Executive Summary: A Comparative Overview

The choice of a solvent extends beyond its physical properties; its toxicological footprint is a paramount consideration. This guide will demonstrate that while THF is a versatile solvent, its derivatives, particularly 2-MeTHF, present a more favorable safety profile, aligning with the principles of green chemistry.

Toxicological EndpointTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)3-Hydroxytetrahydrofuran
Acute Oral Toxicity (LD50, rat) 1650 mg/kg[2][3][4]300-2000 mg/kg[5][6]3850 mg/kg (mouse, IV)[7][8]
Inhalation Toxicity (LC50, rat) 21,000 ppm (3h)[4]6000 ppm (4h)[6][9]No data available
Skin Irritation Mild irritant[10]Causes skin irritation[5][11]Causes skin irritation[12][13]
Eye Irritation Severe irritant[10]Causes serious eye damage[5][11]Causes serious eye irritation[12][13]
Genotoxicity (Ames Test) Negative[10]Negative[14][15]No data available
Carcinogenicity Suspected carcinogen[1]Not classified as a carcinogen[11]No data available
Reproductive Toxicity Evidence of developmental toxicity at high doses[16][17]Not classified as toxic for reproduction[11]No data available
Neurotoxicity Transient sedative effects at high concentrations[16]No significant dataNo data available

Key Insights:

  • 2-MeTHF as a Greener Alternative: 2-MeTHF, often derived from renewable resources, exhibits a generally lower order of acute toxicity compared to THF and is not classified as a carcinogen.[11][14] Its reduced miscibility with water can also offer advantages in extraction and purification processes.

  • Limited Data on 3-Hydroxytetrahydrofuran: While showing low acute toxicity in the available data, the toxicological profile of 3-hydroxytetrahydrofuran is not as extensively characterized as THF and 2-MeTHF.[7][8]

  • THF's Persistent Concerns: THF's classification as a suspected carcinogen and its potential for reproductive toxicity remain significant drawbacks in its application, particularly in the pharmaceutical industry where safety standards are exceptionally high.[1][16][17]

Deep Dive: Understanding the Toxicological Endpoints

A nuanced understanding of the various toxicological endpoints is crucial for a comprehensive risk assessment. Here, we elaborate on the key toxicological concerns associated with THF and its derivatives.

Acute Toxicity

Acute toxicity, typically measured by the LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), provides a measure of the short-term poisoning potential of a substance.

  • Tetrahydrofuran (THF): THF exhibits moderate acute toxicity via the oral route, with a reported LD50 in rats of 1650 mg/kg.[2][3][4] Inhalation can cause irritation to the respiratory system, and at high concentrations, it can lead to central nervous system depression.[18]

  • 2-Methyltetrahydrofuran (2-MeTHF): The acute oral toxicity of 2-MeTHF in rats falls within a range of 300-2000 mg/kg.[5][6] It is classified as causing skin irritation and serious eye damage.[5][11]

  • 3-Hydroxytetrahydrofuran: The available data for 3-hydroxytetrahydrofuran indicates a relatively low acute toxicity, with an intravenous LD50 in mice of 3850 mg/kg.[7][8] It is also reported to cause skin and eye irritation.[12][13]

Genotoxicity and Carcinogenicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can potentially lead to cancer.

  • Tetrahydrofuran (THF): While in vitro and in vivo studies have shown that THF is not mutagenic, chronic exposure is suspected of causing cancer.[1][10]

  • 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF has been shown to be non-mutagenic in the Ames test and is not classified as a carcinogen.[11][14][15] This is a significant advantage over THF.

  • 3-Hydroxytetrahydrofuran: There is currently a lack of publicly available data on the genotoxicity and carcinogenicity of 3-hydroxytetrahydrofuran.

Reproductive and Developmental Toxicity

These endpoints assess the potential of a substance to interfere with reproduction and normal development.

  • Tetrahydrofuran (THF): Studies have indicated that THF can cause developmental toxicity in animals, but typically at doses that also cause maternal toxicity.[16] The no-observable-adverse-effect level (NOAEL) for developmental toxicity in rats has been established at 1800 ppm.[17][19]

  • 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is not classified as being toxic for reproduction.[11] A No Observed Adverse Effect Level (NOAEL) of 250 mg/kg/day has been reported, supporting its safer use.[14]

Experimental Protocols for In-House Toxicological Screening

To empower research and development teams to conduct their own preliminary toxicological assessments, we provide detailed, step-by-step protocols for two fundamental in vitro assays: the MTT assay for cytotoxicity and the Ames test for mutagenicity.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20]

Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add varying concentrations of test compound incubation1->compound_addition incubation2 Incubate for the desired exposure period (e.g., 24h, 48h) compound_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 1-4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at ~570 nm solubilization->read_absorbance calculate_viability Calculate cell viability relative to control read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells (e.g., HepG2, NIH-3T3) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]

  • Compound Exposure: Prepare serial dilutions of the test compounds (THF, 2-MeTHF, 3-hydroxytetrahydrofuran) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[22]

  • Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[21][22]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[21] Read the absorbance at a wavelength of 492-590 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10]

The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test chemical to cause a reverse mutation in these bacteria, allowing them to grow on a histidine-deficient medium.[23] A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests that the test substance is mutagenic.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis strain_prep Prepare overnight cultures of Salmonella strains mix_components Mix bacteria, test compound, and S9 mix (or buffer) strain_prep->mix_components compound_prep Prepare test compound dilutions compound_prep->mix_components s9_prep Prepare S9 mix (for metabolic activation) s9_prep->mix_components pre_incubation Pre-incubate the mixture mix_components->pre_incubation add_top_agar Add top agar to the mixture pre_incubation->add_top_agar plate_mixture Pour onto minimal glucose agar plates add_top_agar->plate_mixture incubation Incubate plates for 48-72h at 37°C plate_mixture->incubation count_colonies Count the number of revertant colonies incubation->count_colonies compare_controls Compare to negative and positive controls count_colonies->compare_controls

Caption: Workflow for the Ames mutagenicity test.

  • Bacterial Strain Preparation: Inoculate the appropriate Salmonella typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[24]

  • Metabolic Activation (S9 Mix): For detecting mutagens that require metabolic activation, prepare an S9 mix containing liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).

  • Test Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO, water) to create a range of concentrations.

  • Exposure: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or phosphate buffer for tests without metabolic activation).[25]

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.[26]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[23]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Conclusion and Recommendations

The toxicological data and experimental guidance provided in this document underscore the importance of a thorough evaluation of solvents used in pharmaceutical research and development. While tetrahydrofuran has been a staple in organic synthesis, its potential for carcinogenicity and reproductive toxicity necessitates a cautious approach and the consideration of safer alternatives.

2-Methyltetrahydrofuran (2-MeTHF) emerges as a compelling alternative, with a more favorable toxicological profile, including a lack of carcinogenicity and reproductive toxicity concerns. Its derivation from renewable resources further enhances its appeal from a green chemistry perspective.

3-Hydroxytetrahydrofuran shows promise with low acute toxicity, but the current lack of comprehensive toxicological data warrants further investigation before its widespread adoption.

As a Senior Application Scientist, my recommendation is to prioritize the use of 2-MeTHF over THF whenever chemically feasible. For novel applications or when considering 3-hydroxytetrahydrofuran, conducting in-house toxicological screening using the provided protocols for cytotoxicity and genotoxicity is a prudent step to ensure the safety of personnel and the integrity of the final pharmaceutical product. By making informed decisions based on robust scientific data, we can foster a safer and more sustainable future for pharmaceutical manufacturing.

References

Spectroscopic comparison of synthesized vs. commercially available (R)-1-Tetrahydrofuran-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Head-to-Head: Synthesized vs. Commercial (R)-1-Tetrahydrofuran-3-ylmethanamine

In the landscape of pharmaceutical development and chiral synthesis, the purity and structural integrity of building blocks are paramount. This compound, a valuable chiral amine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry and purity can significantly influence the efficacy and safety of the final drug product. This guide provides a comprehensive spectroscopic comparison between a laboratory-synthesized batch of this compound and a commercially available standard, offering researchers a detailed protocol for validation and quality control.

The primary objective is to verify the identity and purity of the synthesized compound against a reliable commercial benchmark. This involves a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By scrutinizing the spectral data, we can confirm the successful synthesis of the target molecule and identify any potential impurities that may have arisen during the synthetic process.

The Synthetic Route: From (R)-Tetrahydrofuran-3-carboxylic Acid

The laboratory synthesis of this compound typically proceeds from a commercially available chiral starting material, such as (R)-Tetrahydrofuran-3-carboxylic acid. A common and effective method involves the conversion of the carboxylic acid to a primary amide, followed by reduction to the desired amine. This two-step process is generally high-yielding and preserves the stereochemistry at the chiral center.

A representative synthetic scheme is outlined below:

  • Amide Formation: The carboxylic acid is first activated, often using a coupling agent like thionyl chloride (SOCl₂) or a carbodiimide, and then reacted with ammonia to form the corresponding primary amide, (R)-Tetrahydrofuran-3-carboxamide.

  • Reduction: The amide is subsequently reduced to the primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

This synthesis, while straightforward, can introduce specific impurities. Potential contaminants include unreacted starting material, the intermediate amide, or byproducts from the reducing agent. Therefore, rigorous spectroscopic analysis is not just a quality control measure but a necessary step to validate the synthetic outcome.

Spectroscopic Workflow for Compound Verification

The following diagram illustrates the analytical workflow employed to compare the synthesized product with the commercial standard.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Validation Synthesized Amine Synthesized Amine 1H NMR 1H NMR Synthesized Amine->1H NMR 13C NMR 13C NMR Synthesized Amine->13C NMR FT-IR FT-IR Synthesized Amine->FT-IR Mass Spec (ESI-MS) Mass Spec (ESI-MS) Synthesized Amine->Mass Spec (ESI-MS) Commercial Standard Commercial Standard Commercial Standard->1H NMR Commercial Standard->13C NMR Commercial Standard->FT-IR Commercial Standard->Mass Spec (ESI-MS) Chemical Shift Comparison Chemical Shift Comparison 1H NMR->Chemical Shift Comparison 13C NMR->Chemical Shift Comparison Functional Group Analysis Functional Group Analysis FT-IR->Functional Group Analysis Molecular Ion Peak Verification Molecular Ion Peak Verification Mass Spec (ESI-MS)->Molecular Ion Peak Verification Spectral Overlay Spectral Overlay Purity Assessment Purity Assessment Spectral Overlay->Purity Assessment Chemical Shift Comparison->Spectral Overlay Functional Group Analysis->Purity Assessment Molecular Ion Peak Verification->Purity Assessment

Caption: Workflow for spectroscopic comparison.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the molecular structure of an organic compound. By comparing the ¹H and ¹³C NMR spectra of the synthesized product with the commercial standard, we can confirm the connectivity of atoms and the chemical environment of each proton and carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample (both synthesized and commercial) in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra.

  • Analysis: Compare the chemical shifts (δ), coupling constants (J), and integration values of the signals in the spectra of the synthesized product with those of the commercial standard.

Expected ¹H NMR Signals for this compound (in CDCl₃):

Proton(s) Approx. Chemical Shift (ppm) Multiplicity Integration
-CH₂-NH₂2.70 - 2.85m2H
-O-CH₂-3.60 - 3.90m2H
-CH-CH₂-NH₂2.30 - 2.45m1H
-CH₂-CH₂-O-1.85 - 2.05 & 1.55 - 1.70m2H
-NH₂1.30br s2H

Expected ¹³C NMR Signals for this compound (in CDCl₃):

Carbon Approx. Chemical Shift (ppm)
-O-CH₂-72.5
-O-CH₂-CH₂-67.8
-CH₂-NH₂46.2
-CH-CH₂-NH₂42.1
-CH₂-CH₂-O-30.5

Comparative Analysis:

The spectra of the synthesized amine should exhibit a near-perfect overlay with the commercial standard. Any significant deviation in chemical shifts or the presence of additional peaks would suggest the presence of impurities. For instance, a broad singlet around δ 7.5-8.0 ppm in the ¹H NMR spectrum might indicate the presence of the unreacted amide intermediate.

FT-IR Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The comparison of the FT-IR spectra of the synthesized and commercial samples serves as a quick check for the successful conversion of the amide to the amine.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Place a drop of the neat liquid sample on the diamond crystal of an ATR-FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the positions and intensities of the absorption bands.

Key FT-IR Absorptions for this compound:

Functional Group Approx. Wavenumber (cm⁻¹) Description
N-H stretch3300 - 3400Two bands, characteristic of a primary amine
C-H stretch2850 - 2960Aliphatic C-H bonds
N-H bend1590 - 1650Scissoring vibration of the -NH₂ group
C-O stretch1050 - 1150Ether linkage

Comparative Analysis:

The FT-IR spectrum of the synthesized product should display the characteristic twin peaks of the N-H stretch for a primary amine. The absence of a strong C=O stretch (around 1650-1690 cm⁻¹) from the amide intermediate is a key indicator of a complete reaction.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the amine sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.

  • Analysis: Look for the protonated molecular ion peak [M+H]⁺.

Expected Result:

The theoretical monoisotopic mass of this compound (C₅H₁₁NO) is 101.0841 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z of 102.0919, corresponding to the [M+H]⁺ ion.

Conclusion: A Unified Approach to Quality Assurance

The spectroscopic data presented provides a robust framework for the validation of synthesized this compound. A successful synthesis will yield a product whose NMR, FT-IR, and Mass Spectra are indistinguishable from those of a certified commercial standard. Any discrepancies in the spectral data should be carefully investigated to identify potential impurities, which may necessitate further purification steps such as distillation or chromatography. By adhering to this multi-technique analytical approach, researchers can ensure the quality and reliability of their chiral building blocks, a critical factor in the successful advancement of drug discovery and development programs.

A Senior Application Scientist's Guide to Enantioselective Reduction for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, with a significant portion of commercial drugs featuring at least one stereogenic amine center.[1][2] The stereochemistry of these amines is often critical to their biological activity, making their enantioselective synthesis a paramount challenge in modern organic chemistry.[3] Among the various synthetic strategies, the enantioselective reduction of prochiral imines and their precursors stands out as one of the most direct and atom-economical approaches.[4][5]

This guide provides a comparative overview of the leading enantioselective reduction methodologies for producing chiral amines. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each technique, supported by experimental data and protocols to aid researchers in selecting and implementing the optimal method for their specific synthetic challenges.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal catalysis, particularly employing iridium, rhodium, and ruthenium complexes, represents a powerful and widely adopted strategy for the asymmetric reduction of imines.[6] These methods can be broadly categorized into two main approaches: asymmetric hydrogenation (AH), which utilizes molecular hydrogen, and asymmetric transfer hydrogenation (ATH), which employs organic molecules as the hydrogen source.[7]

Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of imines, prized for its high atom economy.[4] The success of this approach hinges on the design of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine.

Mechanism: The catalytic cycle typically involves the coordination of the imine to the chiral metal hydride complex, followed by migratory insertion of the hydride to the imine carbon, and subsequent hydrogenolysis to release the chiral amine and regenerate the catalyst.

Catalyst Systems: A vast array of chiral phosphine ligands have been developed for this purpose, with notable examples including derivatives of BINAP, SEGPHOS, and PhanePhos. The choice of metal and ligand is crucial and depends on the specific imine substrate. For instance, iridium catalysts with spiro phosphine-amine-phosphine ligands have shown high efficiency in the asymmetric hydrogenation of challenging dialkyl imines.[8]

Performance:

Catalyst SystemSubstrate TypeH₂ Pressure (bar)Enantioselectivity (ee%)Yield (%)Reference
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing imines50up to 90High[4]
[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhosCyclic 2-aryl imines5092-99High[7]
Ru(OAc)₂[(S)-xyl-binap]N-Aryl imines10up to 99High[9]
Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, utilizing readily available hydrogen donors such as isopropanol or formic acid.[10] This method is often preferred for its operational simplicity and safety.[7]

Mechanism: The mechanism of ATH is believed to proceed through a concerted outer-sphere hydrogen transfer from a metal-hydride species, which is formed from the reaction of the metal catalyst with the hydrogen donor, to the imine substrate.[10]

Catalyst Systems: Ruthenium complexes bearing chiral diamine or amino alcohol ligands are among the most effective catalysts for ATH of imines. Rhodium and iron catalysts have also been successfully employed.[10]

Performance:

Catalyst SystemHydrogen DonorSubstrate TypeEnantioselectivity (ee%)Yield (%)Reference
[RuCl₂(p-cymene)]₂ / (S,S)-TsDAENHCOOH/NEt₃N-Aryl iminesup to 99High[10]
Rh(III)-complexSodium formateN-sulfonyl iminesup to 99High[10]
Iron P-NH-P' catalystH₂ (for comparison)N-phosphinoyl and N-tosyl aryl iminesGood to excellentHigh[7]

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis prep_catalyst Prepare chiral catalyst solution (e.g., [Ir(COD)Cl]₂ + ligand in solvent) autoclave Charge autoclave with substrate and catalyst solutions under inert atmosphere prep_catalyst->autoclave prep_substrate Prepare imine substrate solution prep_substrate->autoclave pressurize Pressurize autoclave with H₂ gas (e.g., 50 bar) autoclave->pressurize react Stir reaction at specified temperature (e.g., 25-50 °C) for a defined time pressurize->react depressurize Depressurize and vent the autoclave react->depressurize concentrate Concentrate the reaction mixture depressurize->concentrate purify Purify the crude product (e.g., chromatography) concentrate->purify analyze Analyze for yield and enantiomeric excess (e.g., NMR, chiral HPLC) purify->analyze

Caption: Generalized workflow for transition metal-catalyzed asymmetric hydrogenation of imines.

Organocatalytic Reductions

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering the advantages of being metal-free, often less sensitive to air and moisture, and employing readily available and sustainable catalysts.[7]

Chiral Phosphoric Acid Catalysis

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have proven to be highly effective catalysts for the asymmetric reduction of imines.[10] These reactions typically employ Hantzsch esters or benzothiazolines as the hydride source.[11]

Mechanism: The chiral phosphoric acid activates the imine by protonation, forming a chiral ion pair. The hydride donor then delivers a hydride to the iminium ion within this chiral environment, leading to the enantioselective formation of the amine.[10]

Performance:

CatalystHydride SourceSubstrate TypeEnantioselectivity (ee%)Yield (%)Reference
(R)-SPINOL-derived phosphoric acidPinacolboraneKetones (in reductive amination)up to 98up to 97[11]
Chiral Phosphoric AcidHantzsch esterN-Aryl iminesHighHigh[10]
Chiral Borane Catalysis

Chiral boranes can also catalyze the enantioselective reduction of imines, typically through hydrosilylation or with borane reagents themselves.[12][13]

Mechanism: In hydrosilylation, a chiral borane can act as a Lewis acid to activate the imine, facilitating the stereoselective transfer of a hydride from a silane.[12] With amine-boranes, a six-membered ring transition state is proposed where the chiral catalyst activates the substrate for hydride transfer.[13]

Performance:

Catalyst SystemReductantSubstrate TypeEnantioselectivity (ee%)Yield (%)Reference
Chiral borane from diene + Piers' boranePhMe₂SiHImines44-8270->99[12]
Chiral ammonia-borane complex-Imines--[13]

Mechanism: Chiral Phosphoric Acid Catalysis

cluster_cycle Catalytic Cycle catalyst Chiral Phosphoric Acid (CPA-H) activation Activation: Imine + CPA-H -> [Imine-H]⁺[CPA]⁻ catalyst->activation imine Imine imine->activation hantzsch Hantzsch Ester (HEH) reduction Hydride Transfer: [Imine-H]⁺[CPA]⁻ + HEH -> Chiral Amine + HE⁺ + CPA-H hantzsch->reduction chiral_amine Chiral Amine hantzsch_ox Oxidized Hantzsch Ester (HE⁺) activation->reduction reduction->catalyst reduction->chiral_amine reduction->hantzsch_ox

Caption: Simplified mechanism of chiral phosphoric acid-catalyzed imine reduction.

Biocatalytic Imine Reduction

Biocatalysis, utilizing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), offers an environmentally friendly and highly selective approach to chiral amine synthesis.[14][15] These enzymatic methods operate under mild aqueous conditions and often exhibit exquisite enantioselectivity.[16]

Mechanism: IREDs are NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of a C=N bond.[17] The enzyme's active site provides a precisely arranged chiral environment that dictates the stereochemical outcome of the hydride transfer from the NADPH cofactor to the imine substrate.[14]

Enzyme Systems: A growing number of IREDs have been identified and engineered to accept a broad range of substrates, including cyclic and acyclic imines.[17][18] Reductive aminases are a subclass of IREDs that can catalyze both the formation of the imine from a ketone and an amine, and its subsequent reduction in a one-pot reaction.[1][19]

Performance:

EnzymeSubstrate TypeEnantioselectivity (ee%)Conversion (%)Reference
(R)-IRED from Streptomyces sp. GF35872-Propyl-3,4,5,6-tetrahydropyridine>9890 (preparative scale)[18]
IREDs/RedAms PanelCyclic imines, exocyclic aromatic iminesOften >99High[17]
AdRedAm from Ajellomyces dermatitidis1-methylpiperidine-2,3-dione-up to 80[1]

Experimental Workflow: Biocatalytic Imine Reduction

cluster_prep Reaction Setup cluster_reaction Enzymatic Reduction cluster_workup Work-up & Analysis buffer Prepare buffer solution (e.g., phosphate buffer, pH 7.5) components Add IRED/RedAm, NADPH, cofactor regeneration system (e.g., GDH, glucose), and imine substrate buffer->components incubate Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking components->incubate monitor Monitor reaction progress (e.g., by HPLC or GC) incubate->monitor quench Quench the reaction (e.g., by pH adjustment or solvent extraction) monitor->quench extract Extract the product with an organic solvent quench->extract purify Purify the chiral amine extract->purify analyze Analyze for yield and enantiomeric excess (e.g., chiral HPLC or GC) purify->analyze

Caption: General workflow for biocatalytic imine reduction using an imine reductase (IRED).

Other Notable Methods

Asymmetric Hydrosilylation

The asymmetric hydrosilylation of imines, catalyzed by transition metals or chiral boranes, is another effective method for producing chiral amines.[12][20] This approach utilizes silanes as the reducing agents, which are generally inexpensive and easy to handle.[21]

Chiral Auxiliary-Mediated Reductions

The use of chiral auxiliaries involves the temporary attachment of a chiral molecule to the imine nitrogen.[22] This auxiliary directs the stereochemical course of a subsequent non-enantioselective reduction. While effective, this method is less atom-economical as it requires additional steps for the attachment and removal of the auxiliary.[22]

Conclusion

The enantioselective reduction of imines and their precursors offers a powerful and versatile platform for the synthesis of chiral amines. The choice of the optimal method depends on a multitude of factors including the specific substrate, desired scale of the reaction, and available resources.

  • Transition metal-catalyzed hydrogenation and transfer hydrogenation are highly developed and offer broad substrate scope and excellent enantioselectivities, with ATH providing greater operational simplicity.

  • Organocatalysis presents a compelling metal-free alternative, with chiral phosphoric acids demonstrating remarkable efficacy.

  • Biocatalysis with imine reductases is an increasingly attractive option due to its exceptional selectivity and environmentally benign reaction conditions, making it particularly suitable for industrial applications.[15]

As the demand for enantiomerically pure chiral amines continues to grow, further advancements in catalyst design and reaction engineering across all these methodologies are anticipated, enabling even more efficient and sustainable routes to these vital chemical building blocks.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-1-Tetrahydrofuran-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and compliant disposal of (R)-1-Tetrahydrofuran-3-ylmethanamine (CAS RN: 1048962-82-8). This guide is designed for researchers, scientists, and drug development professionals who handle this chemical. Our goal is to provide you with more than just a set of instructions; we aim to instill a deep understanding of the principles behind these procedures, ensuring the safety of your personnel and the protection of our environment.

This compound is a valuable building block in chemical synthesis. However, its chemical properties necessitate a rigorous approach to its handling and disposal. This guide will walk you through a systematic process, from understanding the inherent hazards to implementing a robust disposal plan.

Part 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the substances in use. This compound, a cyclic amine, presents a combination of hazards that must be respected.

1.1. Physicochemical and Hazardous Properties

A comprehensive understanding of the chemical's properties is the first step in a robust safety protocol. This knowledge informs every subsequent step, from handling to disposal.

PropertyValueImplication for Disposal
Molecular Formula C5H11NO[1]Indicates the presence of carbon, hydrogen, nitrogen, and oxygen.
Molecular Weight 101.15 g/mol [1]Relevant for calculating quantities for disposal.
Appearance Liquid[2]Spills will spread, requiring containment.
Flash Point 58.9 °C[2]The liquid is flammable and can be ignited.[3]
Boiling Point 156.0±13.0℃ (760 Torr)[2]Volatility requires adequate ventilation.
Density 0.992 g/cm³ at 25 °C[2]It is slightly less dense than water.
Incompatibilities Strong oxidizing agents, strong bases, strong acids[2]Prohibits mixing with these substances during waste collection.

1.2. Health and Safety Hazards

The primary hazards associated with this compound are its flammability and its potential to cause irritation.

  • Flammability: As a flammable liquid, it can release vapors that can form explosive mixtures with air.[3] It is crucial to keep this chemical away from heat, sparks, open flames, and other ignition sources.[3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4] Prolonged or repeated exposure should be avoided.[4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][4]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the consistent use of appropriate PPE are non-negotiable for minimizing exposure and ensuring personal safety.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of vapors.[2][3]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[2][3]

  • Skin Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn.[5] Always inspect gloves for any signs of degradation before use. A lab coat or chemical-resistant apron is also essential to prevent skin contact.[6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.[2]

Part 3: Spill Management and Emergency Procedures

Preparedness is key to effectively managing accidental releases. A well-defined spill response plan can prevent a minor incident from escalating.

3.1. Small Spills (Manageable by Laboratory Personnel)

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear Appropriate PPE: Don the necessary PPE as outlined in Part 2.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to contain the spill.[2]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with soap and water, and then wipe it dry.

  • Dispose of Waste: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.

3.2. Large Spills (Requiring Emergency Response)

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Activate Emergency Systems: Activate the nearest fire alarm and contact your institution's emergency response team.

  • Provide Information: Be prepared to provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Part 4: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[7]

4.1. Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • No Mixing of Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[2][7]

4.2. On-Site Storage

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6][7] This area should be away from heat sources and direct sunlight.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4.3. Final Disposal

  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[2][7] These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally responsible and compliant manner.

  • Documentation: Maintain a record of all waste generated and disposed of, including quantities, dates, and the disposal company used.

Part 5: Decision-Making for Disposal

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: This compound Waste Generated is_contaminated Is the waste mixed with other chemicals? start->is_contaminated uncontaminated Uncontaminated Waste Stream is_contaminated->uncontaminated No contaminated Contaminated Waste Stream is_contaminated->contaminated Yes collect_waste Collect in a designated, properly labeled, leak-proof container uncontaminated->collect_waste check_compatibility Check compatibility of mixed components with the amine contaminated->check_compatibility compatible Compatible mixture check_compatibility->compatible Compatible incompatible Incompatible mixture! IMMEDIATE HAZARD Consult EHS check_compatibility->incompatible Incompatible compatible->collect_waste store_waste Store in a cool, dry, well-ventilated area with secondary containment collect_waste->store_waste disposal_company Arrange for pickup by a licensed hazardous waste disposal company store_waste->disposal_company end Disposal Complete disposal_company->end

Caption: Disposal decision workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-Tetrahydrofuran-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for (R)-1-Tetrahydrofuran-3-ylmethanamine (CAS: 1048962-82-8). As researchers and drug development professionals, our primary responsibility is to create a culture of safety that protects both the individual and the integrity of our work. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a comprehensive and self-validating safety protocol.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is a versatile building block, but its chemical structure—a primary amine attached to a tetrahydrofuran ring—presents a distinct hazard profile that dictates our PPE strategy. A thorough understanding of these risks is the foundation of safe handling.

Based on safety data sheets (SDS) for this compound and its structural analogs, the primary hazards are significant.[1][2] The Sigma-Aldrich SDS for the (R)-isomer assigns the GHS05 pictogram, indicating a corrosive nature.[3]

Key Hazards Include:

  • Corrosivity: The primary amine group makes the compound corrosive. It can cause severe skin burns and serious eye damage upon contact.[3]

  • Flammability: The compound is a flammable liquid and vapor, necessitating precautions against ignition sources.[1][2]

  • Irritation: It may cause respiratory irritation if vapors are inhaled.[2]

  • Toxicity: The compound is classified as harmful if swallowed.[2]

These hazards demand a multi-layered PPE approach to prevent exposure through skin contact, eye contact, and inhalation.

Core PPE Requirements: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[4][5][6] The following PPE is mandatory for all personnel involved in the handling, transfer, and disposal of this chemical.

Protection TypeRequired PPESpecifications and Rationale
Hand Protection Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. The tetrahydrofuran (THF) moiety is known to permeate standard nitrile gloves rapidly.[7] Double-gloving provides a critical safety buffer. For prolonged handling or tasks with a high risk of splash, consider using heavy-duty gloves such as Viton™ or Silver Shield®. Gloves must be changed immediately upon suspected contamination.[7][8]
Eye & Face Protection Chemical safety goggles and a full-face shieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes.[4] A full-face shield must be worn over the goggles during any procedure with a risk of splashing, such as transfers of larger volumes or reactions under pressure.[8]
Body Protection Flame-retardant laboratory coatA lab coat made of flame-retardant material is essential due to the flammability of the compound.[4] The coat must be fully buttoned with sleeves rolled down.
Foot Protection Closed-toe, liquid-resistant shoesShoes must fully cover the feet to protect against spills. Permeable shoes, such as those made of canvas, are not permitted.[5]
Respiratory Protection NIOSH-approved respirator (as needed)While all routine work should be done in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be required for emergency situations like large spills or if engineering controls fail.[1][9]

Operational Protocols: Integrating Safety into Your Workflow

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear and Clothing: Confirm you are wearing closed-toe shoes and long pants.

  • Lab Coat: Put on your flame-retardant lab coat and fasten it completely.

  • Gloves (Inner Pair): Don the first pair of nitrile gloves, ensuring they are tucked under the sleeves of your lab coat.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure requires it.

  • Gloves (Outer Pair): Don the second, heavier pair of gloves over the first pair, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves without touching your bare skin. Peel one glove off, ball it into the palm of the other gloved hand, then slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]

PPE Selection Workflow

The specific tasks you perform will dictate the exact combination of PPE required. The following diagram illustrates the decision-making process.

PPE_Selection_Workflow start Start: Prepare to handle This compound fume_hood Is all work conducted in a certified fume hood? start->fume_hood routine_handling Routine Handling? (e.g., small transfers, weighing) fume_hood->routine_handling Yes no_hood STOP WORK Consult EHS. Respirator may be required. fume_hood->no_hood No splash_risk Significant Splash Risk? (e.g., large volume transfer, quenching) routine_handling->splash_risk Yes core_ppe Mandatory Base PPE: - Flame-retardant lab coat - Closed-toe shoes - Double gloves (nitrile) - Safety goggles splash_risk->core_ppe No add_faceshield Add Full-Face Shield splash_risk->add_faceshield Yes add_faceshield->core_ppe

Caption: PPE selection workflow for handling the compound.

Emergency and Disposal Procedures

Spill Management

In the event of a spill, your PPE is the critical barrier protecting you from exposure.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large (>100 mL) or you are not trained to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[4]

  • For Small, Manageable Spills:

    • Ensure you are wearing all appropriate PPE, including a face shield.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.[4]

    • Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All cleanup materials and contaminated PPE must be disposed of as hazardous waste.[5][7]

Disposal of Contaminated PPE

All disposable PPE that has been in contact with this compound is considered hazardous waste.

  • Gloves, bench paper, and other disposables: Place directly into a clearly labeled hazardous waste container. Do not discard in regular trash.[5]

  • Contaminated Lab Coats: Do not take contaminated lab coats home. They must be professionally decontaminated by a certified service or disposed of as hazardous waste according to your institutional policy.

Spill_Response_Workflow spill Spill Occurs alert Alert nearby personnel spill->alert assess Assess spill size alert->assess large_spill Evacuate Area Contact EHS assess->large_spill Large small_spill Small Spill (<100mL) Proceed with caution assess->small_spill Small don_ppe Don full PPE (Double gloves, goggles, face shield) small_spill->don_ppe contain Contain with inert absorbent (vermiculite, sand) don_ppe->contain collect Collect waste with non-sparking tools contain->collect dispose Place in labeled hazardous waste container collect->dispose decontaminate Decontaminate spill area dispose->decontaminate end Dispose of all cleanup materials as hazardous waste decontaminate->end

Caption: Logical workflow for small chemical spill response.

By adhering to these rigorous PPE and handling protocols, you establish a self-validating system of safety that minimizes risk and ensures a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Tetrahydrofuran-3-ylmethanamine
Reactant of Route 2
(R)-1-Tetrahydrofuran-3-ylmethanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.